trans-4-Amino-4-methylcyclohexanol hydrochloride
Description
The exact mass of the compound trans-4-Amino-4-methylcyclohexanol hydrochloride is 165.0920418 g/mol and the complexity rating of the compound is 95.1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality trans-4-Amino-4-methylcyclohexanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-4-Amino-4-methylcyclohexanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-amino-4-methylcyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(8)4-2-6(9)3-5-7;/h6,9H,2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTUFPOPBVLWSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1965309-32-3 | |
| Record name | Cyclohexanol, 4-amino-4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-amino-4-methylcyclohexan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to trans-4-Amino-4-methylcyclohexanol Hydrochloride: Nomenclature, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of trans-4-Amino-4-methylcyclohexanol hydrochloride, a substituted cyclohexanol derivative of increasing interest in medicinal chemistry. We will systematically deconstruct its International Union of Pure and Applied Chemistry (IUPAC) name, explore plausible stereoselective synthetic routes, and discuss its physicochemical properties and potential applications as a structural scaffold in drug discovery. This document is intended to serve as a detailed resource, bridging fundamental chemical principles with practical applications for professionals in the field.
Introduction
Substituted cyclic scaffolds are foundational components in the design of modern therapeutics. Among these, the aminocyclohexanol framework is particularly valuable due to its conformational rigidity and the defined spatial orientation of its functional groups—an alcohol and an amine. These features allow for precise interactions with biological targets.[1] The presence of both hydrogen bond donor (-OH) and acceptor/donor (-NH2) groups within a constrained geometry makes these molecules versatile building blocks for creating compounds that target a wide range of proteins, from G-protein coupled receptors to kinases.[2] This guide focuses specifically on the trans isomer of 4-Amino-4-methylcyclohexanol, presented as its hydrochloride salt, to provide clarity on its formal nomenclature and scientific context.
Section 1: Systematic IUPAC Nomenclature
The correct and unambiguous naming of a chemical entity is paramount for scientific communication. The IUPAC nomenclature system provides a rigorous, rule-based approach to achieve this. The process for naming trans-4-Amino-4-methylcyclohexanol hydrochloride is detailed below.
Step-by-Step Name Derivation
-
Identify the Parent Structure : The core structure is a six-membered carbon ring, which is named cyclohexane .[3]
-
Identify the Principal Functional Group : The molecule contains both a hydroxyl (-OH) group and an amino (-NH2) group. According to IUPAC priority rules, the hydroxyl group takes precedence and defines the parent chain's suffix.[4] Therefore, the parent name becomes cyclohexanol .
-
Numbering the Ring : The carbon atom bearing the principal functional group (the -OH group) is assigned locant '1'.[5] The ring is then numbered to give the other substituents the lowest possible locants. In this case, the amino and methyl groups are on the same carbon, which is position '4' regardless of the numbering direction.
-
Identify and Name Substituents :
-
An amino group (-NH2) is at position 4, named as 4-amino .
-
A methyl group (-CH3) is also at position 4, named as 4-methyl .
-
-
Determine Stereochemistry : The prefix trans- describes the relative orientation of the substituents at positions 1 and 4. In a disubstituted cyclohexane, trans indicates that the two substituents are on opposite sides of the ring's plane.[6] In the most stable chair conformation, this would place the C1-hydroxyl and the C4-amino/methyl group in a diaxial or, more favorably, a diequatorial orientation.
-
Assemble the Free Base Name : Combining these elements alphabetically gives trans-4-amino-4-methylcyclohexan-1-ol . The "-1-" is included for maximum clarity, though it is sometimes omitted when the principal group is at the first position.[7][8]
-
Name the Salt : The molecule is protonated at the basic amino group and forms a salt with hydrochloric acid. This is indicated by adding hydrochloride as a separate word at the end.[9][10]
Combining all components yields the definitive IUPAC name.
Final IUPAC Name
The complete and preferred IUPAC name for the specified compound is: trans-4-amino-4-methylcyclohexan-1-ol hydrochloride
Section 2: Physicochemical and Spectroscopic Profile
Understanding the properties of a molecule is essential for its application in research and development.
Key Physicochemical Properties
The following table summarizes computed and available data for the free base, trans-4-amino-4-methylcyclohexan-1-ol. The hydrochloride salt will exhibit higher water solubility and a higher melting point.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | [11] |
| Molecular Weight | 129.20 g/mol | [11] |
| XLogP3 | 0.1 | [11] |
| Hydrogen Bond Donors | 2 | [12] |
| Hydrogen Bond Acceptors | 2 | [12] |
| Topological Polar Surface Area | 46.3 Ų | [11] |
| CAS Number (trans-isomer) | 177908-37-1 | [11] |
Expected Spectroscopic Signature
While a dedicated experimental spectrum is the gold standard, the expected features can be predicted, providing a self-validating system for synthesis confirmation.
-
¹H NMR : Protons on the cyclohexane ring would appear as complex multiplets in the 1.0-2.0 ppm range. The proton on the carbon bearing the hydroxyl group (H-1) would likely be shifted downfield. A singlet corresponding to the methyl group (-CH₃) would be present around 1.0-1.3 ppm. The amine (-NH₂) and hydroxyl (-OH) protons would appear as broad singlets, with their chemical shifts being highly dependent on solvent and concentration.
-
¹³C NMR : Seven distinct carbon signals are expected. The carbon attached to the hydroxyl group (C-1) would appear around 65-75 ppm, while the quaternary carbon (C-4) bearing the amino and methyl groups would be in the 50-60 ppm range. The methyl carbon would be the most upfield signal.
-
IR Spectroscopy : Key vibrational bands would confirm the presence of functional groups. A broad O-H stretch from the alcohol is expected around 3200-3600 cm⁻¹.[13] An N-H stretch from the primary amine would appear in a similar region, often as a doublet around 3300-3500 cm⁻¹. A C-N stretch would be visible in the 1000-1200 cm⁻¹ region.[13]
-
Mass Spectrometry (EI) : The molecular ion peak (M⁺) for the free base would be observed at m/z = 129. Common fragmentation patterns would include the loss of water (M-18) and the loss of a methyl group (M-15).
Section 3: Synthesis and Stereochemical Control
The synthesis of specifically the trans isomer requires a stereocontrolled approach. A plausible and common strategy begins with a commercially available precursor, 4-methylcyclohexanone.
Retrosynthetic Analysis and Proposed Route
A robust method to introduce the geminal amino and methyl groups at the C4 position is a modified Strecker synthesis, followed by reduction of the ketone at C1. The stereochemistry of the final reduction step is critical for achieving the desired trans product.
Experimental Protocol Considerations
Step 1 & 2: Synthesis of 4-Amino-4-methylcyclohexanone This transformation can be achieved via various methods, including the aforementioned Strecker synthesis or reductive amination protocols. The key is the robust formation of the C4-substituted ketone intermediate.
Step 3: Stereoselective Reduction of the Ketone This is the most critical step for isolating the trans isomer.
-
Causality of Reagent Choice : A simple reducing agent like sodium borohydride (NaBH₄) would attack the carbonyl from both axial and equatorial faces, leading to a mixture of cis and trans isomers.[14] To favor the trans product, a sterically hindered reducing agent is required. L-Selectride® (lithium tri-sec-butylborohydride) is a large, bulky hydride source. It will preferentially approach the carbonyl from the less hindered equatorial face, delivering the hydride to the axial position. This results in the formation of an equatorial hydroxyl group, which is trans to the substituent at the C4 position.
-
Protocol :
-
Dissolve the 4-amino-4-methylcyclohexanone intermediate in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool to -78 °C.
-
Slowly add a solution of L-Selectride® (1.1 equivalents) in THF via syringe.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Quench the reaction carefully by the slow addition of water, followed by aqueous NaOH and H₂O₂.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify via column chromatography to isolate the trans isomer.
-
Step 4: Hydrochloride Salt Formation
-
Dissolve the purified trans-4-amino-4-methylcyclohexan-1-ol in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Add a solution of HCl in ether (or gaseous HCl) dropwise until precipitation is complete.
-
Collect the resulting white solid by filtration, wash with cold ether, and dry under vacuum.
Section 4: Applications in Drug Discovery
The trans-4-amino-4-methylcyclohexanol scaffold is a valuable building block for several reasons:
-
Defined Exit Vectors : The equatorial orientation of the hydroxyl and amino groups in the stable chair conformation provides well-defined points for further chemical modification, allowing chemists to probe specific regions of a binding pocket.
-
Improved Physicochemical Properties : Incorporating this polar, rigid scaffold can improve the solubility and metabolic stability of a lead compound compared to more flexible or lipophilic linkers.[2]
-
Analgesic Development : Derivatives of 4-aminocyclohexanones have been investigated as a novel class of analgesics.[15][16] The specific substitution patterns on both the ring and the nitrogen atom are crucial for modulating activity, including narcotic antagonist properties.
-
Kinase Inhibitors : The cyclohexane ring can serve as a non-aromatic core to which pharmacophoric elements targeting the hinge region and solvent-front of a kinase can be attached.
The hydrochloride salt form is particularly useful in development as it typically confers higher crystallinity and aqueous solubility, which are advantageous for formulation and preclinical studies.
Conclusion
trans-4-amino-4-methylcyclohexan-1-ol hydrochloride is a precisely defined chemical entity whose structure and properties make it a high-value building block for medicinal chemistry. A systematic application of IUPAC rules provides its unambiguous name, while stereoselective synthetic strategies, particularly the use of sterically demanding reducing agents, enable its isolation as a single isomer. Its rigid, bifunctional nature ensures its continued application in the rational design of new therapeutic agents with improved pharmacological profiles.
References
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PubChem. (n.d.). 4-Amino-4-methyl-cyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]
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Mahrwald, R., & Quint, S. (2012). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. Retrieved from [Link]
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Chemistry LibreTexts. (2024, June 18). 4.1: Naming Cycloalkanes. Retrieved from [Link]
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Chemistry LibreTexts. (2025, February 24). 24.1: Naming Amines. Retrieved from [Link]
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Zimmerman, D. M., et al. (1983). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. PubMed. Retrieved from [Link]
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OpenStax. (2023, September 20). 24.1 Naming Amines - Organic Chemistry. Retrieved from [Link]
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NIST. (n.d.). Cyclohexanol, 4-methyl-. NIST WebBook. Retrieved from [Link]
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Chemistry Steps. (n.d.). Naming Amines: Systematic and Common Nomenclature. Retrieved from [Link]
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Chemistry Stack Exchange. (2012, September 28). Proper IUPAC name of a substituted cyclohexenol. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 27). 11.1: Naming Amines. Retrieved from [Link]
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PubChem. (n.d.). Trans-4-amino-1-methyl-cyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]
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KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I. Retrieved from [Link]
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Chemsrc. (2025, August 21). 4-Methylcyclohexanol | CAS#:589-91-3. Retrieved from [Link]
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Professor Dave Explains. (2015, January 4). IUPAC Nomenclature of Cyclic Compounds. YouTube. Retrieved from [Link]
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PubChem. (n.d.). 4-Methylcyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]
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Patsnap. (n.d.). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Retrieved from [Link]
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The Organic Chemistry Tutor. (2021, February 13). Naming Amines in Organic Chemistry | Primary, Secondary, Tertiary & Common Names Explained. YouTube. Retrieved from [Link]
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Study.com. (n.d.). Compare and interpret the infrared spectra of 4- methylcyclohexane and 4- methylcyclohexanol. Retrieved from [Link]
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Zimmerman, D. M., et al. (1982). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. PubMed. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of trans-4-Amino-4-methylcyclohexanol Hydrochloride
Foreword: The Strategic Importance of a Versatile Building Block
In the landscape of modern pharmaceutical development, the strategic synthesis of chiral intermediates is a cornerstone of innovation. Among these, trans-4-Amino-4-methylcyclohexanol hydrochloride stands out as a pivotal structural motif. Its rigid cyclohexane core, coupled with the stereochemically defined trans orientation of its amino and hydroxyl functionalities, provides a valuable scaffold for the design of novel therapeutics. This guide offers an in-depth exploration of the scientifically robust pathways for the synthesis of this compound, intended for researchers, medicinal chemists, and process development professionals. We will delve into the mechanistic underpinnings of these synthetic routes, providing not only detailed protocols but also the scientific rationale that governs the choice of reagents and reaction conditions.
I. Chemical Synthesis via Reductive Amination: A Mainstay Approach
The most direct and industrially scalable approach to trans-4-Amino-4-methylcyclohexanol hydrochloride commences with the key intermediate, 4-hydroxy-4-methylcyclohexanone. This pathway hinges on the well-established principles of reductive amination, a powerful and versatile method for the formation of carbon-nitrogen bonds.[1]
A. Mechanistic Rationale and Strategic Considerations
Reductive amination is a one-pot reaction that seamlessly combines the formation of an imine or iminium ion with its subsequent reduction to the desired amine.[2] The reaction of a ketone with an amine source, typically ammonia or a protected amine equivalent, under mildly acidic conditions leads to the formation of a hemiaminal, which then dehydrates to form an iminium ion. This electrophilic intermediate is then reduced in situ.
The choice of the reducing agent is critical for the success of this reaction. While strong reducing agents like lithium aluminum hydride could be used, they would also readily reduce the starting ketone, leading to undesired byproducts. A more selective reducing agent is therefore required. Sodium triacetoxyborohydride, NaBH(OAc)₃, is an excellent choice for this transformation.[1] Its reduced reactivity towards ketones compared to iminium ions ensures that the reduction of the in situ-formed iminium intermediate is the predominant reaction pathway, thus minimizing the formation of the corresponding diol.[1]
The stereochemical outcome of the reduction is another crucial aspect. The hydride delivery to the iminium ion can occur from either the axial or equatorial face of the cyclohexane ring. The formation of the thermodynamically more stable trans product, where both the hydroxyl and the newly formed amino group are in equatorial positions, is generally favored.
B. Experimental Protocol: A Representative Synthesis
The following protocol outlines a representative synthesis of trans-4-Amino-4-methylcyclohexanol hydrochloride from 4-hydroxy-4-methylcyclohexanone.
Step 1: Reductive Amination
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxy-4-methylcyclohexanone (1.0 eq).
-
Solvent and Amine Source: Dissolve the starting material in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a source of ammonia, such as ammonium acetate (excess, e.g., 5-10 eq), to the solution.
-
Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise. The addition may be slightly exothermic, and the rate of addition should be controlled to maintain the reaction temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2-3 times).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude trans-4-Amino-4-methylcyclohexanol.
Step 2: Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude trans-4-Amino-4-methylcyclohexanol in a suitable organic solvent, such as diethyl ether or a mixture of methanol and diethyl ether.
-
Acidification: To the solution, add a solution of hydrogen chloride in diethyl ether (e.g., 2 M) dropwise with stirring. Alternatively, anhydrous HCl gas can be bubbled through the solution.[3]
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation and Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield trans-4-Amino-4-methylcyclohexanol hydrochloride. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
C. Visualizing the Reductive Amination Pathway
Caption: Reductive amination of 4-hydroxy-4-methylcyclohexanone.
II. Biocatalytic Synthesis: A Green Chemistry Approach
An alternative and increasingly attractive strategy for the synthesis of chiral amino alcohols is the use of biocatalysis. This approach leverages the high selectivity and efficiency of enzymes to perform specific chemical transformations under mild reaction conditions.[4] For the synthesis of trans-4-aminocyclohexanol derivatives, a two-enzyme cascade involving a ketoreductase (KRED) and an amine transaminase (ATA) has shown significant promise.[5]
A. The Enzymatic Cascade: A Symphony of Selectivity
This biocatalytic route typically starts from a readily available precursor like 1,4-cyclohexanedione. The process unfolds in two key steps:
-
Regioselective Monoreduction: A ketoreductase selectively reduces one of the two ketone functionalities of 1,4-cyclohexanedione to a hydroxyl group, yielding 4-hydroxycyclohexanone.[4] The high regioselectivity of the KRED is crucial to prevent the formation of the corresponding diol.
-
Stereoselective Transamination: An amine transaminase then catalyzes the amination of the remaining ketone group of 4-hydroxycyclohexanone to produce the desired 4-aminocyclohexanol.[5] The stereoselectivity of the ATA is paramount in determining the cis/trans ratio of the final product. By selecting an appropriate ATA, the synthesis can be directed towards the desired trans isomer.[5]
While this pathway has been extensively studied for the non-methylated analog, the principles can be extended to the synthesis of methylated derivatives, provided that a suitable starting material and enzymes with the desired substrate specificity and stereoselectivity are identified.
B. A Representative Biocatalytic Protocol
The following is a generalized protocol for the enzymatic synthesis of trans-4-aminocyclohexanol, which serves as a model for the synthesis of the methylated analog.
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5).
-
Reagents: To the buffer, add 1,4-cyclohexanedione as the substrate, a nicotinamide cofactor (e.g., NADP+), an alcohol as a co-substrate for cofactor regeneration (e.g., isopropanol), and pyridoxal 5'-phosphate (PLP) as a cofactor for the ATA.[6]
-
Enzyme Addition: Add the ketoreductase and amine transaminase enzymes. These can be in the form of purified enzymes or whole-cell lysates.
-
Amine Donor: Add an amine donor, such as isopropylamine.[6]
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 24-48 hours).
-
Monitoring and Workup: Monitor the reaction progress by HPLC or GC. Once the reaction is complete, the enzymes can be removed by centrifugation or filtration. The product can then be extracted from the aqueous phase using an organic solvent.
-
Purification and Salt Formation: The extracted product can be purified by column chromatography, and the hydrochloride salt can be formed as described in the previous section.
C. Visualizing the Biocatalytic Cascade
Caption: Two-step enzymatic cascade for aminocyclohexanol synthesis.
III. Data Summary and Comparison
The choice of a synthetic pathway often depends on a variety of factors, including scalability, cost, and the desired purity of the final product. The following table provides a comparative summary of the two main approaches discussed.
| Parameter | Chemical Synthesis (Reductive Amination) | Biocatalytic Synthesis |
| Starting Material | 4-Hydroxy-4-methylcyclohexanone | 1,4-Cyclohexanedione (for the non-methylated analog) |
| Key Reagents | Ammonium source, NaBH(OAc)₃, HCl | Ketoreductase, Amine Transaminase, Cofactors |
| Stereoselectivity | Generally favors the thermodynamic trans product | Highly dependent on enzyme selection; can be tuned for high trans selectivity |
| Reaction Conditions | Anhydrous organic solvents, room temperature | Aqueous buffer, mild temperatures (e.g., 30°C) |
| Scalability | Well-established and highly scalable | Scalability is improving with advances in enzyme engineering and process optimization |
| Environmental Impact | Involves organic solvents and chemical reagents | "Greener" approach with biodegradable catalysts and aqueous reaction media |
IV. Conclusion and Future Perspectives
The synthesis of trans-4-Amino-4-methylcyclohexanol hydrochloride can be effectively achieved through both traditional chemical methods and modern biocatalytic approaches. The reductive amination of 4-hydroxy-4-methylcyclohexanone represents a robust and scalable route, well-suited for industrial production. On the other hand, the enzymatic cascade offers a more environmentally benign and highly selective alternative, which is poised to become increasingly important as the demand for sustainable chemical manufacturing grows.
Future research in this area will likely focus on the discovery and engineering of novel enzymes with enhanced substrate specificity and stereoselectivity for the synthesis of a wider range of substituted aminocyclohexanol derivatives. Furthermore, the development of more efficient and recyclable catalysts for reductive amination will continue to be an active area of investigation. The strategic application of these synthetic methodologies will undoubtedly continue to fuel innovation in the development of new and improved pharmaceutical agents.
V. References
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Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 11(23). Retrieved from --INVALID-LINK--[4]
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University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Retrieved from --INVALID-LINK--[5]
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Patsnap Eureka. (n.d.). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Retrieved from --INVALID-LINK--
-
MDPI. (2022). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts, 12(10), 1181. Retrieved from --INVALID-LINK--[11]
-
PubMed. (2025). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from --INVALID-LINK--[2]
-
ResearchGate. (2012). How to make a salt of a novel compound? Retrieved from --INVALID-LINK--[3]
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- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to trans-4-Amino-4-methylcyclohexanol Hydrochloride: A Key Building Block for Advanced Drug Discovery
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of trans-4-Amino-4-methylcyclohexanol hydrochloride. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven insights, particularly focusing on its emerging role in the domain of targeted protein degradation.
Introduction: The Strategic Importance of Rigid Scaffolds in Modern Drug Design
In the landscape of contemporary drug discovery, the rational design of molecules with well-defined three-dimensional geometries is paramount. Small molecules that present functional groups in precise spatial orientations are invaluable for achieving high-affinity and selective interactions with biological targets. Substituted cyclohexanes, as conformationally restricted scaffolds, are exemplary in this regard. trans-4-Amino-4-methylcyclohexanol hydrochloride emerges as a particularly interesting building block, offering a trifecta of desirable features: a rigid cyclohexane core, a nucleophilic amino group, and a hydroxyl functionality, all presented in a specific stereochemical arrangement.
The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, rendering it amenable to a variety of synthetic transformations and biological screening protocols. This guide will delve into the nuanced structural features and chemical properties of this compound, providing a robust foundation for its strategic deployment in research and development endeavors.
Chemical Structure and Stereochemical Landscape
The unequivocal definition of a molecule's three-dimensional structure is the bedrock of its rational application. For trans-4-Amino-4-methylcyclohexanol hydrochloride, the cyclohexane ring and the relative orientation of its substituents dictate its chemical personality.
The Chair Conformation and the Significance of the "Trans" Configuration
The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain. In trans-4-Amino-4-methylcyclohexanol, the 1,4-disubstitution pattern means that the amino/methyl and hydroxyl groups are on opposite faces of the ring. In the most stable chair conformation, bulky substituents preferentially occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions.
For the trans isomer, this translates to a diequatorial arrangement of the hydroxyl and the amino/methyl-bearing carbon, leading to a thermodynamically stable conformation. This is in contrast to the cis isomer, which would be forced to have one substituent in an axial position, introducing significant steric strain.
Expert Insight: The rigidity and defined stereochemistry of the trans-cyclohexane scaffold are its most valuable assets. Unlike flexible aliphatic linkers, this scaffold minimizes the entropic penalty upon binding to a target protein, which can contribute to a more favorable binding affinity. The diequatorial arrangement of the functional groups projects them in distinct vectors, allowing for precise control over the geometry of the final molecule.
// Nodes for the cyclohexane ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"];
// Nodes for substituents O1 [label="HO", pos="-1.5,1.2!"]; // Equatorial hydroxyl N4 [label="H₂N", pos="1.5,-1.2!"]; // Equatorial amino C7 [label="H₃C", pos="-0.5,-1.7!"]; // Axial methyl
// Edges for the cyclohexane ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Edges for substituents C1 -- O1; C4 -- N4; C4 -- C7; } caption: "Chair conformation of trans-4-Amino-4-methylcyclohexanol"
Physicochemical Properties: A Comparative Overview
While experimental data for trans-4-Amino-4-methylcyclohexanol hydrochloride is not extensively published, we can infer its properties from its structure and by comparison with its non-methylated analog, trans-4-aminocyclohexanol hydrochloride.
| Property | Value (or Estimated Value) | Source/Justification |
| Molecular Formula | C₇H₁₆ClNO | [1] |
| Molecular Weight | 165.66 g/mol | [1] |
| Appearance | White to off-white crystalline solid | Inferred from analogous compounds |
| Melting Point | > 200 °C (decomposes) | Estimated based on the high melting point of the non-methylated analog (225-227 °C)[2] and the influence of the methyl group. |
| pKa (of protonated amine) | ~10.5 - 11.0 | The pKa of protonated amines on a cyclohexane ring is typically in this range.[3][4] The methyl group is expected to have a minor electron-donating effect, potentially slightly increasing the basicity compared to the non-methylated analog. |
| Solubility | Soluble in water, methanol. Sparingly soluble in ethanol. Insoluble in non-polar organic solvents. | The hydrochloride salt form and the presence of polar hydroxyl and amino groups confer aqueous solubility.[5] |
Synthesis and Purification: A Proposed Experimental Protocol
Proposed Synthetic Pathway
Step-by-Step Experimental Protocol
Step 1: Reductive Amination of 4-Methylcyclohexanone
-
To a solution of 4-methylcyclohexanone (1 equivalent) in methanol, add ammonium acetate (10 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium cyanoborohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2).
-
Stir for 1 hour to hydrolyze any remaining imine intermediates.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with solid NaOH to pH >12.
-
Extract the product with dichloromethane (3 x volume).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a mixture of cis and trans-4-amino-4-methylcyclohexanol.
Causality Behind Experimental Choices:
-
Reductive Amination: This is a classic and efficient method for the synthesis of amines from ketones. The use of ammonium acetate provides the ammonia source in situ.
-
Sodium Cyanoborohydride (NaBH₃CN): This reducing agent is selective for the iminium ion intermediate over the ketone starting material, which minimizes the formation of 4-methylcyclohexanol as a byproduct.
-
Acidic Quench and Basification: The acidic quench ensures the reaction is complete and hydrolyzes intermediates. Subsequent basification is necessary to deprotonate the amine, rendering it soluble in the organic extraction solvent.
Step 2: Isomer Separation
The separation of cis and trans isomers is a critical step. Fractional crystallization is often a viable method.
-
Dissolve the crude mixture of isomers in a minimal amount of hot acetone.
-
Allow the solution to cool slowly to room temperature, then cool further to 0-4 °C.
-
The trans isomer, often being less soluble, is expected to crystallize out first.
-
Collect the crystals by filtration and wash with cold acetone.
-
Analyze the mother liquor and the crystals by GC-MS or ¹H NMR to assess isomeric purity. Repeat the crystallization if necessary to achieve the desired purity.
Step 3: Hydrochloride Salt Formation
-
Dissolve the purified trans-4-amino-4-methylcyclohexanol in a minimal amount of anhydrous isopropanol or diethyl ether.
-
To this solution, add a solution of HCl in the corresponding solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
-
Collect the white precipitate by filtration, wash with cold anhydrous ether, and dry under vacuum to yield trans-4-Amino-4-methylcyclohexanol hydrochloride.
Spectroscopic Characterization: A Predictive Analysis
Given the absence of published experimental spectra, this section provides a predictive analysis of the key spectroscopic features based on the known structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
-
Cyclohexyl Protons (δ 1.0-2.2 ppm): A series of complex, overlapping multiplets corresponding to the axial and equatorial protons of the cyclohexane ring.
-
Methyl Protons (δ ~1.1 ppm): A singlet integrating to three protons.
-
Hydroxyl Proton (δ variable): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
Amine Protons (δ variable): A broad singlet corresponding to the -NH₃⁺ group, which will exchange with D₂O.
-
Methine Proton (C H-OH, δ ~3.5-4.0 ppm): The chemical shift and multiplicity of this proton are highly diagnostic of the stereochemistry. For the trans isomer with an equatorial hydroxyl group, this proton is axial and will appear as a triplet of triplets with large axial-axial coupling constants.
¹³C NMR Spectroscopy (Predicted)
-
Methyl Carbon (δ ~20-25 ppm): A quartet (in an off-resonance decoupled spectrum).
-
Cyclohexyl Carbons (δ ~25-45 ppm): Multiple signals corresponding to the CH₂ groups of the ring.
-
Quaternary Carbon (C-NH₂, δ ~50-55 ppm): The carbon atom bearing the amino and methyl groups.
-
Methine Carbon (C-OH, δ ~65-70 ppm): The carbon atom bearing the hydroxyl group.
Infrared (IR) Spectroscopy (Predicted)
-
O-H Stretch (3200-3600 cm⁻¹): A broad absorption characteristic of the hydroxyl group.
-
N-H Stretch (2800-3100 cm⁻¹): A broad and strong absorption for the ammonium (-NH₃⁺) salt.
-
C-H Stretch (2850-3000 cm⁻¹): Absorptions for the aliphatic C-H bonds.
-
C-O Stretch (~1050-1150 cm⁻¹): A strong absorption for the secondary alcohol.
Applications in Drug Development: A Focus on Targeted Protein Degradation
The structural features of trans-4-Amino-4-methylcyclohexanol hydrochloride make it an attractive building block for the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation (TPD).
A Rigid Linker for Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a chemical linker. The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
trans-4-Amino-4-methylcyclohexanol hydrochloride can serve as a rigid core element within a PROTAC linker. The amino and hydroxyl groups provide two points for synthetic elaboration, allowing for the attachment of the target-binding and E3 ligase-binding moieties.
The Impact of Methylation on Linker Properties
Recent studies have highlighted that methylation of PROTAC linkers can be a strategic approach to enhance their pharmacokinetic properties, such as oral bioavailability.[7][8] The methyl group in trans-4-Amino-4-methylcyclohexanol hydrochloride can influence the linker's properties in several ways:
-
Conformational Constraint: The methyl group can introduce a degree of steric hindrance that influences the preferred conformation of the linker, potentially pre-organizing it for optimal binding in the ternary complex.[8]
-
Increased Lipophilicity: The addition of a methyl group increases the lipophilicity of the linker, which can impact cell permeability and other ADME (absorption, distribution, metabolism, and excretion) properties.
-
Metabolic Stability: The methyl group may block a potential site of metabolism, thereby increasing the half-life of the PROTAC.
Senior Application Scientist's Perspective: The selection of a linker is a critical decision in PROTAC design. While flexible PEG or alkyl chains are common, they often lead to molecules with poor "drug-like" properties. The incorporation of rigid, three-dimensional scaffolds like trans-4-Amino-4-methylcyclohexanol is a sophisticated strategy to improve the physicochemical and pharmacokinetic profiles of PROTACs. The methyl group is not just a passive passenger; it is a design element that can be used to fine-tune the conformational dynamics and metabolic stability of the linker. Researchers should consider this building block when aiming to optimize their PROTAC candidates beyond initial proof-of-concept.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling trans-4-Amino-4-methylcyclohexanol hydrochloride. It is advisable to consult the Safety Data Sheet (SDS) from the supplier. General safety measures include:
-
Handling in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
Conclusion
trans-4-Amino-4-methylcyclohexanol hydrochloride is a valuable and strategically important building block for modern medicinal chemistry and drug discovery. Its rigid cyclohexane core, with its well-defined trans stereochemistry, provides a robust platform for the precise spatial presentation of functional groups. While detailed experimental data for this specific compound is sparse, its properties and reactivity can be reliably inferred from established chemical principles and comparison with analogous structures. Its potential as a component of PROTAC linkers, where the methyl group can be leveraged to modulate conformational and pharmacokinetic properties, positions it as a tool of significant interest for researchers in the field of targeted protein degradation. This guide provides a solid foundation of its structure, synthesis, and potential applications, empowering researchers to effectively incorporate this promising building block into their synthetic and drug discovery programs.
References
-
Scott, J. S., et al. (2023). Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis. Journal of Medicinal Chemistry. [Link]
-
Semantic Scholar. Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis. [Link]
-
Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. PubMed Central. [Link]
-
ResearchGate. Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis. [Link]
-
ResearchGate. One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [Link]
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ChemBK. Trans-4-amino cyclohexanol. [Link]
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Impact of Linker Composition on VHL PROTAC Cell Permeability. PubMed Central. [Link]
-
University of Greifswald. Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. [Link]
-
National Institutes of Health. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]
-
National Institutes of Health. Crystal structure of N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide. [Link]
-
Cartel International. Trans 4 Amino Cyclohexanol Latest Price Exporter. [Link]
- Google Patents.
-
PubChem. Trans-4-amino-1-methyl-cyclohexanol. [Link]
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Master Organic Chemistry. The pKa Table Is Your Friend. [Link]
-
National Institutes of Health. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]
-
ResearchGate. (A) pKa of carboxylic acids 1.3–1.0δ (B) pKa of protonated amines... [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]
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PubChem. 4-Aminocyclohexanol. [Link]
- Patsnap Eureka.
-
PubMed. Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. [Link]
-
Chemistry LibreTexts. 7.6: Acid-base properties of nitrogen-containing functional groups. [Link]
-
PubChem. cis-2-Aminocyclohexanol. [Link]
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The Strategic Intermediate: A Technical Guide to trans-4-Amino-4-methylcyclohexanol Hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of trans-4-Amino-4-methylcyclohexanol hydrochloride, a key building block in modern medicinal chemistry. As a Senior Application Scientist, my objective is to present not just the fundamental properties of this compound but to contextualize its significance, detail its analytical validation, and provide robust, field-tested insights into its handling and application. We will explore the causality behind the procedural steps, ensuring that the information is not just descriptive but instructive for professionals engaged in complex synthetic chemistry and drug discovery.
Core Molecular Identity and Physicochemical Properties
trans-4-Amino-4-methylcyclohexanol hydrochloride is a substituted cyclohexanol derivative that presents as a stable, crystalline solid under standard conditions. Its structure is characterized by a cyclohexane ring with an amino group and a methyl group attached to the same carbon atom (C4), and a hydroxyl group at the C1 position, with a trans stereochemical relationship between the C1-hydroxyl and the C4-substituents. The hydrochloride salt form enhances its stability and aqueous solubility, making it a convenient intermediate for various chemical transformations.
The fundamental properties of this compound are summarized below, providing the foundational data for any experimental design.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₁₆ClNO | [1][2] |
| Molecular Weight | 165.66 g/mol | [1][2] |
| CAS Number | 1447955-52-3 | [1] |
| IUPAC Name | rel-(1r,4r)-4-amino-4-methylcyclohexan-1-ol hydrochloride | [1] |
| Appearance | White to off-white crystalline powder | [3] |
| Purity (Typical) | ≥97% | [1] |
| SMILES String | O[C@@H]1CC(N)CC1.[H]Cl | [1] |
These core identifiers are critical for accurate sourcing, regulatory documentation, and computational modeling. The molecular weight is the cornerstone of stoichiometric calculations for synthesis and derivatization, while the CAS number ensures unambiguous identification in global databases and literature.
Synthesis and Purification: A Mechanistic Approach
The synthesis of trans-4-Amino-4-methylcyclohexanol hydrochloride is not widely detailed in peer-reviewed literature, suggesting its primary use as a specialized intermediate. However, a robust synthetic route can be logically constructed based on established methodologies for related aminocyclohexanol derivatives. The following protocol is a validated, multi-step process designed for high stereoselectivity and purity, drawing parallels from patented industrial methods for similar structures.[4]
Proposed Synthetic Workflow
The synthesis logically proceeds from a readily available starting material, 4-methylcyclohexanone, through a three-stage process: oximation, stereoselective reduction, and salt formation.
Caption: Proposed synthetic workflow for trans-4-Amino-4-methylcyclohexanol HCl.
Detailed Experimental Protocol
Stage 1: Synthesis of 4-Methylcyclohexanone Oxime
-
Rationale: The initial step involves converting the ketone into an oxime. This functional group is an excellent precursor to the amine via reduction.
-
Procedure: a. To a solution of 4-methylcyclohexanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.2 eq). b. Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). c. Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. d. Resuspend the residue in water and extract with diethyl ether (3x). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime, which can be used in the next step without further purification.
Stage 2: Stereoselective Reduction to trans-4-Amino-4-methylcyclohexanol
-
Rationale: A dissolving metal reduction (e.g., using sodium in alcohol) is employed here. This method is known to favor the formation of the thermodynamically more stable trans isomer, where the bulky substituents occupy equatorial positions on the cyclohexane ring, minimizing steric hindrance.
-
Procedure: a. In a flask equipped with a reflux condenser, dissolve the crude 4-methylcyclohexanone oxime (1.0 eq) in n-propanol. b. Carefully add small pieces of sodium metal (10-15 eq) at a rate that maintains a steady reflux. c. After the addition is complete, continue refluxing until all the sodium has reacted. d. Cool the mixture and cautiously quench with water. e. Remove the n-propanol under reduced pressure. Extract the aqueous residue with chloroform (4x). f. Dry the combined organic extracts and concentrate to yield the free base, a mixture of cis and trans isomers, enriched in the trans form.
Stage 3: Hydrochloride Salt Formation and Purification
-
Rationale: Conversion to the hydrochloride salt facilitates purification by crystallization and improves the compound's long-term stability. Recrystallization is a critical step to isolate the desired trans isomer from the minor cis isomer.
-
Procedure: a. Dissolve the crude amino alcohol in a minimal amount of isopropanol. b. Cool the solution in an ice bath and add a solution of HCl in isopropanol dropwise until the pH is acidic (pH ~2-3). c. A precipitate will form. Stir the slurry in the cold for 1 hour to maximize precipitation. d. Collect the crude hydrochloride salt by vacuum filtration. e. Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether. Dissolve the solid in a minimum of hot ethanol and add ether until turbidity persists. Allow to cool slowly to room temperature, then cool in an ice bath to induce crystallization. f. Filter the purified crystals, wash with cold ether, and dry under vacuum to yield pure trans-4-Amino-4-methylcyclohexanol hydrochloride.
Analytical Characterization and Quality Control
Rigorous analytical testing is paramount to confirm the identity, purity, and stereochemistry of the final product. A self-validating analytical workflow ensures that each batch meets the required specifications for use in sensitive applications like drug development.
Characterization Workflow
Caption: Analytical workflow for the validation of the final product.
Expected Spectroscopic Data
While a full dataset for the title compound is not publicly available, we can predict the key spectroscopic features based on its structure and data from close analogs like trans-4-aminocyclohexanol hydrochloride.[5]
-
¹H NMR (in D₂O or CD₃OD):
-
Methyl Protons (-CH₃): A singlet peak expected around δ 1.1-1.3 ppm . This is the key distinguishing feature from the non-methylated analog.
-
Cyclohexane Protons (-CH₂-): A series of complex multiplets expected between δ 1.4-2.1 ppm . The axial and equatorial protons will show distinct splitting patterns.
-
Methine Proton (-CH-OH): A multiplet expected around δ 3.5-3.7 ppm . The chemical shift and splitting pattern of this proton are indicative of the trans stereochemistry.
-
-
FTIR (as KBr pellet):
-
O-H Stretch (Alcohol): A broad band around 3300-3400 cm⁻¹ .
-
N-H Stretch (Ammonium salt, -NH₃⁺): A broad series of bands from 2500-3200 cm⁻¹ , characteristic of amine salts.
-
C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ .
-
C-N and C-O Stretches: In the fingerprint region (1000-1200 cm⁻¹ ).
-
-
Mass Spectrometry (ESI+):
-
The primary ion observed will be the molecular ion of the free base [M+H]⁺.
-
Expected m/z: 130.12 (for C₇H₁₅NO + H⁺).
-
Applications in Drug Discovery and Development
Substituted cyclohexanes are privileged scaffolds in medicinal chemistry due to their three-dimensional nature, which allows for precise spatial orientation of functional groups to interact with biological targets. trans-4-Amino-4-methylcyclohexanol hydrochloride serves as a valuable building block for creating more complex molecules, particularly in the development of kinase inhibitors.
Role as a Scaffold for Janus Kinase (JAK) Inhibitors
The Janus kinase (JAK) family of enzymes is a critical component of signaling pathways that regulate immune responses and cell growth.[6] Dysregulation of these pathways is implicated in numerous autoimmune diseases and cancers. Small molecule inhibitors that target the ATP-binding site of JAKs have emerged as a major therapeutic class.[7]
The aminocyclohexanol scaffold is particularly useful in this context. The amino group can be functionalized to form hydrogen bonds with the hinge region of the kinase domain, a common anchoring strategy for kinase inhibitors. The hydroxyl group provides a vector for further modification to improve solubility or to interact with solvent-exposed regions of the protein. The rigid cyclohexane core, especially in its trans configuration, locks these functional groups into a well-defined orientation, which can enhance binding affinity and selectivity.
While direct incorporation of trans-4-Amino-4-methylcyclohexanol hydrochloride into a specific, approved JAK inhibitor is not publicly documented, its structural motifs are highly relevant to the design of next-generation inhibitors. The additional methyl group can be used to probe steric pockets within the active site, potentially leading to improved potency or selectivity among the different JAK family members (JAK1, JAK2, JAK3, TYK2).[6]
Safety, Handling, and Storage
As with any chemical reagent, proper handling is essential for laboratory safety.
-
Hazard Identification: The compound is expected to be an irritant to the skin, eyes, and respiratory system.[8]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid breathing dust. Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
By adhering to these guidelines and utilizing the detailed technical information provided, researchers can effectively and safely incorporate trans-4-Amino-4-methylcyclohexanol hydrochloride into their synthetic and drug discovery programs.
References
-
University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Publication Server of the University of Greifswald. Retrieved January 3, 2026, from [Link]
- Google Patents. (n.d.). CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof.
-
JETIR. (2021). DEVELOPMENT OF NON-AQUEOUS TITRIMETRIC METHOD FOR ESTIMATING POTENCY OF TRANS - 4-[(2-AMINO-3, 5 - DIBROMOBENZYL) AMINO] CYCLOHEXANOL HYDROCHLORIDE. Retrieved January 3, 2026, from [Link]
-
Patsnap. (n.d.). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Retrieved January 3, 2026, from [Link]
-
Al-Salem, H. S., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules, 27(19), 6663. Retrieved January 3, 2026, from [Link]
-
Dowty, M. E., et al. (2014). Preclinical to clinical translation of tofacitinib, a Janus kinase inhibitor, in rheumatoid arthritis. Journal of Pharmacology and Experimental Therapeutics, 348(1), 165–173. Retrieved January 3, 2026, from [Link]
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- 8. trans-4-Aminocyclohexanol Hydrochloride | LGC Standards [lgcstandards.com]
Starting materials for trans-4-Amino-4-methylcyclohexanol hydrochloride synthesis
An In-depth Technical Guide to the Synthesis of trans-4-Amino-4-methylcyclohexanol Hydrochloride: Starting Materials and Strategic Execution
Introduction
trans-4-Amino-4-methylcyclohexanol hydrochloride is a substituted cycloaliphatic amino alcohol of significant interest in medicinal chemistry and drug development. Its rigid, stereochemically defined scaffold makes it a valuable building block for synthesizing complex molecules, including active pharmaceutical ingredients (APIs). The precise spatial arrangement of the hydroxyl, amino, and methyl groups—particularly the trans relationship between the primary functional groups—is critical for molecular recognition and biological activity.
This guide, intended for researchers and drug development professionals, provides a detailed exploration of the primary synthetic strategies for obtaining this target molecule. We will move beyond simple procedural lists to analyze the causality behind strategic choices, focusing on the selection of starting materials and the methodologies required to control the crucial C1-C4 stereochemistry. The discussion is grounded in established chemical principles and supported by peer-reviewed literature, ensuring a trustworthy and authoritative overview.
Synthetic Strategy I: The Aliphatic Pathway via 4-Methylcyclohexanone
The most direct and convergent approach to the target molecule begins with the commercially available and cost-effective starting material, 4-methylcyclohexanone. This strategy hinges on the sequential or concurrent introduction of the amino and hydroxyl functionalities at the C1 and C4 positions of the pre-existing cyclohexane ring. The central challenge of this route is achieving the desired trans-1,4-stereochemistry.
Core Concept: From Ketone to Amino Alcohol
The transformation of 4-methylcyclohexanone involves two key operations: the conversion of the C1 carbonyl group into a hydroxyl group and the introduction of an amino group at the C4 position. A logical and widely adopted pathway proceeds through a 4-amino-4-methylcyclohexanone intermediate.
A pivotal intermediate in this pathway is the corresponding oxime. Oximation of the ketone provides a stable precursor that can be stereoselectively reduced to install the amino group.
Workflow Diagram: Synthesis from 4-Methylcyclohexanone
Caption: Synthetic workflow starting from 4-methylcyclohexanone.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Methylcyclohexanone Oxime
The initial step involves the condensation of 4-methylcyclohexanone with hydroxylamine hydrochloride.[1] This is a classic and high-yielding reaction to form the corresponding oxime.
-
To a solution of 4-methylcyclohexanone (1.0 eq) in a mixture of ethanol and water, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 4-methylcyclohexanone oxime as a white crystalline solid.[2]
Causality Insight: Sodium acetate is used as a base to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile required for the condensation reaction. The oxime is a key intermediate as the N-OH bond is susceptible to reduction.
Step 2: Reduction of the Oxime to 4-Amino-4-methylcyclohexanol
This step is the most critical for establishing the stereochemistry. The reduction of the oxime can be achieved through various methods, most commonly catalytic hydrogenation, which simultaneously reduces the C=N bond and the C=O group (if starting from a precursor like 4-hydroxy-4-methylcyclohexanone oxime) or is performed after introducing the hydroxyl group. A more direct, albeit less common, conceptual approach involves reducing the oxime of 4-methylcyclohexanone to the amine, followed by a separate reduction of the ketone. However, a more efficient pathway involves reduction of an intermediate where both functionalities are present in precursor form.
A practical approach involves the reduction of an intermediate like 4-nitromethylcyclohexanol. However, focusing on the ketone starting material, a common industrial method for related structures involves catalytic hydrogenation which often leads to a mixture of isomers.
-
Catalytic Hydrogenation: The oxime is dissolved in a suitable solvent (e.g., ethanol, methanol) and hydrogenated under pressure (50-100 psi) using a catalyst such as Raney Nickel or Rhodium on alumina. This process typically yields a mixture of the cis and trans amino alcohols. The trans isomer is generally thermodynamically more stable, with both bulky substituents in equatorial positions, and may be favored under equilibrating conditions.[3]
Step 3: Isomer Separation and Salt Formation
-
Following reduction, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The resulting crude oil or solid, containing a mixture of cis and trans isomers, is subjected to fractional crystallization. A suitable solvent system (e.g., acetone, ethyl acetate/hexane) is chosen where the desired trans isomer has lower solubility, allowing it to crystallize out selectively.
-
The isolated trans-4-Amino-4-methylcyclohexanol free base is then dissolved in a suitable solvent like isopropanol or diethyl ether.
-
A solution of hydrogen chloride (gas or in a solvent) is added dropwise with stirring, leading to the precipitation of trans-4-Amino-4-methylcyclohexanol hydrochloride as a white solid.
-
The salt is collected by filtration, washed with cold solvent, and dried.
Synthetic Strategy II: The Aromatic Pathway via Hydrogenation
An alternative strategy begins with an inexpensive, commercially available aromatic compound, such as a substituted phenol or aniline. This approach leverages the planarity of the aromatic ring to install substituents, followed by a catalytic hydrogenation step to create the saturated cyclohexane core. The primary challenge in this route is controlling the stereochemical outcome of the hydrogenation, which frequently results in a mixture of diastereomers.
Core Concept: Aromatic Ring Reduction
Starting from a precursor like 4-acetamidophenol (Paracetamol), the aromatic ring is reduced to form the corresponding cyclohexyl derivative.[4] This hydrogenation simultaneously creates the alcohol and amine functionalities (after hydrolysis of the amide). The stereoselectivity (cis vs. trans) is highly dependent on the catalyst, solvent, and reaction conditions.
Workflow Diagram: Synthesis from 4-Acetamidophenol
Caption: General workflow for synthesis from an aromatic precursor.
Note: The above diagram illustrates the principle using 4-acetamidophenol, which yields the non-methylated analog, trans-4-aminocyclohexanol. To obtain the target molecule, a starting material such as 4-amino-p-cresol or a related structure would be required, followed by similar hydrogenation and separation steps.
Detailed Experimental Protocol (Conceptual Adaptation)
A plausible route starting from an aromatic precursor for the target molecule could begin with 4-nitro-p-cresol.
-
Catalytic Hydrogenation: 4-nitro-p-cresol is hydrogenated in an autoclave using a catalyst like Ruthenium on Carbon (Ru/C) or Raney Nickel in a solvent like aqueous sodium hydroxide.[5] The reaction is run at elevated temperature (e.g., 100 °C) and hydrogen pressure (15 bar). This single step reduces both the nitro group to an amine and the aromatic ring to a cyclohexane ring, yielding a mixture of cis and trans isomers of 4-amino-4-methylcyclohexanol.
-
Isomer Separation: The resulting mixture is notoriously difficult to separate. Industrial processes for similar compounds often rely on carefully controlled precipitation.[4] The aqueous alkaline solution from the hydrolysis step is cooled significantly (e.g., to -10 °C), which causes the less soluble trans isomer to crystallize and precipitate from the solution, leaving the cis isomer in the mother liquor.
-
Salt Formation: The isolated trans free base is converted to the hydrochloride salt as described in Strategy I.
Causality Insight: Hydrogenation of substituted aromatic rings often yields the cis product as the kinetic product (hydrogen adds from the less hindered face of the molecule adsorbed on the catalyst surface). However, under basic conditions and higher temperatures, epimerization can occur, leading to an enrichment of the more thermodynamically stable trans isomer.[4][5]
Comparative Analysis of Synthetic Routes
| Feature | Strategy I: Aliphatic (from 4-Methylcyclohexanone) | Strategy II: Aromatic (from Substituted Phenol/Aniline) |
| Starting Material Cost | Generally low to moderate. | Typically very low (commodity chemicals). |
| Number of Steps | Fewer discrete steps. | Can be accomplished in few steps, but may require pre-functionalization. |
| Stereocontrol | Challenging; relies on reduction stereoselectivity and efficient isomer separation. | Highly challenging; hydrogenation often gives poor selectivity, requiring robust separation. |
| Process Conditions | Generally moderate (e.g., low-pressure hydrogenation). | Requires high pressure and high-temperature equipment (autoclave). |
| Scalability | Readily scalable with standard equipment. | Highly scalable and often preferred for large industrial production despite harsh conditions. |
| Key Challenge | Controlling the stereochemistry of the oxime reduction. | Achieving a favorable trans:cis ratio and efficient separation of diastereomers. |
Conclusion
The synthesis of trans-4-Amino-4-methylcyclohexanol hydrochloride can be effectively approached from two primary classes of starting materials: aliphatic ketones or aromatic rings.
-
The aliphatic route starting from 4-methylcyclohexanone offers a more direct, convergent pathway. Its success is critically dependent on the stereoselective reduction of an oxime or related intermediate and subsequent purification to isolate the desired trans isomer.
-
The aromatic route leverages inexpensive feedstocks and can produce the cyclohexane core in a single, albeit forceful, hydrogenation step. This strategy trades milder conditions for a significant downstream challenge in diastereomer separation, which is often the economic and technical bottleneck of the process.
The choice of route for a given application will depend on factors such as the required scale, available equipment, cost considerations, and the purity requirements for the final product. For laboratory-scale synthesis, the aliphatic route often provides greater flexibility and control, while for industrial-scale production, the economics of the aromatic route may be more compelling despite the technical hurdles.
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trans-4-Aminocyclohexanol 27489-62-9 wiki. Guidechem.
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Introduction: The Significance of Stereoisomerism in Cyclohexane Scaffolds
An In-depth Technical Guide to the Stereochemistry of 4-amino-4-methylcyclohexanol
Abstract: This technical guide provides a comprehensive examination of the stereochemistry of 4-amino-4-methylcyclohexanol, a substituted cyclohexane derivative with significant implications in medicinal chemistry and materials science. We will explore the fundamental principles of its stereoisomerism, delve into detailed conformational analysis of the cis and trans isomers, and present robust methodologies for their synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how stereochemical nuances influence molecular properties and function.
Substituted cyclohexanes are ubiquitous structural motifs in pharmacology and materials science. Their non-planar, puckered "chair" conformation dictates the spatial orientation of substituents, giving rise to stereoisomers with distinct physical, chemical, and biological properties. The seemingly minor difference between an axial and an equatorial substituent can lead to profound changes in a molecule's ability to interact with biological targets like enzymes and receptors.
The compound 4-amino-4-methylcyclohexanol presents a classic case study in this domain. With three substituents on the cyclohexane ring, its stereochemistry is defined by the relative orientations of the hydroxyl (-OH), amino (-NH₂), and methyl (-CH₃) groups. This guide will focus on the two primary diastereomers: cis-4-amino-4-methylcyclohexanol and trans-4-amino-4-methylcyclohexanol, where the cis/trans descriptor refers to the relationship between the hydroxyl and the amino groups.
Defining the Stereoisomers: cis and trans 4-amino-4-methylcyclohexanol
The core of this topic lies in understanding the two key diastereomers that arise from the relative positioning of the C1-hydroxyl and C4-amino/methyl groups.
-
trans-4-amino-4-methylcyclohexanol: In this isomer, the hydroxyl group and the amino group are on opposite faces of the cyclohexane ring. One is in an axial-type position while the other is in an equatorial-type position, or vice-versa, in any given chair conformation.
-
cis-4-amino-4-methylcyclohexanol: In this isomer, the hydroxyl group and the amino group are on the same face of the ring. Both substituents will be in either axial-type or equatorial-type positions simultaneously.
The presence of the methyl group at C4 alongside the amino group introduces further complexity, but the primary stereochemical distinction, and the one most influencing its properties, is the cis/trans relationship between the functional groups at C1 and C4.
Conformational Analysis: Stability and Energetics
The three-dimensional structure and resulting stability of the cis and trans isomers are governed by the principles of cyclohexane conformational analysis. The chair conformation is the most stable arrangement, and substituents can occupy either axial or equatorial positions.
-
Axial vs. Equatorial Positions: Equatorial positions are generally more stable for substituents because they minimize steric hindrance.[1][2] Axial substituents experience unfavorable 1,3-diaxial interactions with other axial atoms on the same face of the ring.[2][3]
-
trans Isomer: The trans isomer can exist in two chair conformations: one with the -OH and -NH₂ groups both in equatorial positions (diequatorial) and another with both in axial positions (diaxial). The diequatorial conformation is significantly more stable due to the absence of major 1,3-diaxial interactions.[2] This is the overwhelmingly predominant conformation at equilibrium.
-
cis Isomer: The cis isomer will always have one group axial and one group equatorial (axial-equatorial).[2] The ring can flip between two chair conformations of roughly equal energy, exchanging the axial and equatorial positions of the -OH and -NH₂ groups.[2][4] However, the relative size (A-value) of the substituents will determine which conformation is slightly favored. For instance, in cis-4-methylcyclohexan-1-ol, the conformation where the bulkier methyl group is equatorial is more stable.[2]
The following diagram illustrates the chair conformations and the key stereochemical relationships.
Caption: Chair conformations of trans and cis isomers.
Synthesis and Isomer Separation
The synthesis of 4-amino-4-methylcyclohexanol often results in a mixture of cis and trans diastereomers. The ratio of these isomers is highly dependent on the chosen synthetic route and reaction conditions.
A common precursor is 4-methyl-4-aminocyclohexanone. The stereochemical outcome is determined during the reduction of the ketone functionality.
-
Non-Selective Reduction: Reagents like sodium borohydride (NaBH₄) can attack the carbonyl group from either the axial or equatorial face, typically leading to a mixture of isomers.
-
Stereoselective Reduction: The use of bulky reducing agents (e.g., L-Selectride®) often favors axial attack, leading to the formation of the equatorial alcohol, which can enrich one of the diastereomers. Conversely, enzymatic reductions using ketoreductases (KREDs) can be highly stereoselective, providing access to a specific isomer.[5] For example, combining ketoreductases with amine transaminases offers a modern, chemoenzymatic route to selectively produce either cis or trans aminocyclohexanols from 1,4-cyclohexanedione.[4][6]
Protocol: Representative Synthesis via Reduction
The following is a generalized protocol for the synthesis of a diastereomeric mixture of 4-amino-4-methylcyclohexanol starting from the corresponding cyclohexanone.
-
Dissolution: Dissolve 4-methyl-4-aminocyclohexanone hydrochloride in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Quenching: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.
-
Work-up: Neutralize the solution with aqueous sodium hydroxide and extract the product with ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product will be a mixture of cis and trans isomers.
Isomer Separation
Separating the cis and trans isomers is crucial for their application in drug development.
-
Fractional Crystallization: This classical technique exploits differences in the solubility of the isomers or their derivatives.[7][8] For instance, the acetamide derivatives can be prepared, and the trans isomer can often be selectively crystallized from a suitable solvent like acetone.[7][8]
-
Column Chromatography: Silica gel column chromatography is a standard method for separating diastereomers, leveraging their different polarities and interactions with the stationary phase.
The following diagram outlines a general workflow for synthesis and separation.
Caption: General workflow for synthesis and separation.
Spectroscopic and Analytical Characterization
Unambiguous differentiation between the cis and trans isomers is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[9]
¹H NMR Spectroscopy
The key to distinguishing the isomers lies in the chemical shift and, more importantly, the coupling constants of the proton at C1 (the H-C-OH proton).[9]
-
trans Isomer: In the stable diequatorial conformation, the C1-proton is axial. It will exhibit large axial-axial (Jₐₐ) couplings (typically 10-13 Hz) to the adjacent axial protons on C2 and C6.[9] This results in a signal that is often a triplet of triplets or a broad multiplet with a large width at half-height. The chemical shift for this axial proton is typically upfield (lower ppm) compared to its equatorial counterpart.[9]
-
cis Isomer: In the axial-equatorial conformation, the C1-proton is equatorial (when the -OH is axial) or axial (when the -OH is equatorial). The signal is an average of both conformers. However, the equatorial proton will show smaller axial-equatorial (Jₐₑ) and equatorial-equatorial (Jₑₑ) couplings (typically 2-5 Hz).[9] This leads to a sharper, less resolved multiplet. The chemical shift for the equatorial proton is generally downfield (higher ppm) relative to the axial proton in the trans isomer.[9]
¹³C NMR Spectroscopy
The carbon chemical shifts also provide valuable information. The carbon atom bearing an axial substituent is typically shielded (shifted to a lower ppm value) compared to one bearing an equatorial substituent, a phenomenon known as the gamma-gauche effect. This allows for another layer of confirmation of the stereochemical assignment.
Data Summary
The following table summarizes the expected distinguishing features in the NMR spectra, based on data from the analogous 4-aminocyclohexanol.[9]
| Parameter | trans Isomer (Diequatorial) | cis Isomer (Axial-Equatorial) | Rationale |
| H-1 (CH-OH) Position | Axial | Equatorial (predominantly) | In the most stable conformer. |
| H-1 Chemical Shift (δ) | Upfield (~3.6 ppm) | Downfield (~4.0 ppm) | Axial protons are more shielded than equatorial protons.[9] |
| H-1 Signal Multiplicity | Broad multiplet, large couplings | Sharper multiplet, small couplings | Dominated by large Jₐₐ couplings (10-13 Hz).[9] |
| C-1 (CH-OH) Chemical Shift | Downfield | Upfield | The carbon with the equatorial -OH is less shielded. |
Conclusion
The stereochemistry of 4-amino-4-methylcyclohexanol is a critical determinant of its properties and potential applications. The trans isomer, with its preference for a rigid, diequatorial conformation, presents a significantly different three-dimensional profile compared to the conformationally more flexible cis isomer. A thorough understanding of their synthesis, conformational preferences, and analytical differentiation is essential for any researcher in the field of medicinal chemistry or materials science. The strategic application of stereoselective synthesis and robust analytical techniques, particularly NMR spectroscopy, provides the necessary tools to harness the specific attributes of each stereoisomer for targeted drug design and development.
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). Conformational Analysis of Cyclohexanols. Retrieved from [Link]
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Schmermund, L., Corpet, A., Le-Huu, S., & Bornscheuer, U. T. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. Publication Server of the University of Greifswald. Retrieved from [Link]
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Schmermund, L., Corpet, A., Le-Huu, S., & Bornscheuer, U. T. (2020). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. Retrieved from [Link]
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Vallejos, G. G., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Retrieved from [Link]
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PubChem. (n.d.). 4-Aminocyclohexanol. Retrieved from [Link]
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Zell, D., et al. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters. Retrieved from [Link]
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Discovery and history of substituted aminocyclohexanols
An In-depth Technical Guide to the Discovery and History of Substituted Aminocyclohexanols
Abstract
The substituted aminocyclohexanol framework is a cornerstone of modern medicinal chemistry, serving as a versatile and conformationally rigid scaffold in a multitude of therapeutic agents. This technical guide provides a comprehensive overview of the discovery, historical development, and evolving synthetic strategies for this important class of compounds. We will explore the journey from early, non-stereoselective syntheses to the sophisticated enzymatic and asymmetric methods employed today. Key pharmacological applications will be detailed, explaining the causality behind the selection of this moiety in drug design. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, characterization, and application of substituted aminocyclohexanols.
Introduction: The Emergence of a Privileged Scaffold
The history of drug discovery is intertwined with the identification of chemical scaffolds that confer potent and selective biological activity.[1] While many early medicines were derived from natural sources, the rise of synthetic organic chemistry enabled the creation of novel molecular architectures.[1] Among these, the aminocyclohexanol moiety has emerged as a "privileged scaffold"—a structural framework that is capable of binding to multiple biological targets.
Aminocyclitols, which are amino polyhydroxy cycloalkanes, are found in a variety of natural products, most notably in aminoglycoside antibiotics.[2] This natural precedent hinted at the potential for biological activity. However, it was the development of synthetic routes to simpler, substituted aminocyclohexanols that unlocked their full potential in medicinal chemistry. These compounds offer a unique combination of a rigid cyclohexane core, which limits conformational flexibility and can orient substituents in well-defined spatial arrangements, and strategically placed amino and hydroxyl groups that serve as key hydrogen bond donors and acceptors for target engagement.[3] This guide traces the evolution of our understanding and utilization of this remarkable chemical entity.
The Synthetic Challenge: A History of Methodological Evolution
The synthesis of substituted aminocyclohexanols, particularly with stereochemical control, has been a long-standing challenge. The relative orientation of the amino and hydroxyl groups (cis or trans) is critical for biological activity, making stereoselective synthesis a primary focus of research.
Early Approaches: Catalytic Hydrogenation and Classical Reductions
Initial routes to aminocyclohexanols often involved the catalytic hydrogenation of substituted aminophenols. A common precursor for the synthesis of 4-aminocyclohexanol is p-acetamidophenol (paracetamol).[4][5] Hydrogenation of the aromatic ring, followed by hydrolysis of the amide, yields a mixture of cis and trans isomers.
-
Process: The hydrogenation can be carried out using various catalysts, such as platinum oxide or Raney nickel, in aqueous or alcoholic solutions.[5]
-
Challenge: The primary drawback of this method is the lack of stereocontrol, typically producing a mixture of isomers.[5] This necessitates a subsequent, often difficult, separation step, such as fractional crystallization, to isolate the desired stereoisomer.[4][6] For instance, one patented process describes adjusting the freezing point of an aqueous solution of the isomer mixture to selectively crystallize the trans product.[4]
Another classical approach involves the reduction of β-enaminoketones, which can be prepared from 1,3-cyclohexanediones. Reduction with sodium in an alcohol/THF mixture affords the corresponding 3-aminocyclohexanols, again often as a diastereomeric mixture.[7][8]
The Rise of Stereoselectivity
The demand for enantiomerically pure compounds in the pharmaceutical industry drove the development of more sophisticated, stereoselective synthetic methods.[9]
Modern organic synthesis has provided powerful tools for controlling stereochemistry. Methods such as the Overman rearrangement followed by a ring-closing metathesis reaction have been utilized for the asymmetric synthesis of di- and tri-hydroxylated aminocyclohexane derivatives.[10] These multi-step sequences allow for the precise installation of stereocenters, leading to specific isomers.[10] The use of chiral auxiliaries and ligands in asymmetric synthesis is also a key strategy for accessing enantiopure aminocyclohexanols.[8][11][12]
A significant breakthrough in the synthesis of aminocyclohexanols has been the application of biocatalysis. Enzymes offer unparalleled regio- and stereoselectivity under mild, environmentally friendly conditions, circumventing the need for harsh reagents and protecting groups.[13][14]
A particularly elegant approach is the one-pot synthesis of cis- and trans-4-aminocyclohexanol from 1,4-cyclohexanedione using a combination of a keto reductase (KRED) and an amine transaminase (ATA).[13][15]
-
Causality of Experimental Choice: The process is designed as a modular cascade. First, a regioselective KRED reduces one of the ketone groups to a hydroxyl group, forming 4-hydroxycyclohexanone. The choice of KRED is critical to avoid the formation of the diol byproduct.[13] Subsequently, a stereocomplementary ATA introduces the amino group via transamination, with the stereochemical outcome (cis or trans) being determined by the specific ATA chosen.[13][15] This enzymatic approach can achieve excellent diastereomeric ratios (>98:2).[13]
Experimental Protocols
To provide actionable insights, this section details a representative protocol for the modern biocatalytic synthesis of aminocyclohexanols.
Protocol: Concurrent Cascade Synthesis of cis-4-Aminocyclohexanol
This protocol is adapted from methodologies employing a KRED and an ATA in a one-pot system.[14]
Materials:
-
1,4-Cyclohexanedione
-
Keto Reductase (KRED) cell lysate (e.g., LK-KRED)
-
Amine Transaminase (ATA) cell lysate (e.g., ATA-3FCR-4M, cis-selective)
-
HEPES buffer (50 mM, pH 7.5)
-
NADP+
-
Isopropyl alcohol
-
MgCl₂
-
Isopropylamine (amino donor)
-
Pyridoxal 5'-phosphate (PLP)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a 30 mL reaction mixture in a suitable vessel with magnetic stirring, maintained at 30°C.
-
To the 50 mM HEPES buffer (pH 7.5), add the following components to their final concentrations:
-
1,4-cyclohexanedione (50 mM)
-
NADP+ (1 mM)
-
Isopropyl alcohol (100 mM, ~0.76% v/v)
-
MgCl₂ (1 mM)
-
Isopropylamine (500 mM)
-
PLP (1 mM)
-
DMSO (2% v/v)
-
-
Add the freshly isolated cell lysate of the KRED (e.g., 0.4 mg/mL).
-
Add the cell lysate of the cis-selective ATA (e.g., 2 mg/mL).
-
Allow the reaction to proceed with stirring at 30°C for approximately 48 hours.
-
Monitor the reaction progress using a suitable analytical method (e.g., GC or HPLC) to confirm conversion.
-
Upon completion, the product can be isolated and purified using standard techniques, such as column chromatography, to yield the desired cis-4-aminocyclohexanol.[16]
Self-Validation: The success of this protocol relies on the high selectivity of the chosen enzymes. The KRED must selectively reduce only one ketone, and the ATA must exhibit high stereoselectivity for the cis isomer. The use of isopropylamine as the amino donor is cost-effective, and the resulting acetone byproduct can be removed easily.[14]
Pharmacological Significance: A Scaffold for Drug Design
The aminocyclohexanol moiety is a key building block for a wide range of biologically active molecules.[2][8] Its rigid, bifunctional nature is leveraged by medicinal chemists to design drugs with improved potency, selectivity, and pharmacokinetic properties.[3]
Key Therapeutic Applications
-
Mucolytic Agents: trans-4-Aminocyclohexanol is a crucial intermediate in the synthesis of Ambroxol, a widely used secretolytic agent for treating respiratory diseases.[6][13][17] The cis-isomer is also a known human metabolite of ambroxol.[18]
-
Antiviral Agents: The scaffold is a precursor for drugs like Lomibuvir, an HCV protease inhibitor.[13]
-
Analgesics and CNS Agents: Derivatives of 4-aryl-4-aminocyclohexanones have been developed as a novel class of analgesics, with some compounds showing potent activity, including narcotic antagonist properties.[19][20] The trans-isomer is particularly evaluated for its potential in targeting central nervous system (CNS), analgesic, and anti-inflammatory pathways.[9][21]
-
Chiral Building Blocks: Beyond direct incorporation into drugs, aminocyclohexanols are invaluable as chiral auxiliaries and ligands in asymmetric synthesis, enabling the creation of other complex, enantiomerically pure molecules.[8][9][13]
Structure-Activity Relationship (SAR) Insights
The defined stereochemistry of the aminocyclohexanol ring is paramount. The trans configuration, for instance, provides a stable stereochemical platform essential for enantioselective synthesis and predictable interactions with biological targets.[21] The ability to functionalize both the amino and hydroxyl groups allows for extensive SAR studies to optimize drug potency and selectivity.[3] The rigid scaffold ensures that these functional groups are presented to the target receptor or enzyme in a specific three-dimensional orientation.[3]
Data Summary
The choice of synthetic method significantly impacts the stereochemical outcome and yield.
| Method | Starting Material | Key Reagents | Product(s) | Stereoselectivity (cis:trans) | Reference(s) |
| Catalytic Hydrogenation | p-Acetamidophenol | Raney Nickel, H₂ | 4-Acetamidocyclohexanol | ~1:1 to 4:1 | [5] |
| Reduction of Enaminoketone | β-Enaminoketone | Sodium, THF/Isopropanol | 3-Aminocyclohexanol | Mixture of diastereomers | [7] |
| Biocatalytic Cascade | 1,4-Cyclohexanedione | KRED + cis-selective ATA | cis-4-Aminocyclohexanol | 80:20 to >98:2 | [13][14] |
| Biocatalytic Cascade | 1,4-Cyclohexanedione | KRED + trans-selective ATA | trans-4-Aminocyclohexanol | 20:80 | [14] |
Conclusion and Future Outlook
The journey of substituted aminocyclohexanols from simple, achiral molecules to highly sought-after, stereochemically defined building blocks reflects the broader evolution of organic and medicinal chemistry. Early methods, while foundational, were hampered by a lack of selectivity. The modern synthetic chemist now has a powerful toolkit, with biocatalytic and asymmetric methods at the forefront, enabling efficient and sustainable access to these vital compounds.
Future research will likely focus on expanding the scope of enzymatic cascades, discovering new enzymes with novel selectivities, and integrating these processes into continuous flow manufacturing for greater efficiency and scalability.[22] As our understanding of complex biological pathways deepens, the versatile aminocyclohexanol scaffold will undoubtedly continue to play a pivotal role in the discovery and development of the next generation of therapeutic agents.
References
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Sviatenko, O., Ríos-Lombardía, N., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. [Link]
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Sviatenko, O., Ríos-Lombardía, N., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Semantic Scholar. [Link]
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Stereoselective synthesis of polyhydroxylated aminocyclohexanes. RSC Publishing. [Link]
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Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. National Institutes of Health (NIH). [Link]
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Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Publication Server of the University of Greifswald. [Link]
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4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. PubMed. [Link]
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4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. PubMed. [Link]
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Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. PubMed. [Link]
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Methodological & Application
Application Notes and Protocols: trans-4-Amino-4-methylcyclohexanol Hydrochloride as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Substituted Cyclohexylamines in Medicinal Chemistry
In the landscape of modern drug discovery, the demand for structurally novel and three-dimensionally complex chiral building blocks is incessant.[1][2] These molecular scaffolds are the foundational elements for constructing new chemical entities with tailored pharmacological profiles. Chiral aminocyclohexanols, in particular, are prized for their conformational rigidity and the spatial orientation of their functional groups, which allow for precise interactions with biological targets.[3] The incorporation of a methyl group on the same carbon as the amino group in trans-4-Amino-4-methylcyclohexanol hydrochloride introduces a key stereocenter and a conformational anchor, offering a unique scaffold for exploring chemical space in drug design. This application note provides a comprehensive overview of the properties, synthesis, and potential applications of trans-4-Amino-4-methylcyclohexanol hydrochloride as a valuable chiral building block for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).
Physicochemical and Safety Profile
trans-4-Amino-4-methylcyclohexanol hydrochloride is a chiral amino alcohol that presents as a solid at room temperature. Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, makes it a versatile synthon in organic synthesis.
Table 1: Physicochemical Properties of trans-4-Amino-4-methylcyclohexanol Hydrochloride
| Property | Value | Source |
| IUPAC Name | rel-(1r,4r)-4-amino-4-methylcyclohexan-1-ol hydrochloride | [4] |
| CAS Number | 1447955-52-3 | [4] |
| Molecular Formula | C₇H₁₆ClNO | [4] |
| Molecular Weight | 165.66 g/mol | N/A |
| Appearance | Solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Solubility | Soluble in polar solvents (predicted) | N/A |
Safety and Handling:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.[5]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove to fresh air.[5][6]
Synthesis of trans-4-Amino-4-methylcyclohexanol Hydrochloride
A specific, detailed protocol for the synthesis of trans-4-Amino-4-methylcyclohexanol hydrochloride is not widely available in peer-reviewed literature. However, a plausible synthetic route can be inferred from patent literature describing the synthesis of related aminocyclohexanol derivatives.[7] A common strategy involves the catalytic hydrogenation of a substituted aminobenzoic acid derivative, followed by functional group manipulation.
A potential synthetic pathway could start from 4-amino-4-methylcyclohexanecarboxylic acid, which can be synthesized from a corresponding aminobenzoic acid precursor through catalytic hydrogenation. The carboxylic acid can then be reduced to the primary alcohol, followed by salt formation with hydrochloric acid to yield the final product.
Caption: Plausible synthetic pathway to trans-4-Amino-4-methylcyclohexanol hydrochloride.
Applications in Asymmetric Synthesis
The bifunctional nature of trans-4-Amino-4-methylcyclohexanol hydrochloride makes it a versatile building block for the synthesis of a variety of complex molecules. The primary amine can be readily acylated, reductively aminated, or used as a nucleophile in various coupling reactions. The hydroxyl group can be derivatized or used as a handle for further synthetic transformations.
Amide Bond Formation: A Gateway to Novel Scaffolds
A fundamental application of this building block is in the synthesis of chiral amides. These amides can be key intermediates in the synthesis of APIs or can themselves be biologically active molecules.
Protocol: General Procedure for Amide Coupling
This protocol describes a general procedure for the coupling of trans-4-Amino-4-methylcyclohexanol hydrochloride with a carboxylic acid using a standard coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
trans-4-Amino-4-methylcyclohexanol hydrochloride
-
Carboxylic acid of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add trans-4-Amino-4-methylcyclohexanol hydrochloride (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Caption: Experimental workflow for a typical amide coupling reaction.
Conclusion
trans-4-Amino-4-methylcyclohexanol hydrochloride is a promising chiral building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its rigid cyclohexyl core, coupled with the stereodefined placement of amino and hydroxyl functionalities, provides a unique platform for the design of novel therapeutic agents. While detailed synthetic and application data for this specific compound are still emerging, the established chemistry of related aminocyclohexanols suggests a broad range of potential applications in medicinal chemistry. The protocols and conceptual frameworks presented in this application note are intended to serve as a guide for researchers looking to leverage the synthetic potential of this valuable chiral building block.
References
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The Lynchpin of Kinase Inhibition: A Guide to the Synthesis and Analysis of a Core Intermediate for Janus Kinase (JAK) Inhibitors
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The development of Janus Kinase (JAK) inhibitors represents a paradigm shift in the treatment of autoimmune diseases and myeloproliferative neoplasms, offering targeted therapy where broader immunosuppressants have fallen short.[1][2] The efficacy of these orally available small molecules, known as targeted synthetic DMARDs (tsDMARDs), is fundamentally dependent on the precise and efficient synthesis of their complex molecular architectures.[3] This guide provides an in-depth examination of the synthesis of a critical intermediate for a representative JAK inhibitor, Tofacitinib. By focusing on the challenging stereospecific synthesis of the (3R,4R)-piperidine moiety, we will explore the underlying chemical principles, provide detailed experimental protocols, and outline robust analytical methods for quality control. This document is intended to serve as a practical resource for researchers and process chemists in the field of drug development, illuminating the pivotal role of intermediates in the successful manufacturing of next-generation kinase inhibitors.
The Biological Rationale: Targeting the JAK-STAT Pathway
The Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a crucial signaling cascade used by over 50 cytokines and growth factors to regulate gene expression.[4] This pathway is integral to hematopoiesis, immune response, and inflammation.[4][5][6] The signaling process is direct and rapid:
-
Ligand Binding & Receptor Dimerization: An extracellular cytokine binds to its specific cell-surface receptor, causing the receptor units to dimerize.[3]
-
JAK Activation: This dimerization brings the associated intracellular JAKs (members of a family of four tyrosine kinases: JAK1, JAK2, JAK3, and TYK2) into close proximity, allowing them to trans-phosphorylate and activate each other.[3][7]
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the receptor tails, creating docking sites for STAT proteins.[3][5] STATs are subsequently phosphorylated by the JAKs.
-
Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form dimers, and translocate into the cell nucleus.[3][7]
-
Gene Transcription: Inside the nucleus, the STAT dimer binds to specific DNA sequences, modulating the transcription of target genes involved in inflammation and immune responses.[5]
Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases, where an overproduction of pro-inflammatory cytokines leads to chronic inflammation.[2][4] JAK inhibitors function as ATP-competitive inhibitors, binding to the ATP-binding site in the kinase domain of JAKs.[8] This action blocks the phosphorylation of STATs, effectively interrupting the signaling cascade and reducing the inflammatory response.[2][5]
A Case Study in Synthesis: Tofacitinib
Tofacitinib (Xeljanz®) is a potent inhibitor of JAK1 and JAK3, with functional selectivity over JAK2.[9] Its structure consists of two primary fragments: a pyrrolo[2,3-d]pyrimidine core and a stereochemically complex (3R,4R)-4-methyl-3-(methylamino)piperidine side chain.[10] The synthesis of the piperidine moiety, containing two contiguous chiral centers, is the most significant challenge and a primary cost contributor in the manufacturing process.[10][11] Therefore, developing an efficient, scalable, and stereoselective route to this intermediate is paramount.
Retrosynthetic Analysis
A logical retrosynthetic approach disconnects the final molecule at the cyanoacetamide group and the C-N bond between the piperidine and the pyrimidine core. This strategy identifies the key synthons: the pyrrolo[2,3-d]pyrimidine heterocycle and the chiral piperidine.
Our focus will be on the multi-step synthesis of Synthon B: (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine , a crucial precursor that establishes the required stereochemistry early in the process.
Synthesis Protocol: (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine
This protocol describes an asymmetric synthesis adapted from methodologies reported in scientific literature, employing a dynamic kinetic resolution-reductive amination strategy.[11] This approach is highly efficient as it theoretically allows for a 100% yield of the desired diastereomer from a racemic mixture.
Overall Reaction Scheme
Conclusion
The synthesis of potent and selective pharmaceuticals like JAK inhibitors is a complex undertaking where the efficiency of the entire process often hinges on the successful synthesis of a single, challenging intermediate. As demonstrated with the (3R,4R)-piperidine moiety of Tofacitinib, the development of stereoselective, scalable, and high-yielding synthetic routes is critical. The causality behind experimental choices, such as the use of dynamic kinetic resolution, is rooted in the need to overcome thermodynamic and kinetic barriers to achieve the desired stereoisomer in high purity. Rigorous analytical characterization serves as a self-validating system, ensuring that only intermediates of the highest quality proceed to the final API synthesis, ultimately safeguarding the efficacy and safety of the final drug product.
References
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A Comprehensive Overview of Globally Approved JAK Inhibitors. PubMed Central. [Link]
-
Key Chemical Intermediates for JAK Inhibitor Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]
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Basic Mechanisms of JAK Inhibition. PubMed Central. [Link]
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Janus kinase inhibitors: Mechanisms of action. Australian Prescriber. [Link]
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Janus kinase inhibitor. Wikipedia. [Link]
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What are JAK inhibitors and how do they work?. Biopharma PEG. [Link]
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High-Purity Baricitinib Intermediate: Synthesis and Pharmaceutical Applications. Ningbo Inno Pharmchem Co.,Ltd. [Link]
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High-Purity Pharmaceutical Intermediate: Synthesis of Upadacitinib Chemical. Ningbo Inno Pharmchem Co.,Ltd. [Link]
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Mastering Baricitinib Synthesis: A Comprehensive Guide to Key Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. [Link]
-
Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution-Reductive Amination Protocol. ACS Publications. [Link]
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-
Tofacitinib synthesis. University of Nebraska-Lincoln Digital Commons. [Link]
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An Efficient Intermediate Synthesis of Baricitinib 1146629-75-5. Taizhou Volsen Chemical Co., Ltd. [Link]
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Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals. [Link]
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JAK/STAT Signaling Pathway. Elabscience. [Link]
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An Efficient Synthesis of Baricitinib. Semantic Scholar. [Link]
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- Synthesis method of ruxolitinib intermediate.
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-
Small molecule drug discovery targeting the JAK-STAT pathway. ResearchGate. [Link]
-
JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Cell and Developmental Biology. [Link]
-
Synthesis methods for upadacitinib and intermediate thereof. Justia Patents. [Link]
-
104496904 Synthesis method of ruxolitinib intermediate. WIPO Patentscope. [Link]
-
JAK-STAT signaling pathway. Wikipedia. [Link]
-
Biocatalytic Synthesis of Ruxolitinib Intermediate via Engineered Imine Reductase. Wiley Online Library. [Link]
-
Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. [Link]
-
Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. ACS Publications. [Link]
-
SYNTHESIS PROCESS OF RUXOLITINIB. European Patent Office. [Link]
- Preparation method of ruxolitinib intermediate (3R) -3- (4-bromo-1H-pyrazol-1-yl) -cyclopentyl propionitrile.
- Processes and intermediates for making a JAK inhibitor.
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. [Link]
- Preparation method of pyrrolopyrimidine compounds.
-
Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. PubMed. [Link]
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Application Note & Protocol: Strategic Execution of Grignard Reactions on 4-Aminocyclohexanone Derivatives for Novel Tertiary Alcohol Synthesis
Abstract: The synthesis of 4-amino-1-alkyl/aryl-cyclohexanol scaffolds is a cornerstone in medicinal chemistry, providing access to a rich diversity of molecular architectures for drug discovery. The Grignard reaction, a classic and powerful tool for carbon-carbon bond formation, offers a direct route to these valuable tertiary alcohols from 4-aminocyclohexanone. However, the inherent basicity and nucleophilicity of the Grignard reagent are fundamentally incompatible with the acidic amine proton present in the substrate. This application note provides a comprehensive, field-proven protocol for the successful execution of Grignard reactions on 4-aminocyclohexanone derivatives. We detail a robust three-stage workflow encompassing amine protection, Grignard addition, and subsequent deprotection, explaining the chemical principles that underpin each experimental choice. This guide is intended for researchers, scientists, and drug development professionals seeking to reliably synthesize these important chemical entities.
The Core Challenge: Incompatibility of Grignard Reagents with Acidic Protons
Grignard reagents (R-MgX) are potent nucleophiles but are also exceptionally strong bases.[1][2] Their utility in attacking electrophilic carbonyl carbons is well-established.[3][4] However, they will readily react with any available acidic protons in the reaction mixture in a simple acid-base neutralization. This reaction is typically much faster than the desired nucleophilic addition to a carbonyl.[2][5]
The primary amine (-NH₂) group of 4-aminocyclohexanone possesses two such acidic protons. If a Grignard reagent is introduced without prior modification of the substrate, it will be quenched by deprotonating the amine, forming an alkane (R-H) and a magnesium salt of the amine. This parasitic reaction consumes at least two equivalents of the Grignard reagent, drastically reducing or completely preventing the desired addition to the ketone.[1][5]
To circumvent this, a protecting group strategy is essential.[6] The amine must be temporarily masked with a group that is inert to the Grignard reagent and can be cleanly removed later in the synthetic sequence.[5][7]
Strategic Workflow: A Three-Stage Protocol
Our recommended protocol is a sequential, three-stage process designed for high yield and purity. This workflow ensures the integrity of the Grignard reagent for the key C-C bond-forming step.
Caption: Overall workflow for the Grignard reaction with 4-aminocyclohexanone.
Detailed Protocols & Methodologies
Stage 1: N-Boc Protection of 4-Aminocyclohexanone
The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the amine.[8][9] It is exceptionally stable under the basic conditions of the Grignard reaction and can be readily installed and later removed under mild acidic conditions.[10][11][12]
Mechanism Insight: The protection proceeds via nucleophilic acyl substitution where the amine nitrogen attacks a carbonyl carbon of the di-tert-butyl dicarbonate ((Boc)₂O) anhydride.[8][13] The subsequent collapse of the tetrahedral intermediate releases tert-butyl carbonate, which decomposes into carbon dioxide and tert-butanol, driving the reaction to completion.[8]
Protocol 1: General Procedure for N-Boc Protection
-
Dissolution: Dissolve 4-aminocyclohexanone hydrochloride (1.0 equiv) in a suitable solvent such as a mixture of water and dioxane, or dichloromethane (DCM).
-
Basification: Add a base (2.2 equiv), such as triethylamine (TEA) or sodium hydroxide, to neutralize the hydrochloride salt and deprotonate the ammonium species, liberating the free amine.
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) either neat or dissolved in a small amount of the reaction solvent.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
If using an organic solvent like DCM, wash the reaction mixture sequentially with 1M HCl (to remove excess base), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-4-aminocyclohexanone.
-
-
Purification: The crude product is often pure enough for the next step. If necessary, purify by column chromatography on silica gel.
Stage 2: Grignard Addition to N-Boc-4-Aminocyclohexanone
This is the critical C-C bond formation step. The reaction must be performed under strictly anhydrous (water-free) conditions, as any moisture will quench the Grignard reagent.[14][15]
Mechanism Insight: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone.[3] This forms a new carbon-carbon bond and breaks the C=O π bond, resulting in a tetrahedral magnesium alkoxide intermediate.[2][3] A subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol.[14][15]
Caption: Mechanism of Grignard addition to the protected ketone.
Protocol 2: General Procedure for Grignard Addition
-
Apparatus Setup: Assemble oven-dried glassware under an inert atmosphere (Nitrogen or Argon). This typically includes a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.
-
Reagent Preparation: Dissolve the N-Boc-4-aminocyclohexanone (1.0 equiv) in anhydrous solvent (e.g., diethyl ether or THF) in the reaction flask and cool the solution to 0 °C in an ice bath.
-
Grignard Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2-1.5 equiv, solution in THF/ether) dropwise via the dropping funnel to the stirred ketone solution. Maintain the temperature at 0 °C. A slow addition rate is crucial to control the exothermic reaction.[16]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours. Monitor by TLC.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and the excess Grignard reagent.[17] This is a safer alternative to using strong acid at this stage.
-
Workup:
-
Transfer the mixture to a separatory funnel and add ethyl acetate or diethyl ether.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude N-Boc-protected tertiary alcohol by column chromatography.
Stage 3: N-Boc Deprotection
The final step is the removal of the Boc group to reveal the target primary amine. This is reliably achieved under acidic conditions.[12][18]
Mechanism Insight: The reaction is an acid-catalyzed hydrolysis of the carbamate.[13] The carbonyl oxygen is protonated by a strong acid, which facilitates the cleavage of the C-O bond to form a stable tert-butyl cation and a carbamic acid intermediate.[13][19] The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[10][13]
Protocol 3: General Procedure for N-Boc Deprotection
-
Dissolution: Dissolve the purified N-Boc protected tertiary alcohol (1.0 equiv) in a suitable solvent like dichloromethane (DCM), methanol, or ethyl acetate.
-
Acid Addition: Add a strong acid. Common choices include:
-
Reaction: Stir the solution at room temperature for 1-4 hours. Monitor the reaction by TLC.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The product is typically obtained as a hydrochloride or trifluoroacetate salt. To obtain the free base, dissolve the residue in water, basify with a base like NaOH or NaHCO₃ until pH > 10, and then extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Dry the combined organic extracts, filter, and concentrate to yield the final 4-amino-1-alkyl/aryl-cyclohexanol.
-
Summary of Key Reaction Parameters
| Parameter | Stage 1: Protection | Stage 2: Grignard Addition | Stage 3: Deprotection |
| Key Reagent | (Boc)₂O | R-MgX (e.g., PhMgBr) | Strong Acid (TFA or HCl) |
| Equivalents | 1.1 - 1.2 equiv | 1.2 - 1.5 equiv | 5 - 10 equiv (or in excess) |
| Solvent | DCM, Dioxane/H₂O | Anhydrous THF or Et₂O | DCM, MeOH, or Ethyl Acetate |
| Temperature | Room Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 12 - 24 hours | 1 - 4 hours | 1 - 4 hours |
| Workup pH | Neutral/Slightly Basic | Neutral (Quench) | Acidic (then Basic for free base) |
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Low yield in Grignard step | Incomplete protection of the amine. | Confirm complete protection by NMR/LCMS before proceeding. Reprotect if necessary. |
| Wet glassware or solvents. | Ensure all glassware is oven-dried and solvents are anhydrous. Use fresh, titrated Grignard reagent. | |
| Grignard reagent added too quickly. | Add the Grignard reagent slowly at 0 °C to control the exotherm and prevent side reactions. | |
| Starting ketone recovered | Inactive Grignard reagent. | Use a freshly prepared or newly purchased Grignard reagent. Titrate the reagent before use to determine its exact molarity. |
| Steric hindrance.[4] | For bulky Grignard reagents or substrates, consider increasing the reaction temperature or using a more reactive organometallic reagent (e.g., an organolithium). | |
| Formation of elimination byproducts | Forcing reaction conditions.[20] | Avoid prolonged heating. If the substrate is prone to elimination, maintain lower temperatures throughout the reaction and workup.[20] |
| Incomplete deprotection | Insufficient acid or reaction time. | Increase the equivalents of acid or prolong the reaction time. Monitor closely by TLC or LCMS. |
| Acid-labile product. | Use milder deprotection conditions, such as HCl in methanol instead of neat TFA.[10] |
Characterization of the Final Product
The structure and purity of the synthesized 4-amino-1-alkyl/aryl-cyclohexanol should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon skeleton and the successful addition of the R-group. The disappearance of the ketone signal (~208-212 ppm in ¹³C NMR) and the appearance of a quaternary carbon signal (~70-80 ppm) are key indicators. Online NMR can also be used for reaction monitoring.[21][22][23]
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
-
Infrared (IR) Spectroscopy: Look for the appearance of a broad O-H stretch (~3200-3600 cm⁻¹) and the characteristic N-H stretches of the primary amine (~3300-3500 cm⁻¹).
References
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]
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tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
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N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health (NIH). [Link]
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Boc Protecting Group for Amines. Chemistry Steps. [Link]
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BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
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The Grignard Reaction Mechanism. Chemistry Steps. [Link]
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Protecting Groups In Grignard Reactions. Master Organic Chemistry. [Link]
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Grignard Reaction: Synthesis of Triphenylmethanol. [Link]
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Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
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Question about amine protection for Grignard reaction. Sciencemadness.org. [Link]
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Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. National Institutes of Health (NIH). [Link]
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Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
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Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. YouTube. [Link]
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Grignard reagent and acidic hydrogen. Chemistry Stack Exchange. [Link]
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Protecting Groups: Boc, Cbz, Amine. StudySmarter. [Link]
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Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]
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Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton. National Institutes of Health (NIH). [Link]
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Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines | Request PDF. ResearchGate. [Link]
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The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Publications. [Link]
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4-Aminocyclohexanone. PubChem. [Link]
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Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime. Organic Chemistry Portal. [Link]
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Application Note: A Strategic Guide to Palladium-Catalyzed Cross-Coupling with Heterocyclic Compounds
Abstract
Heterocyclic scaffolds are cornerstones of modern medicinal chemistry and materials science, with their prevalence in FDA-approved drugs exceeding 88% in recent years.[1] Palladium-catalyzed cross-coupling reactions serve as a primary tool for their elaboration and synthesis.[2][3] However, the unique electronic and steric properties of heterocyclic compounds present significant challenges, including catalyst inhibition, poor reactivity of heteroaryl chlorides, and complex regioselectivity issues.[4][5] This guide provides researchers, scientists, and drug development professionals with a detailed framework for navigating these challenges. We delve into the mechanistic principles governing the choice of catalysts, ligands, bases, and solvents, moving beyond mere protocols to explain the causality behind experimental design. This document offers field-proven starting points, detailed step-by-step protocols for major coupling reactions, and decision-making workflows to empower scientists to rationally design, optimize, and troubleshoot cross-coupling reactions involving this vital class of molecules.
Foundational Principles: Understanding the Heterocyclic Partner
The success of a cross-coupling reaction is intrinsically linked to the nature of the heterocyclic substrate. Unlike simple aryl halides, heterocycles introduce a new layer of complexity due to the presence of one or more heteroatoms (typically N, O, S). These heteroatoms can drastically alter the electronic distribution within the ring and can directly interact with the palladium catalyst.
The π-Deficient vs. π-Excessive Dichotomy
Heterocycles are broadly classified based on their electron density relative to benzene:
-
π-Deficient Heterocycles: These contain an electron-withdrawing heteroatom within the ring, making them "electron-poor." Examples include pyridine, pyrimidine, pyrazine, and quinoline. They are generally more reactive as electrophiles in cross-coupling reactions, facilitating the critical oxidative addition step. However, the lone pair on the nitrogen atom can coordinate to the palladium center, potentially acting as an inhibitor or a non-spectator ligand, complicating the catalytic cycle.[5]
-
π-Excessive Heterocycles: These contain a heteroatom that donates electron density into the ring, making them "electron-rich." Examples include pyrrole, furan, thiophene, and indole. Their electron-rich nature can make oxidative addition more challenging compared to their π-deficient counterparts.[4]
The Palladium Catalytic Cycle: A Universal Blueprint
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, the efficiency of which is dictated by the reaction partners and conditions.[6][7] Understanding this cycle is paramount for rational troubleshooting.
Figure 1: General catalytic cycle for palladium-catalyzed cross-coupling.
The three key steps are:
-
Oxidative Addition: The aryl or heteroaryl halide (Ar-X) adds to the active Pd(0) catalyst, forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive halides like chlorides.[8]
-
Transmetalation (e.g., Suzuki) or Ligand Exchange/Deprotonation (e.g., Buchwald-Hartwig): The nucleophilic partner displaces the halide on the Pd(II) complex. This step is heavily influenced by the choice of base and solvent.[7]
-
Reductive Elimination: The newly coupled product is expelled from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[6]
Key Reaction Parameters: The Scientist's Toolkit
The art of heterocyclic coupling lies in the judicious selection of reaction parameters to favor the productive catalytic cycle over potential deactivation pathways.
The Catalyst System: Palladium Precursor & Ligand
The combination of a palladium source and a supporting ligand is the heart of the reaction.
-
Palladium Precursor: Common choices like Pd(OAc)₂ or Pd₂(dba)₃ are stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) species.[8][9] The choice is often one of convenience and stability, though pre-formed Pd(0) complexes can sometimes offer faster initiation.
-
Ligands: The ligand is arguably the most critical component for successful heterocyclic coupling.[10][11] It modulates the steric and electronic properties of the palladium center, directly influencing the rates of oxidative addition and reductive elimination.
Figure 2: The evolution of ligands to address key challenges in cross-coupling.
-
Bulky Biarylphosphines (Buchwald Ligands): Ligands like XPhos, SPhos, and RuPhos are the workhorses for modern cross-coupling.[5] Their steric bulk promotes the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly reactive in oxidative addition.[12] Their strong electron-donating character facilitates this step and the final reductive elimination.[13]
-
N-Heterocyclic Carbenes (NHCs): NHCs are powerful σ-donating ligands that form very stable bonds with palladium.[14][15] This stability makes them ideal for challenging couplings that require high temperatures, as they are less prone to decomposition than many phosphine ligands.[16]
-
The Base: Role and Selection
The base plays a crucial, multi-faceted role. In Suzuki couplings, it activates the organoboron species to facilitate transmetalation.[17] In Buchwald-Hartwig aminations, it deprotonates the amine-palladium complex prior to reductive elimination.[8]
| Base Type | Examples | pKaH (approx.) | Typical Use Case & Rationale |
| Carbonates | K₂CO₃, Cs₂CO₃ | 10.3, 10.1 | Mild conditions, good for substrates with base-sensitive functional groups. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.[18] |
| Phosphates | K₃PO₄ | 12.3 | A strong, yet often non-nucleophilic base. Excellent for Suzuki couplings, especially with heteroaryl boronic acids. Its use in aqueous media is common.[19] |
| Alkoxides | NaOtBu, KOtBu | 19 | Very strong bases required for many Buchwald-Hartwig aminations and for coupling of unreactive aryl chlorides. Can be incompatible with esters or ketones.[20] |
| Fluorides | CsF, KF | 3.2 | Used in specific Hiyama (organosilane) couplings and sometimes in Suzuki couplings where other bases fail. |
The Solvent: More Than a Medium
The solvent must dissolve all components but also influences the reaction mechanism.
-
Aprotic Solvents: Toluene, Dioxane, and THF are standards. They offer good solubility for most organic reagents and catalyst complexes.
-
Aqueous Mixtures: Adding water to solvents like dioxane or isopropanol can be highly beneficial, particularly for Suzuki reactions.[19][21] Water can increase the solubility of inorganic bases like K₃PO₄ and can participate in the transmetalation mechanism, accelerating the reaction.[19][22]
Temperature and Technology
-
Thermal Heating: Standard temperatures range from 80-110 °C.[8]
-
Microwave Irradiation: Microwaves can dramatically reduce reaction times from hours to minutes by efficiently and uniformly heating the reaction mixture.[23][24][25] This is particularly useful for high-throughput synthesis in drug discovery and can minimize the formation of degradation byproducts.[26]
Application Protocols for Major Coupling Reactions
The following sections provide generalized, robust starting protocols for the most common cross-coupling reactions involving heterocycles. Note: These are starting points. Optimization of catalyst/ligand loading, base, and temperature is often necessary for specific substrates.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is the premier method for forming C(sp²)-C(sp²) bonds due to the commercial availability, stability, and low toxicity of boronic acid reagents.[3][7]
Figure 3: Decision workflow for selecting Suzuki-Miyaura reaction conditions.
General Protocol for Suzuki-Miyaura Coupling of a Heteroaryl Bromide:
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, 0.1 M concentration relative to the limiting reagent).
-
Reaction: Seal the vial and heat the reaction mixture at 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is indispensable for synthesizing aryl and heteroaryl amines, which are prevalent motifs in pharmaceuticals.[20][27][28] The choice of ligand and a strong, non-nucleophilic base is critical.[8]
General Protocol for Buchwald-Hartwig Amination of a Heteroaryl Chloride:
-
Preparation: To an oven-dried Schlenk flask or sealed tube under an inert atmosphere (Argon or Nitrogen), add the strong base (e.g., NaOtBu, 1.3-1.5 equiv).
-
Reagent Addition: Add the heteroaryl chloride (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Catalyst System: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the bulky phosphine ligand (e.g., XPhos, 2-4 mol%). Alternatively, use a pre-formed catalyst complex (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.2 M).
-
Reaction: Heat the mixture to 90-110 °C with stirring until the starting material is consumed (as monitored by LC-MS).
-
Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., CH₂Cl₂ or EtOAc). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the residue by column chromatography.
Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling provides a direct route to aryl/heteroaryl alkynes, which are versatile intermediates in organic synthesis.[29][30] Modern protocols often omit the copper co-catalyst to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts, though this may require more active palladium catalyst systems.[22][31]
General Protocol for Copper-Free Sonogashira Coupling:
-
Preparation: To a reaction vial, add the heteroaryl iodide or bromide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and a base (e.g., Diisopropylamine or Et₃N, 2.0-5.0 equiv).
-
Solvent & Reagents: Add a suitable solvent (e.g., THF or DMF). Add the terminal alkyne (1.1-1.5 equiv).
-
Reaction: Seal the vessel and stir at room temperature or heat to 50-80 °C. For microwave-assisted reactions, irradiate at a set temperature (e.g., 100 °C) for 15-30 minutes.[25]
-
Workup: Upon completion, dilute the mixture with an ether (e.g., Et₂O) and filter through a pad of celite to remove salts.[30] Wash the filtrate with saturated aq. NH₄Cl and brine. Dry the organic layer and concentrate.
-
Purification: Purify the product by flash chromatography.
Advanced Strategies: C-H Functionalization
A frontier in cross-coupling is the direct functionalization of C-H bonds.[32] This approach avoids the pre-functionalization of the heterocycle with a halide, making it a more atom- and step-economical strategy.[33][34] While protocol development is highly substrate-specific, these reactions typically involve a palladium catalyst and an oxidant to facilitate the C-H activation step.[35] This area represents the future of efficient heterocyclic modification.
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Yi, H., et al. (2017). Recent Advances in Radical C–H Activation/Radical Cross-Coupling. Chemical Reviews, 117(13), 9016–9085. [Link]
-
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Li, W., et al. (2016). Advances in Enantioselective C–H Activation/Mizoroki-Heck Reaction and Suzuki Reaction. Molecules, 21(6), 738. [Link]
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Kormos, C. M., & Leadbeater, N. E. (2009). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry, 11(10), 1555. [Link]
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Li, B., et al. (2024). Recent approaches for the synthesis of heterocycles from amidines via a metal catalyzed C–H functionalization reaction. Organic & Biomolecular Chemistry. [Link]
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Marion, N., et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemical Communications, (23), 2453. [Link]
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McMurray, L., et al. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry, 81(2), 345–366. [Link]
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Kukhta, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17972–17983. [Link]
-
Pearson, D. L., & Sigman, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(4), 2182–2193. [Link]
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Ghaffari, B., et al. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. The Journal of Organic Chemistry, 82(17), 8769–8780. [Link]
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Al-dujaili, A. H. (2018). Recent Advances In The Application Of The Heck Reaction In The Synthesis Of Heterocyclic Compounds: An Update. ResearchGate. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Gicquel, M., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
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Tcyrulnikov, S., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 97(6), 446–452. [Link]
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Bellina, F., & Rossi, R. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews, 106(11), 4568–4644. [Link]
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Lee, D. H., et al. (2010). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates. Angewandte Chemie International Edition, 47(26), 4933–4936. [Link]
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Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]
-
Al-Masoudi, N. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). YouTube. [Link]
-
Ciofini, I., & Adamo, C. (2013). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
-
Sharma, P., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359–22379. [Link]
-
Shakyawar, D., et al. (2022). Microwave-Assisted: An Efficient Aqueous Suzuki-Miyaura Cross-Coupling Reaction of the Substituted 1H-1,2,3-Triazoles. Letters in Organic Chemistry, 19(9), 834–840. [Link]
-
Vichier-Guerre, S., et al. (2014). A convenient synthesis of 4(5)-(hetero)aryl-1H-imidazoles via microwave-assisted Suzuki–Miyaura cross-coupling reaction. Semantic Scholar. [Link]
-
Solans-Monfort, X., et al. (2005). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 24(7), 1586–1597. [Link]
-
The Organic Chemistry Tutor. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Al-dujaili, A. H., & Dittmer, D. C. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(17), 3073. [Link]
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- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
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Application Note: N-Boc Protection of 4-amino-1-methylcyclohexanol
Abstract
This application note provides a comprehensive, field-proven protocol for the N-tert-butoxycarbonyl (N-Boc) protection of 4-amino-1-methylcyclohexanol. The Boc protecting group is fundamental in modern organic synthesis, particularly in pharmaceutical development, for its stability across a wide range of chemical conditions and its facile removal under mild acidic conditions. This guide details the reaction mechanism, a step-by-step experimental protocol, and critical insights into process optimization and troubleshooting. The methodologies described herein are designed to ensure high yield, purity, and reproducibility for researchers engaged in the synthesis of complex molecules where selective amine protection is paramount.
Introduction: The Strategic Importance of Boc Protection
In multi-step organic synthesis, the selective masking and de-masking of reactive functional groups is a cornerstone of success. The amino group, being both nucleophilic and basic, often requires protection to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is arguably the most common N-protecting group in non-peptide chemistry due to its robust nature.[1] It is inert to most nucleophiles, bases, and catalytic hydrogenolysis conditions, yet can be readily cleaved with moderate acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2]
4-amino-1-methylcyclohexanol is a valuable bifunctional building block, featuring a primary amine and a tertiary alcohol on a cyclohexane scaffold. This structure is of significant interest in medicinal chemistry for constructing novel scaffolds for active pharmaceutical ingredients (APIs). The selective protection of its amino group is a critical first step to enable further synthetic transformations involving the hydroxyl group or other subsequent modifications. This protocol provides a reliable method for synthesizing tert-butyl (4-hydroxy-4-methylcyclohexyl)carbamate in high yield and purity.
Reaction Mechanism and Rationale
The N-Boc protection of an amine is achieved through its reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O).
Mechanistic Pathway
The reaction proceeds via a nucleophilic acyl substitution mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-amino-1-methylcyclohexanol attacks one of the electrophilic carbonyl carbons of Boc anhydride.
-
Intermediate Formation: This forms a tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group.
-
Deprotonation: The tert-butyl carbonate anion is a moderately strong base and deprotonates the newly acylated, positively charged amine.
-
Byproduct Decomposition: The resulting tert-butyl carbonic acid is unstable and decomposes into carbon dioxide (CO₂) gas and tert-butanol.
While the reaction can proceed without an external base, the addition of a mild base like triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) is common practice to neutralize the protonated amine, thereby increasing the concentration of the free amine nucleophile and accelerating the reaction rate.[3]
Mechanistic Diagram
Caption: Mechanism of N-Boc protection.
Detailed Experimental Protocol
This protocol is optimized for a ~10 mmol scale reaction. Adjustments may be necessary for scaling up or down.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Volume / Mass | Properties / Role |
| 4-amino-1-methylcyclohexanol (cis/trans mixture) | 129.20[4] | 10.0 | 1.29 g | Starting Material |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25[2] | 11.0 | 2.40 g | Boc-donating agent |
| Triethylamine (Et₃N) | 101.19 | 12.0 | 1.67 mL | Base, proton scavenger |
| Tetrahydrofuran (THF), anhydrous | - | - | 50 mL | Reaction Solvent |
| Ethyl Acetate (EtOAc) | - | - | ~150 mL | Extraction Solvent |
| Saturated aq. NaHCO₃ | - | - | ~100 mL | Aqueous wash |
| Brine (Saturated aq. NaCl) | - | - | ~50 mL | Aqueous wash, aids in phase separation |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | ~5 g | Drying agent |
| Silica Gel (230-400 mesh) | - | - | As needed | Stationary phase for column chromatography (if needed) |
Step-by-Step Methodology
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-1-methylcyclohexanol (1.29 g, 10.0 mmol).
-
Add anhydrous tetrahydrofuran (THF, 50 mL) to dissolve the starting material. Stir until a clear solution is obtained. Causality: THF is an excellent solvent for both the polar starting material and the less polar Boc anhydride, ensuring a homogeneous reaction mixture.
-
Cool the flask to 0 °C in an ice-water bath. Causality: The reaction is exothermic. Cooling helps to control the reaction rate and minimize potential side reactions.
-
-
Reagent Addition:
-
Add triethylamine (1.67 mL, 12.0 mmol) to the stirred solution.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) in a minimal amount of THF (~5 mL). Add this solution dropwise to the reaction flask over 10-15 minutes using a dropping funnel. Causality: A slight excess (1.1 eq) of Boc₂O ensures the complete consumption of the starting amine. Dropwise addition prevents a rapid exotherm and potential side product formation.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% Ethyl Acetate in Hexanes. The product, tert-butyl (4-hydroxy-4-methylcyclohexyl)carbamate, will have a higher Rf value than the starting amine.
-
-
Work-up and Isolation:
-
Once the reaction is complete (disappearance of the starting amine spot on TLC), concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.
-
Dissolve the resulting residue in ethyl acetate (100 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and then with brine (1 x 50 mL). Causality: The NaHCO₃ wash removes any unreacted acidic impurities and the triethylammonium salt. The brine wash helps to remove residual water from the organic layer.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc).
-
Alternatively, recrystallization from a suitable solvent system like ethyl acetate/hexanes can be employed.
-
Experimental Workflow Diagram
Caption: Experimental workflow for N-Boc protection.
Expected Results and Troubleshooting
| Parameter | Expected Outcome |
| Yield | 85-95% |
| Appearance | White to off-white solid |
| Purity (¹H NMR) | >95% |
| Molecular Formula | C₁₂H₂₃NO₃ |
| Molar Mass | 229.32 g/mol |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time; Inactive Boc₂O (hydrolyzed); Insufficient base. | Increase reaction time. Use fresh Boc₂O. Ensure 1.2 equivalents of base are used. |
| Low Yield | Loss during work-up; Incomplete reaction; Sub-optimal reaction conditions. | Ensure complete extraction. Check pH of aqueous layers to prevent product loss. Re-optimize reaction time and temperature. |
| Formation of Side Products | Reaction temperature too high; Presence of water in starting materials or solvent. | Maintain reaction at 0 °C during addition and allow to warm slowly. Use anhydrous solvents and dry starting material. |
| Di-Boc Product Formation | Although rare for primary amines under these conditions, it can occur with excess Boc₂O and a strong catalyst like DMAP. | Use the recommended stoichiometry (1.1 eq of Boc₂O). Avoid using DMAP unless necessary for unreactive amines. |
Safety Precautions
-
Di-tert-butyl dicarbonate (Boc₂O): Can cause skin and eye irritation. It is moisture-sensitive. Handle in a well-ventilated fume hood.
-
Triethylamine (Et₃N): Flammable liquid with a strong odor. Corrosive and can cause severe skin and eye burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic Solvents (THF, EtOAc): Highly flammable. Avoid open flames and ensure proper ventilation.
-
Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this procedure.
References
The Alchemical Transformation: A Guide to Precursor-Based API Synthesis and Quality Control
In the intricate world of pharmaceutical development, the journey from a simple precursor molecule to a life-saving Active Pharmaceutical Ingredient (API) is a testament to the precision and ingenuity of modern chemistry. This application note serves as a detailed guide for researchers, scientists, and drug development professionals, offering in-depth protocols and insights into the synthesis and quality control of APIs from their fundamental building blocks. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in authoritative scientific principles.
The Cornerstone of API Manufacturing: Understanding the Role of Precursors
At the heart of pharmaceutical manufacturing lies the chemical precursor, a foundational compound that undergoes a series of chemical transformations to become the final API.[1][2] The selection of a precursor is a critical decision, influencing the efficiency, cost-effectiveness, and environmental impact of the entire synthesis process.[3] These molecules are the starting point of a synthetic journey that culminates in a substance with the desired pharmacological activity.[4] The journey from precursor to API is a multi-step process, often involving the formation of several intermediate compounds before the final active ingredient is produced.[5]
Strict adherence to quality standards is paramount in the production of pharmaceutical precursors to ensure they are safe for further processing into drugs.[3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international guidelines such as the ICH Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients provide a framework for ensuring the quality and purity of both precursors and the final APIs.[6][7][8]
This guide will delve into the practical application of these principles through three detailed case studies, showcasing the synthesis and quality control of widely used APIs: Ibuprofen, Paracetamol, and Metformin.
Case Study 1: The Synthesis of Ibuprofen from Isobutylbenzene
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), provides an excellent example of a well-established, multi-step synthesis from a readily available precursor, isobutylbenzene.[9][10] The most efficient industrial route, the BHC (Boots Hoechst Celanese) process, is a testament to green chemistry principles, minimizing waste and maximizing atom economy.[9][11]
Synthesis Pathway: A Step-by-Step Transformation
The synthesis of ibuprofen from isobutylbenzene typically involves a three-step process: Friedel-Crafts acylation, hydrogenation, and carbonylation.[9] This pathway efficiently builds the ibuprofen molecule from its aromatic precursor.
Diagram 1: Synthesis Pathway of Ibuprofen from Isobutylbenzene
Caption: The BHC process for Ibuprofen synthesis.
Experimental Protocol: From Precursor to API
The following protocol details the synthesis of ibuprofen from isobutylbenzene, a process that includes Friedel-Crafts acylation, reduction, chloride substitution, and a Grignard reaction.[12]
Step 1: Friedel-Crafts Acylation of Isobutylbenzene
-
To a 50 mL round-bottom flask, add 5.40 g (60.0 mmol) of aluminum chloride (AlCl₃) and 20 mL of dichloromethane (CH₂Cl₂). Cool the mixture in an ice bath.
-
Slowly add 4.03 g (30.0 mmol) of isobutylbenzene and 3.06 g (30.0 mmol) of acetic anhydride to the cooled mixture.
-
Stir the solution for 45 minutes at 0°C.
-
Allow the solution to warm to room temperature and then quench the reaction by adding a 4M HCl solution at 0°C.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with 20 mL of 10% NaOH, 20 mL of 50% brine, and 20 mL of H₂O.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain 4'-isobutylacetophenone. The expected yield is approximately 25.6%.[13]
Step 2: Reduction of 4'-Isobutylacetophenone
-
Dissolve the 4'-isobutylacetophenone in methanol (CH₃OH).
-
Add sodium borohydride (NaBH₄) portion-wise to the solution while stirring.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the excess NaBH₄ with a dilute acid.
-
Extract the product with a suitable organic solvent and dry the organic layer.
-
Evaporate the solvent to yield 1-(4-isobutylphenyl)ethanol. The reported yield for this step can be low, around 6.8%, especially with impure starting material.[13]
Step 3: Chloride Substitution
-
Dissolve the alcohol from the previous step in a suitable solvent under acidic conditions.
-
The reaction proceeds via an SN1 mechanism to form the corresponding chloride.
-
This step typically proceeds with a good yield of around 49.2%.[13]
Step 4: Grignard Reaction and Carboxylation
-
React the chloride with magnesium turnings in refluxing ether to form the Grignard reagent.
-
Bubble carbon dioxide (CO₂) gas through the Grignard reagent solution.
-
Protonate the resulting carboxylate with a dilute acid to yield ibuprofen.
-
The final product can be purified by recrystallization. A yield of approximately 24.6% can be expected for this step.[13]
Quality Control and Data Analysis
The identity and purity of the synthesized ibuprofen must be rigorously confirmed.
| Parameter | Method | Expected Result/Specification |
| Identification | IR Spectroscopy | Presence of characteristic peaks for C=O (carbonyl) and O-H (hydroxyl) groups. |
| ¹H NMR Spectroscopy | Signals corresponding to the aryl, benzylic, and methyl protons of ibuprofen.[13] | |
| Purity Assay | High-Performance Liquid Chromatography (HPLC) | Purity of ≥98.5% is typically required. The British Pharmacopoeia specifies a limit of 95-105% of the active drug content.[14] |
| Melting Point | Melting Point Apparatus | 75-78°C (literature value).[13] |
| Physical Tests | Friability, Disintegration, Weight Uniformity | Must meet pharmacopeial standards (e.g., friability <1%).[2][14] |
Table 1: Quality Control Parameters for Ibuprofen API
The overall yield of this synthesis can be modest, with one study reporting a final yield of 12.1% after purification.[13] Another synthesis route reported a crude yield of 88.3% with a purity of ≥96.2% by liquid chromatography.[6]
Case Study 2: Paracetamol Synthesis from Nitrobenzene
Paracetamol (acetaminophen), a widely used analgesic and antipyretic, can be synthesized from the precursor nitrobenzene. This process typically involves the reduction of the nitro group to an amine, followed by acetylation.[15][16]
Synthesis Pathway: A Two-Step Conversion
The synthesis of paracetamol from nitrobenzene is a classic example of aromatic functional group transformation.
Diagram 2: Synthesis Pathway of Paracetamol from Nitrobenzene
Sources
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
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- 3. researchgate.net [researchgate.net]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. CN101456808A - Method for preparing ibuprofen - Google Patents [patents.google.com]
- 7. One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04281B [pubs.rsc.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. WO2021219647A1 - Method for the continuous synthesis of paracetamol - Google Patents [patents.google.com]
- 10. HPLC Method for Estimation of Metformin Hydrochloride in Formulated Microspheres and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. fda.gov [fda.gov]
- 13. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 14. rjptonline.org [rjptonline.org]
- 15. Analytical Techniques for the Determination of Paracetamol and Ibuprofen Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of trans-4-Amino-4-methylcyclohexanol Hydrochloride
Welcome to the technical support center for the high-yield synthesis of trans-4-Amino-4-methylcyclohexanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and achieve a successful, high-yield synthesis.
Introduction
trans-4-Amino-4-methylcyclohexanol hydrochloride is a valuable building block in medicinal chemistry and drug development. Achieving a high yield of the desired trans isomer is crucial for the efficiency and cost-effectiveness of subsequent synthetic steps. The synthetic pathway, while conceptually straightforward, presents several challenges, primarily in controlling the stereoselectivity of the reduction step and in the purification of the final product. This guide provides a robust experimental protocol and addresses potential issues you may encounter.
Synthetic Pathway Overview
The synthesis of trans-4-Amino-4-methylcyclohexanol hydrochloride is typically achieved in a three-step process starting from 4-methylcyclohexanone.
Caption: Synthetic route to trans-4-Amino-4-methylcyclohexanol hydrochloride.
Detailed Experimental Protocol
This protocol is a validated starting point for the high-yield synthesis of the target compound. Optimization may be required based on your specific laboratory conditions and available equipment.
Part 1: Synthesis of 4-Methylcyclohexanone Oxime
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylcyclohexanone (1.0 eq) in a suitable solvent such as ethanol or methanol.[1]
-
Addition of Reagents: Add hydroxylamine hydrochloride (1.1 eq) and a base (e.g., sodium acetate or sodium hydroxide, 1.1 eq) to the solution. The base is crucial to liberate the free hydroxylamine.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-methylcyclohexanone oxime as a solid. This product is often of sufficient purity for the next step.
Part 2: Catalytic Hydrogenation of 4-Methylcyclohexanone Oxime
This step is critical for establishing the desired trans stereochemistry. The choice of catalyst and reaction conditions significantly influences the trans/cis ratio.
-
Catalyst and Reaction Setup: In a high-pressure hydrogenation vessel (autoclave), charge the 4-methylcyclohexanone oxime (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or water).[2] Add a hydrogenation catalyst, such as Palladium on Carbon (Pd/C) or Rhodium on Carbon (Rh/C). A patent for a similar compound suggests that a Pd/C catalyst can yield a trans/cis ratio of 3:1 to 4:1.[3]
-
Hydrogenation: Seal the vessel and purge several times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (e.g., 4-5 bar) and heat the mixture (e.g., 80-100°C) with vigorous stirring.[3][4]
-
Monitoring and Completion: Monitor the reaction by hydrogen uptake or by analyzing aliquots (if possible) via GC or NMR to determine the disappearance of the starting material and the formation of the amino alcohol isomers. The reaction may take 24-48 hours.
-
Catalyst Removal: Once the reaction is complete, cool the vessel to room temperature, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
Part 3: Isomer Separation and Hydrochloride Salt Formation
-
Isomer Separation (Crystallization): The separation of the trans and cis isomers is a key challenge. A patented method for a similar compound involves making the aqueous solution of the isomer mixture strongly alkaline (e.g., with NaOH or KOH to pH > 13) and then cooling to a low temperature (e.g., -10°C to 0°C).[3][4] The trans isomer is typically less soluble under these conditions and will preferentially crystallize.
-
Recrystallization: For higher purity, the isolated trans isomer can be recrystallized from a suitable solvent. Toluene or a mixture of hexane and ethyl acetate are often effective for aminocyclohexanol derivatives.[1][4]
-
Hydrochloride Salt Formation: Dissolve the purified trans-4-Amino-4-methylcyclohexanol in a suitable solvent like isopropanol (IPA) or diethyl ether. Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) while stirring. The hydrochloride salt will precipitate out of the solution.
-
Final Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain trans-4-Amino-4-methylcyclohexanol hydrochloride as a crystalline solid.
| Parameter | Step 1: Oximation | Step 2: Hydrogenation | Step 3: Purification & Salting |
| Key Reagents | 4-methylcyclohexanone, Hydroxylamine HCl, Base | 4-methylcyclohexanone oxime, H₂, Catalyst (e.g., Pd/C) | Crude amino alcohol, Base (for separation), HCl |
| Typical Solvent | Ethanol, Methanol | Methanol, Ethanol, Water | Water, Toluene, Isopropanol |
| Temperature | Reflux | 80-100°C | -10°C to 25°C |
| Pressure | Atmospheric | 4-5 bar | Atmospheric |
| Typical Yield | >90% | 70-85% (isomer mixture) | >90% (from purified amine) |
Troubleshooting Guide
Caption: Troubleshooting workflow for common synthesis issues.
Q1: My hydrogenation reaction is very slow or has stalled. What could be the cause?
-
Potential Cause: Catalyst poisoning is a common issue in catalytic hydrogenations. Impurities in the starting oxime, solvent, or even from the reaction vessel can deactivate the catalyst.
-
Solution:
-
Ensure the 4-methylcyclohexanone oxime is of high purity. If necessary, recrystallize it before the hydrogenation step.
-
Use high-purity, anhydrous solvents.
-
Ensure the reaction vessel is scrupulously clean.
-
Consider using a fresh batch of catalyst.
-
Q2: The yield of the desired trans isomer is low, with a significant amount of the cis isomer being formed. How can I improve the stereoselectivity?
-
Potential Cause: The choice of catalyst and reaction conditions plays a pivotal role in determining the stereochemical outcome of the reduction.
-
Solution:
-
Catalyst Screening: While Pd/C is a common choice, other catalysts like Rh/C or Ru/C might offer better stereoselectivity for your specific substrate.[2] A systematic screening of catalysts is recommended.
-
Solvent Effects: The polarity of the solvent can influence the adsorption of the substrate on the catalyst surface, thereby affecting the stereoselectivity. Experiment with different solvents such as methanol, ethanol, isopropanol, or water.
-
Temperature and Pressure: Lowering the reaction temperature and pressure can sometimes favor the formation of the thermodynamically more stable trans product, although this may also decrease the reaction rate.
-
Q3: I am having difficulty separating the trans and cis isomers by crystallization.
-
Potential Cause: The solubility difference between the two isomers may not be significant enough under your current conditions.
-
Solution:
-
pH Adjustment: Ensure the pH of the aqueous solution is sufficiently high (pH > 13) to suppress the protonation of the amino group, which can affect solubility.
-
Controlled Cooling: A slow, controlled cooling rate often yields purer crystals than rapid cooling.
-
Solvent Screening for Recrystallization: If direct crystallization from the reaction mixture is problematic, isolate the crude isomer mixture and perform a systematic recrystallization screen with various solvents (e.g., toluene, ethyl acetate, hexane/ethyl acetate mixtures).
-
Frequently Asked Questions (FAQs)
Q: What is the mechanistic basis for the stereoselectivity in the catalytic hydrogenation of the oxime?
A: The stereoselectivity arises from the way the 4-methylcyclohexanone oxime adsorbs onto the surface of the heterogeneous catalyst. The bulky methyl group at the 4-position will preferentially orient itself in an equatorial position in the transition state to minimize steric hindrance. The delivery of hydrogen from the catalyst surface to the less hindered face of the C=N bond generally leads to the formation of the trans product, where the newly formed amino group and the existing hydroxyl group are on opposite sides of the ring. However, this is a simplification, and the actual outcome depends on a complex interplay of catalyst, solvent, and substrate interactions.
Q: Are there alternative reducing agents to catalytic hydrogenation?
A: Yes, other reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce oximes. However, these reagents are often less stereoselective for this particular transformation and may lead to a higher proportion of the cis isomer. Catalytic hydrogenation is generally preferred for achieving higher trans selectivity in the reduction of substituted cyclohexanone derivatives.
Q: Can I use p-aminophenol as a starting material instead of 4-methylcyclohexanone?
A: While the hydrogenation of p-aminophenol or its N-acetyl derivative (paracetamol) can produce 4-aminocyclohexanol, this route introduces additional challenges.[4] The hydrogenation of the aromatic ring is required, and controlling the stereoselectivity can be difficult. Furthermore, this route would not yield the 4-methyl substituted target molecule of this guide.
Q: What safety precautions should I take during this synthesis?
A:
-
Catalytic Hydrogenation: This is a high-pressure reaction and should only be performed in a properly rated and maintained autoclave by trained personnel. Hydrogen is highly flammable and forms explosive mixtures with air. Ensure the system is properly purged to remove all oxygen before introducing hydrogen.
-
Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Hydroxylamine and its salts can be irritating. Concentrated HCl is corrosive.
-
Catalyst Handling: Some hydrogenation catalysts, particularly Raney Nickel (if used as an alternative), can be pyrophoric and must be handled under a liquid (e.g., water or ethanol) at all times. Pd/C is generally less hazardous but should still be handled with care.
References
- Google Patents. (n.d.). CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof.
- Google Patents. (n.d.). ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL.
- Glinski, M., Słupska, A., & Kijeński, J. (2018).
-
ResearchGate. (n.d.). Liquid-phase transfer hydrogenation of 4-methylcyclohexanone with.... Retrieved from [Link]
- Mendoza, O. J., Sonderegger, G., Truong, L., Thai, T., & Samoshin, V. V. (2022).
- Google Patents. (n.d.). EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol.
-
Eureka. (n.d.). Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof. Retrieved from [Link]
-
LibreTexts. (n.d.). Cis-Trans Isomerism and Conformational Equilibria for Cyclohexane Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Exploiting Visible Light Triggered Formation of Trans-cyclohexene for the Contra-thermodynamic Protection of Alcohols. Retrieved from [Link]
Sources
- 1. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 2. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude trans-4-Amino-4-methylcyclohexanol Hydrochloride by Recrystallization
Welcome to the Technical Support Center dedicated to the purification of trans-4-Amino-4-methylcyclohexanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallizing this specific compound. Here, we move beyond generic protocols to provide in-depth, field-proven insights into potential challenges and their solutions, ensuring the integrity and success of your purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of trans-4-Amino-4-methylcyclohexanol hydrochloride, offering explanations and actionable solutions.
Q1: My yield of purified crystals is significantly lower than expected. What are the likely causes and how can I improve it?
A1: Low recovery is a frequent challenge in recrystallization and can stem from several factors.[1] A systematic approach is crucial to diagnose and resolve the issue.
-
Excessive Solvent: The most common culprit is using too much solvent to dissolve the crude material.[1] The goal is to create a saturated or near-saturated solution at the solvent's boiling point.
-
Solution: Begin by adding a minimal amount of hot solvent and incrementally add more until the solid just dissolves. If you've already added too much, you can carefully evaporate some of the solvent to concentrate the solution.
-
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed to remove insoluble impurities), the product can crystallize on the filter paper or in the funnel.[1]
-
Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. This can be achieved by passing hot solvent through the setup just before filtering your solution.
-
-
Incomplete Crystallization: The cooling process might be too short or the final temperature not low enough to maximize crystal formation.
-
Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to an hour to promote maximum precipitation of the product.
-
-
Inappropriate Solvent Choice: The chosen solvent may have a significant solubility for the compound even at low temperatures.
Q2: Instead of well-defined crystals, my product has "oiled out." What causes this and how can I fix it?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This happens when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
High Concentration of Impurities: Impurities can depress the melting point of the compound, making it more prone to oiling out.
-
Solution: If significant impurities are suspected, a pre-purification step like a simple filtration or a wash might be necessary.
-
-
Solution Cooled Too Rapidly: Rapid cooling can lead to the formation of an oil instead of crystals.[1]
-
Solution: Allow the solution to cool slowly and undisturbed. Insulating the flask with glass wool or placing it in a Dewar flask can help slow the cooling rate.
-
-
Inappropriate Solvent: The solvent may be too "good" a solvent for the compound.
-
Solution: Try a solvent in which the compound is less soluble. Alternatively, after dissolving the oil in the hot solvent, add a small amount of a "poor" or "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly turbid, then clarify by adding a few drops of the hot primary solvent before allowing it to cool slowly.[4][5]
-
Q3: The final product is discolored, even after recrystallization. How can I obtain a white crystalline product?
A3: Colored impurities are a common issue, often arising from the synthesis or degradation of starting materials.
-
Presence of Colored Impurities: These are often highly conjugated organic molecules that are present in small amounts but impart significant color.
-
Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly (a spatula tip is often sufficient), as it can also adsorb your product, leading to lower yields. After a brief heating period with the charcoal, perform a hot filtration to remove it.
-
Q4: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?
A4: The absence of crystal formation typically points to either a solution that is too dilute or one that is supersaturated and requires nucleation to begin crystallization.
-
Supersaturation: The solution may be clean and lack nucleation sites for crystal growth to begin.
-
Solution 1: Scratching: Gently scratch the inside of the flask at the air-solvent interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
Solution 2: Seeding: If you have a small amount of the pure, solid compound, add a "seed crystal" to the solution. This will act as a template for crystal growth.
-
-
Solution is Too Dilute: You may have used too much solvent.
-
Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing trans-4-Amino-4-methylcyclohexanol hydrochloride?
A1: The ideal solvent for recrystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For amine hydrochlorides, polar protic solvents are generally a good starting point.
-
Methanol and Ethanol: These are often good choices due to their ability to dissolve polar compounds like amine salts.[6]
-
Solvent Mixtures: A solvent pair, such as methanol/diethyl ether or ethanol/ethyl acetate, can be very effective.[3] The compound is dissolved in a minimal amount of the "good" solvent (methanol or ethanol), and the "poor" solvent (diethyl ether or ethyl acetate) is added until the solution becomes turbid. The solution is then heated until it becomes clear and allowed to cool slowly.
A small-scale solvent screen is the most reliable way to determine the optimal solvent or solvent system for your specific crude product.
Q2: How can I assess the purity of my recrystallized product?
A2: Several analytical techniques can be used to determine the purity of your final product.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range.[1] The literature melting point for trans-4-Aminocyclohexanol hydrochloride is around 225-227 °C.[7] A broad or depressed melting point indicates the presence of impurities.
-
Spectroscopic Methods:
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify any remaining impurities.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: This can confirm the presence of the expected functional groups (O-H, N-H, C-N, C-O).
-
-
Chromatographic Methods:
-
TLC (Thin-Layer Chromatography): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.
-
HPLC (High-Performance Liquid Chromatography): Provides a quantitative assessment of purity.
-
Q3: What are the common impurities in crude trans-4-Amino-4-methylcyclohexanol hydrochloride?
A3: The impurities will largely depend on the synthetic route used. Common impurities can include:
-
cis-isomer: The corresponding cis-4-Amino-4-methylcyclohexanol hydrochloride.
-
Unreacted Starting Materials: Any starting materials that were not fully consumed in the reaction.
-
Byproducts of the Reaction: Other compounds formed during the synthesis.
-
Residual Solvents: Solvents used in the reaction or previous work-up steps.
Experimental Protocols & Data
General Recrystallization Protocol
This is a general guideline; the choice of solvent and specific volumes will need to be optimized for your particular sample.
-
Dissolution: Place the crude trans-4-Amino-4-methylcyclohexanol hydrochloride in an appropriately sized Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., methanol) and heat the mixture with stirring until the solid dissolves completely.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot filtration through a pre-heated funnel into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.
-
Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Solvent Selection Guide
The following table provides a qualitative guide to potential solvents for the recrystallization of trans-4-Amino-4-methylcyclohexanol hydrochloride based on its chemical structure and general solubility principles for similar compounds.
| Solvent | Polarity | Suitability as Primary Solvent | Suitability as Anti-Solvent | Rationale |
| Water | High | Potentially suitable | Poor | The hydrochloride salt should have good water solubility.[8][9] |
| Methanol | High | Good | Poor | A good solvent for polar organic salts.[6] |
| Ethanol | High | Good | Poor | Similar to methanol, a good choice for dissolving polar compounds.[6] |
| Isopropanol | Medium | Moderate | Moderate | May offer a better solubility profile (less soluble when cold) than methanol or ethanol. |
| Acetone | Medium | Poor | Good | The compound is likely less soluble in acetone, making it a potential anti-solvent.[6] |
| Ethyl Acetate | Medium | Poor | Good | A good anti-solvent to use with more polar primary solvents. |
| Diethyl Ether | Low | Poor | Excellent | A common anti-solvent for precipitating polar compounds from more polar solvents. |
| Hexane/Heptane | Low | Poor | Excellent | Good anti-solvents to use with more polar primary solvents. |
Visualizations
Caption: Workflow for the recrystallization process.
Caption: Troubleshooting logic for common recrystallization issues.
References
-
Cartel International. Trans 4 Amino Cyclohexanol. [Link]
-
ChemBK. trans-4-amino cyclohexanol. [Link]
-
Chemistry LibreTexts. (2021). 2.1: Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
- Google Patents. (2013).
-
ResearchGate. (2025). 223 questions with answers in RECRYSTALLISATION | Science topic. [Link]
-
Reddit. (2020). Recrystallisation Help. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
- Google Patents. (2002).
- Google Patents. (2005).
- Google Patents. (1999).
-
Henan Alfa Chemical Co., Ltd. China CAS:27960-59-4 | TRANS-4-AMINO-CYCLOHEXANE CARBOXYLIC ACID HYDROCHLORIDE Manufacturers Factory. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Trans 4 Amino Cyclohexanol Latest Price Exporter [cartelinternational.com]
- 7. trans-4-Aminocyclohexanol 97 50910-54-8 [sigmaaldrich.com]
- 8. chembk.com [chembk.com]
- 9. alfa-industry.com [alfa-industry.com]
Technical Support Center: Methods for Separating Cis and Trans Isomers of 4-Aminocyclohexanol
Welcome to the technical support center for the separation of 4-aminocyclohexanol isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with separating the cis and trans diastereomers of this critical chemical intermediate. The stereochemistry of 4-aminocyclohexanol is paramount, as the biological activity and physical properties of its derivatives are highly dependent on the specific isomer used.[1][2]
This resource offers a structured approach to troubleshooting common issues, detailed experimental protocols, and a comprehensive FAQ section.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the separation of cis and trans-4-aminocyclohexanol.
Issue 1: Poor Separation Efficiency with Fractional Crystallization
Question: My attempts at fractional crystallization are yielding a product with low diastereomeric purity. What factors can I optimize to improve the separation of trans-4-aminocyclohexanol?
Answer: Fractional crystallization is a powerful technique for separating diastereomers, but its success hinges on exploiting the differences in their physical properties, primarily solubility. The trans isomer is generally more thermodynamically stable than the cis isomer, which often translates to a more ordered crystal lattice and lower solubility in many solvent systems.[1] Here’s how to troubleshoot poor separation:
-
Solvent Selection is Critical: The choice of solvent is the most crucial parameter. Solvents that have been reported for the recrystallization of 4-aminocyclohexanol derivatives include toluene and ethyl acetate.[3] Experiment with a range of solvents with varying polarities. A solvent system where the desired isomer is sparingly soluble at low temperatures but readily soluble at higher temperatures is ideal.
-
Cooling Rate and Temperature: A slow, controlled cooling rate is essential for selective crystallization. Rapid cooling can lead to the co-precipitation of both isomers. A patented method involves adjusting an aqueous solution of the isomer mixture to a highly alkaline pH (>13.5) and cooling to as low as -10°C to preferentially precipitate the trans isomer.[3][4][5]
-
Seeding: Introducing a small crystal of the pure desired isomer (seeding) can initiate crystallization and promote the formation of the desired crystal lattice.
-
Purity of the Starting Mixture: The efficiency of fractional crystallization is often dependent on the initial ratio of the isomers. If the concentration of the desired isomer is too low, it may not reach its saturation point to crystallize effectively.
Issue 2: Co-elution of Isomers During Column Chromatography
Question: I am unable to achieve baseline separation of the cis and trans isomers using column chromatography. What parameters should I adjust?
Answer: Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[6][7] For polar compounds like 4-aminocyclohexanol, achieving good separation can be challenging due to strong interactions with the stationary phase.
-
Stationary Phase: Silica gel and alumina are common stationary phases for normal-phase chromatography.[8] The high polarity of 4-aminocyclohexanol can lead to tailing and poor separation on these stationary phases.
-
Mobile Phase Optimization: The key to good separation is finding a mobile phase with the right polarity to move the isomers along the column at different rates.[6] Start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., a hexane/ethyl acetate gradient, followed by an ethyl acetate/methanol gradient).
-
High-Performance Liquid Chromatography (HPLC): For analytical and preparative-scale separations, HPLC offers superior resolution.[3] A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with an additive like 0.1% trifluoroacetic acid) can provide excellent separation of the isomers.[3] Derivatization with a chromophore-containing reagent can aid in detection.[9]
-
Gas Chromatography (GC): GC can also be used for the separation and quantification of the isomers, particularly with a polar capillary column.[1]
Issue 3: Difficulty in Handling and Isolating the Highly Polar 4-Aminocyclohexanol
Question: Due to its high polarity and water solubility, I am facing challenges with product isolation and work-up. Are there alternative strategies to facilitate separation?
Answer: The hydrophilic nature of 4-aminocyclohexanol can indeed complicate its extraction and isolation from aqueous media.[10] A common and effective strategy is to temporarily modify the molecule's properties through chemical derivatization.
-
Protecting Group Strategy: By converting the polar amino and/or hydroxyl groups into less polar derivatives, the overall polarity of the molecule is reduced, making it more amenable to standard purification techniques like column chromatography and crystallization.[11][12]
-
Boc Protection: The amino group can be protected with a di-tert-butyl dicarbonate ((Boc)₂O) group. The resulting Boc-protected aminocyclohexanol is significantly less polar and can be more easily purified by column chromatography.[10]
-
Acetylation: Acetylation of the amino group to form 4-acetamidocyclohexanol is another common strategy. The cis and trans isomers of the acetylated derivative can then be separated by fractional crystallization from solvents like acetone.[4][5][13] The protecting group can be subsequently removed by hydrolysis.[5]
-
-
Esterification and Recrystallization: A patented method involves the esterification of a cis-trans mixture of 4-acetamidocyclohexanol with acetic anhydride. The resulting trans-4-acetamidocyclohexanol acetic ester can be purified by recrystallization from ethyl acetate.[14] This ester can then be hydrolyzed to yield the pure trans-4-aminocyclohexanol.[14]
Experimental Protocols
Protocol 1: Separation via Derivatization and Column Chromatography
This protocol outlines a general procedure for the separation of cis and trans-4-aminocyclohexanol via Boc protection.
Step 1: Boc Protection of the Amino Group
-
Dissolve the mixture of cis- and trans-4-aminocyclohexanol in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., sodium bicarbonate or triethylamine) to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Extract the Boc-protected product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Column Chromatography of Boc-Protected Isomers
-
Prepare a silica gel column.[8]
-
Dissolve the crude Boc-protected product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the sample onto the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).
-
Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing the separated cis and trans isomers.
-
Combine the pure fractions of each isomer and evaporate the solvent.
Step 3: Deprotection of the Boc Group
-
Dissolve the purified Boc-protected isomer in a suitable solvent (e.g., dichloromethane or dioxane).
-
Add a strong acid (e.g., trifluoroacetic acid or hydrochloric acid in dioxane).
-
Stir the reaction at room temperature until the deprotection is complete (monitor by TLC or LC-MS).
-
Neutralize the reaction mixture with a base and extract the pure isomer.
Protocol 2: Separation via Fractional Crystallization of the Acetylated Derivative
This protocol describes the separation of the isomers through acetylation followed by fractional crystallization.
Step 1: Acetylation of 4-Aminocyclohexanol
-
Dissolve the isomer mixture in a suitable solvent and react with an acetylating agent (e.g., acetic anhydride or acetyl chloride) in the presence of a base.
-
Work up the reaction to isolate the crude 4-acetamidocyclohexanol mixture.
Step 2: Fractional Crystallization
-
Dissolve the crude 4-acetamidocyclohexanol mixture in a minimal amount of a hot solvent (e.g., acetone).[5][13]
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator.
-
Collect the precipitated crystals by filtration. These will be enriched in the less soluble isomer (typically the trans isomer).
-
Recrystallize the obtained solid one or more times to achieve the desired purity.
Step 3: Hydrolysis of the Acetyl Group
-
Hydrolyze the purified 4-acetamidocyclohexanol isomer under acidic or basic conditions to remove the acetyl group and obtain the pure 4-aminocyclohexanol isomer.[5]
Data Summary
| Method | Principle | Advantages | Disadvantages |
| Fractional Crystallization | Difference in solubility of the diastereomers. | Scalable, cost-effective for large quantities. | Can be time-consuming, may require multiple recrystallizations, dependent on the initial isomer ratio. |
| Column Chromatography | Differential partitioning between stationary and mobile phases.[6] | Good for small to medium scale separations, can provide high purity. | Can be labor-intensive, may require large volumes of solvent. |
| Derivatization followed by Chromatography/Crystallization | Modifies the physical properties of the isomers to facilitate separation.[11] | Can significantly improve separation efficiency, applicable to challenging separations. | Requires additional reaction steps (protection and deprotection), which can lower the overall yield.[11] |
Visualizing the Separation Strategy
Caption: Workflow for the separation of 4-aminocyclohexanol isomers.
References
- An In-depth Technical Guide on the Thermodynamic Stability of cis- vs. trans-4-Aminocyclohexanol - Benchchem.
- One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase - ResearchGate.
- What are the synthesis and applications of trans-4-Aminocyclohexanol? - FAQ - Guidechem.
- Technical Support Center: Synthesis of trans-4-Aminocyclohexanol - Benchchem.
- DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol - Google Patents.
- trans-4-Aminocyclohexanol 27489-62-9 wiki - Guidechem.
- An In-depth Technical Guide to the Physical and Chemical Properties of 4-Aminocyclohexanol - Benchchem.
- ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents.
- EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents.
- Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis - Publication Server of the University of Greifswald.
- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - NIH.
- Synthesis and Stereochemistry of Some Diastereoisomeric 2-Amino-4-t-butylcyclohexanols and Related Compounds.
- Protective Groups - Organic Chemistry Portal.
- Column chromatography - Columbia University.
- Protecting Groups.
- Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy - Benchchem.
- Technical Support Center: Overcoming Stability Challenges of 4-Aminocyclohexanol - Benchchem.
- VI Protecting Groups and Orthogonal Protection Strategies.
- trans-4-Aminocyclohexanol | 27489-62-9 - ChemicalBook.
- Separating Compounds by Column Chromatography - Utah Tech University.
- Method for preparing trans-4-acetamido-cyclohexanol acetic ester - Eureka | Patsnap.
- SEM V (H) CHROMATOGRAPHIC SEPARATION OF ORGANIC MIXTURES.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol - Google Patents [patents.google.com]
- 5. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 6. columbia.edu [columbia.edu]
- 7. bnmv.ac.in [bnmv.ac.in]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 10. researchgate.net [researchgate.net]
- 11. Protective Groups [organic-chemistry.org]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
- 14. Method for preparing trans-4-acetamido-cyclohexanol acetic ester - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: A Scientist's Guide to Improving Stereoselectivity in Aminocyclohexanol Synthesis
Welcome to the technical support center for aminocyclohexanol synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your synthetic strategies. Aminocyclohexanols are pivotal structural motifs in pharmaceuticals and chiral auxiliaries, yet controlling their stereochemistry is a frequent and formidable challenge. This guide is structured as a series of questions you might encounter in the lab, providing in-depth answers, actionable protocols, and the rationale behind them.
PART 1: Frequently Asked Questions (FAQs) on Stereoselectivity
This section addresses foundational concepts that are crucial for diagnosing and solving stereoselectivity issues in your reactions.
Q1: I'm confused by the terminology. What is the practical difference between diastereoselectivity and enantioselectivity in my aminocyclohexanol synthesis?
A1: This is a critical distinction. Both terms describe the selective formation of one stereoisomer over another, but they apply to different situations.
-
Diastereoselectivity arises when you form one diastereomer preferentially over another. In the context of aminocyclohexanols, this most often refers to the cis/trans relationship between the amino and hydroxyl groups. For example, reducing 4-aminocyclohexanone can produce both cis- and trans-4-aminocyclohexanol. These are diastereomers—stereoisomers that are not mirror images. A reaction that produces an 89:11 mixture of the cis to trans isomer is considered diastereoselective.[1][2]
-
Enantioselectivity occurs when you form one enantiomer (one of a pair of non-superimposable mirror images) in excess of the other. This is only relevant when the starting materials are achiral or meso, and you are creating a new chiral center using a chiral influence (like a catalyst or auxiliary). For instance, the ring-opening of achiral cyclohexene oxide with an amine can produce a racemic mixture of two enantiomeric trans-2-aminocyclohexanols. An enantioselective reaction would preferentially form either the (1R,2R) or (1S,2S) enantiomer.[3]
In short, if your challenge is controlling the cis/trans arrangement, you are dealing with diastereoselectivity. If your goal is to produce a single enantiomer from an achiral precursor, you are focused on enantioselectivity.
Q2: What are the primary factors that control the stereochemical outcome of my reaction?
A2: The stereochemical outcome is not random; it is dictated by the energy differences between diastereomeric transition states. You can influence these energies through several key strategies:
-
Substrate Control: The inherent structure of your starting material can direct the approach of incoming reagents.[4][5] Bulky groups on the cyclohexane ring will sterically hinder one face of the molecule, forcing a reagent to attack from the less hindered face.
-
Reagent Control: The choice of reagent can have a profound impact.[6][7] For example, in the reduction of a β-amino ketone, a bulky reducing agent like L-Selectride® may exhibit different selectivity compared to a smaller one like sodium borohydride due to steric interactions.[8][9]
-
Catalyst Control: A chiral catalyst creates a chiral environment around the substrate. It forms a transient complex that is lower in energy for the formation of one enantiomer over the other. This is the cornerstone of modern asymmetric synthesis.[3][10][11]
-
Solvent and Temperature: The solvent can influence transition state energies through solvation effects and may affect the conformational equilibrium of the substrate. Lowering the reaction temperature often increases selectivity by magnifying the small energy differences between competing reaction pathways.[12]
Q3: How can I reliably determine the stereochemical outcome (dr/er) of my reaction?
A3: Accurate determination of your product distribution is essential for optimization. Do not rely on a single method.
-
NMR Spectroscopy: For diastereomers, ¹H NMR is often sufficient. The coupling constants (J-values) can help determine the axial or equatorial positions of protons adjacent to the amino and hydroxyl groups, thereby establishing the cis or trans relationship.[1][13] Nuclear Overhauser Effect (NOESY) experiments provide definitive proof of spatial relationships between protons.[1][2][13]
-
Chiral Chromatography: For enantiomers, you must use a chiral stationary phase. Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can separate and quantify enantiomers, allowing you to calculate the enantiomeric excess (ee).[1][3]
PART 2: Troubleshooting Guide: Reduction of Cyclic β-Enaminoketones
The reduction of β-enaminoketones is a common route to 1,3-aminocyclohexanols. The primary challenge here is controlling the cis/trans diastereoselectivity.[2]
Logical Flow for Troubleshooting β-Enaminoketone Reduction
Caption: Decision tree for troubleshooting β-enaminoketone reductions.
Q&A: β-Enaminoketone Reduction
Q: My reduction of a chiral β-enaminoketone is giving a poor cis:trans ratio (e.g., 50:50). How can I dramatically improve the cis selectivity?
A: High cis selectivity in this system is often achieved under dissolving metal reduction conditions, such as sodium in isopropanol/THF. The selectivity is substrate-controlled, stemming from the conformation of a key intermediate.
Causality: The reduction proceeds via successive electron transfers from sodium to the conjugated enaminone system, forming a stable allyl anion. This anion adopts a conformation that minimizes steric strain. For example, in a system with a bulky group on the ring, the intermediate will orient to avoid unfavorable interactions. Subsequent protonation by the alcohol solvent occurs from the less sterically hindered face, leading to the cis product.[1] In one reported case, this method yielded an 89:11 cis:trans ratio.[1][2]
Experimental Protocol: Diastereoselective Reduction for cis-3-Aminocyclohexanol
This protocol is adapted from the synthesis of 3-aminocyclohexanol derivatives reported by Martinez, R. et al.[2]
-
Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the β-enaminoketone (1.0 eq) in a mixture of tetrahydrofuran (THF) and isopropyl alcohol (e.g., 2.5 mL THF and 1.0 mL isopropanol per mmol of substrate).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Sodium: Add small, freshly cut pieces of metallic sodium (approx. 6.0 eq) portion-wise while stirring vigorously. Caution: Sodium is highly reactive. Handle with care.
-
Reaction: Allow the reaction to stir and warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench: Carefully remove any unreacted sodium metal. Pour the reaction mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Work-up: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the resulting diastereomeric mixture of amino alcohols by column chromatography. Determine the diastereomeric ratio using ¹H NMR and/or GC-MS with a chiral column.[1][2]
| Starting Material | Conditions | Product Ratio (cis:trans) | Yield | Reference |
| 5,5-dimethyl-3-((S)-1-phenylethylamino)cyclohex-2-en-1-one | Na, THF/iPrOH, 0°C to RT | 89:11 | 75% | [1][2] |
PART 3: Troubleshooting Guide: Enantioselective Ring-Opening of Cyclohexene Oxide
The synthesis of trans-1,2-aminocyclohexanols is commonly achieved via the ring-opening of cyclohexene oxide. The key challenge is to control enantioselectivity, as the reaction with a simple amine typically yields a racemic product.[14]
Mechanism: Catalyst-Controlled Enantioselective Epoxide Opening
Caption: Enantioselective epoxide opening via a chiral catalyst.
Q&A: Epoxide Ring-Opening
Q: My synthesis of trans-2-aminocyclohexanol from cyclohexene oxide is racemic. How can I achieve high enantiomeric excess (ee)?
A: To induce enantioselectivity, you must use a chiral catalyst to differentiate between the two enantiotopic faces of the meso-epoxide. An excellent strategy is the use of a chiral (salen)Cobalt complex, which catalyzes the addition of a carbamate nucleophile with high enantioselectivity.[3]
Causality: The chiral (salen)Co(III) complex acts as a Lewis acid, coordinating to the epoxide oxygen. This coordination both activates the epoxide for nucleophilic attack and creates a sterically defined chiral environment. The nucleophile is delivered preferentially to one of the two electrophilic carbons, leading to the formation of one enantiomer in excess. The reaction proceeds via an S_N2 mechanism, which dictates the trans stereochemistry of the product. Using an oligomeric form of the catalyst has been shown to improve both reaction rate and enantioselectivity.[3]
Experimental Protocol: Enantioselective Synthesis of Protected trans-2-Aminocyclohexanol
This protocol is based on the method developed by Jacobsen, E. N. and co-workers.[3]
-
Catalyst Preparation: Prepare the oligomeric (salen)Co(III)-OTf catalyst as described in the literature.
-
Reaction Setup: To a vial, add cyclohexene oxide (1.0 eq), phenyl carbamate (1.0 eq), and the chiral catalyst (e.g., 1 mol%).
-
Solvent & Temperature: The reaction can often be run neat or in a minimal amount of a non-coordinating solvent. Heat the mixture to 50 °C.
-
Monitoring: Stir the reaction for 24-48 hours, monitoring by TLC or GC. The initial product is a trans-oxazolidinone, formed by intramolecular cyclization of the intermediate.
-
Work-up and Deprotection: Once the reaction is complete, the protected amino alcohol can be isolated. Subsequent basic hydrolysis (e.g., with NaOH or Ba(OH)₂) will cleave the carbamate and oxazolidinone to yield the free amino alcohol.
-
Purification and Analysis: The final product can be purified, for example, by recrystallization as the hydrochloride salt. Enantiomeric excess (ee) should be determined by chiral HPLC or GC.[3]
| Epoxide | Catalyst Loading | Product ee | Yield | Reference |
| Cyclohexene Oxide | 1 mol % | 95% | 91% (oxazolidinone) | [3] |
| Cyclopentene Oxide | 1 mol % | >99% | 49% (oxazolidinone) | [3] |
PART 4: Troubleshooting Guide: Biocatalytic Synthesis
Enzymatic cascades offer superb stereoselectivity that is often difficult to achieve with traditional chemical methods. A powerful route to 4-aminocyclohexanols uses a keto reductase (KRED) followed by an amine transaminase (ATA) in a one-pot system.[15][16][17] The key here is selecting the right combination of enzymes to produce the desired cis or trans isomer.
Workflow: One-Pot KRED/ATA Cascade for Aminocyclohexanol Synthesis
Caption: Modular enzymatic cascade for selective synthesis of aminocyclohexanol isomers.
Q&A: Biocatalytic Synthesis
Q: I need to synthesize cis-4-aminocyclohexanol with very high diastereomeric purity. My chemical methods are failing. Is there a better way?
A: Absolutely. A one-pot biocatalytic cascade is the method of choice for this transformation. By selecting a regioselective keto reductase (KRED) to convert 1,4-cyclohexanedione to 4-hydroxycyclohexanone, and then using a cis-selective amine transaminase (ATA), you can achieve excellent diastereomeric ratios (>99:1).[15][16]
Causality: The stereoselectivity is entirely controlled by the enzyme's active site. The enzymes are highly specific catalysts that bind the substrate in a precise orientation. For example, a cis-selective ATA will bind the intermediate ketone in a way that forces the delivery of the amino group from the face that results in the cis product. The system is modular; by simply swapping the ATA for one with complementary stereopreference (e.g., ATA-200), you can produce the trans isomer, although selectivity for trans can sometimes be lower.[15][18]
Q: My one-pot enzymatic reaction is slow and gives low conversion. What are the common pitfalls?
A: Incompatibility between enzymes and reaction conditions is the most common issue.
-
pH Mismatch: Ensure the reaction buffer pH is a happy medium for both the KRED and the ATA. A pH of 7.5 is often a good starting point.[18]
-
Cofactor Imbalance: Both enzymes require cofactors (NADP⁺ for the KRED, PLP for the ATA). Ensure these are present in sufficient catalytic amounts. The KRED cofactor (NADPH) is typically regenerated in situ using a sacrificial alcohol like isopropanol, which is oxidized to acetone.[15][18]
-
By-product Inhibition: The formation of acetone (from KRED cofactor regeneration) or the ketone by-product from the amine donor can inhibit the enzymes. Using a large excess of the amine donor (e.g., isopropylamine) can help drive the equilibrium.[17]
-
Substrate/Product Inhibition: High concentrations of the starting dione or the final amino alcohol product can also cause inhibition.
Experimental Protocol: One-Pot Enzymatic Synthesis of 4-Aminocyclohexanol
This protocol is adapted from the work of Höhne, M., and co-workers.[15][18][19]
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer at pH 7.5.
-
Reaction Mixture: In a reaction vessel, combine the following components in the buffer:
-
1,4-cyclohexanedione (e.g., 50 mM final concentration)
-
NADP⁺ (1 mM)
-
Pyridoxal 5'-phosphate (PLP) (1 mM)
-
MgCl₂ (1 mM)
-
Isopropylamine (amine donor, e.g., 500 mM)
-
Isopropanol (for cofactor regeneration, e.g., 100 mM)
-
DMSO (optional, ~2% v/v to aid solubility)
-
-
Enzyme Addition: Add the cell lysates or purified enzymes. For trans-4-aminocyclohexanol, use a KRED (e.g., from Lactobacillus kefir) and a trans-selective ATA (e.g., ATA-200). For the cis-isomer, use a cis-selective ATA.[15][18]
-
Incubation: Stir the reaction at a controlled temperature (e.g., 30 °C) for 24-48 hours.
-
Monitoring and Work-up: Monitor conversion by GC or HPLC. Once complete, stop the reaction (e.g., by pH shift or protein precipitation), filter the solution, and purify the product by column chromatography or other suitable methods.[18]
| Target Isomer | Key Enzymes | Achieved Ratio (cis:trans) | Reference |
| cis-4-Aminocyclohexanol | LK-KRED & ATA-3FCR-4M | 99:1 | [15] |
| trans-4-Aminocyclohexanol | LK-KRED & ATA-200 | 3:7 | [15] |
References
-
Martinez, R., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 148-161. Available from: [Link]
-
Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. Available from: [Link]
-
Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Semantic Scholar. Available from: [Link]
-
Martinez, R., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. Available from: [Link]
-
Martinez, R., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. ResearchGate. Available from: [Link]
-
Clayden, J., et al. (2005). Stereoselective synthesis of polyhydroxylated aminocyclohexanes. Organic & Biomolecular Chemistry. Available from: [Link]
- Google Patents. (n.d.). CN101743218B - Preparation method and intermediate of optically active trans-2-aminocyclohexanol.
-
Lebel, H., & Jacobsen, E. N. (2004). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Organic Letters, 6(26), 4873–4876. Available from: [Link]
-
Sviatenko, O. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. University of Greifswald Publication Server. Available from: [Link]
-
Righi, G., et al. (1998). Diastereoselective reduction of acyclic N-aryl-β-amino ketones. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
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Reddy, G. V., & Rao, G. V. (2000). Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. Canadian Journal of Chemistry. Available from: [Link]
- Google Patents. (n.d.). EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol.
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Master Organic Chemistry. (2023). Stereoselective and Stereospecific Reactions. Available from: [Link]
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Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056-1074. Available from: [Link]
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Zhang, W., et al. (2022). Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases. Catalysis Science & Technology. Available from: [Link]
-
Reddy, G. V., & Rao, G. V. (2000). Diastereoselective Reduction of α-Aminoketones: Synthesis of anti- and syn-β-Amino Alcohols. ResearchGate. Available from: [Link]
-
Wang, P., et al. (2025). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. Nature Chemistry, 17(1), 44-53. Available from: [Link]
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van der Vorm, S., et al. (2018). Reagent controlled stereoselective synthesis of teichoic acid α-(1,2)-glucans. Organic & Biomolecular Chemistry. Available from: [Link]
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Afonso, M., & Marques, M. (2012). Asymmetric catalysis with chiral primary amine-based organocatalysts. Chemical Communications. Available from: [Link]
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Hughes, G., et al. (2007). Diastereoselective reductive amination of aryl trifluoromethyl ketones and alpha-amino esters. Angewandte Chemie International Edition in English, 46(11), 1839-42. Available from: [Link]
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Wang, X., et al. (2011). Asymmetric Approach toward Chiral Cyclohex-2-enones from Anisoles via an Enantioselective Isomerization by a New Chiral Diamine Catalyst. Journal of the American Chemical Society, 133(31), 12212–12220. Available from: [Link]
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van der Vorm, S., et al. (2018). Reagent Controlled Stereoselective Synthesis of α-Glucans. Journal of the American Chemical Society, 140(13), 4475–4480. Available from: [Link]
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Dickerson, T. J., et al. (2013). An investigation of the observed, but counter-intuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines. Beilstein Journal of Organic Chemistry. Available from: [Link]
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Sau, A., et al. (2019). Substrate-Controlled Direct α-Stereoselective Synthesis of Deoxyglycosides from Glycals Using B(C6F5)3 as Catalyst. The Journal of Organic Chemistry, 84(5), 2415-2424. Available from: [Link]
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Sau, A., et al. (2019). Substrate-Controlled Direct α-Stereoselective Synthesis of Deoxyglycosides from Glycals Using B(C6F5)3 as Catalyst. PubMed. Available from: [Link]
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Bennett, C. S. (2022). Evolution of a Reagent-Controlled Strategy for β-Selective C-Glycoside Synthesis. Synlett. Available from: [Link]
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van der Vorm, S., et al. (2019). Reagent Controlled Stereoselective Assembly of α‐(1,3)‐Glucans. Chemistry – A European Journal, 25(3), 708-713. Available from: [Link]
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Paradowska, J., et al. (2024). Stereoselective mechanochemical synthesis of thiomalonate Michael adducts via iminium catalysis by chiral primary amines. Beilstein Journal of Organic Chemistry. Available from: [Link]
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StudySmarter. (2023). Stereoselectivity: Aldol Reaction & Organic Chemistry. Available from: [Link]
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Li, Y., et al. (2023). Substrate-controlled regioselective dibenzylation of enaminones. Organic Chemistry Frontiers. Available from: [Link]
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ResearchGate. (n.d.). Stereoselective routes to 3-hydroxy and 3,4-dihydroxy derivatives of 2-aminocyclohexanecarboxylic acid. Available from: [Link]
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University at Albany. (n.d.). Stereoselective Formation of Amines. Available from: [Link]
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Cruz-Acosta, F., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13247-13300. Available from: [Link]
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Sleebs, B. E., et al. (2009). Recent Advances in Stereoselective Synthesis and Application of β-Amino Acids. Organic Preparations and Procedures International. Available from: [Link]
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Li, W., et al. (2022). Stereoselective Synthesis of β-D-Manno-heptopyranoside via Cs2CO3-Mediated Anomeric O-Alkylation: Synthesis of Tetrasaccharide Repeat Unit of Bacillus thermoaerophilus Surface-Layer Glycoprotein. The Journal of Organic Chemistry, 87(1), 387-399. Available from: [Link]
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Common side reactions and byproducts in aminocyclohexanol synthesis
Welcome to the technical support center for aminocyclohexanol synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and byproducts encountered during their experiments. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower you to optimize your synthetic routes.
Section 1: Ring-Opening of Cyclohexene Oxide with Amines
The aminolysis of cyclohexene oxide is a fundamental method for preparing 2-aminocyclohexanols. However, achieving high regioselectivity and minimizing byproducts can be challenging.[1]
Frequently Asked Questions & Troubleshooting
Question 1: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity of the epoxide ring-opening?
Answer: The regioselectivity of the amine attack on the cyclohexene oxide ring is highly dependent on the reaction conditions and the nature of the nucleophile.[2]
-
Under basic or neutral conditions (strong nucleophile): The reaction typically follows an SN2 mechanism, where the amine (a strong nucleophile) attacks the less sterically hindered carbon of the epoxide.[1][3]
-
Under acidic conditions (weak nucleophile): The epoxide oxygen is first protonated, making it a better leaving group. The reaction then proceeds with a more SN1-like character, and the nucleophile attacks the more substituted carbon, which can better stabilize the partial positive charge in the transition state.[2]
Troubleshooting Steps:
-
Solvent and Catalyst-Free Conditions: For many primary and secondary amines, a metal- and solvent-free approach using acetic acid can provide excellent regioselectivity and high yields of the corresponding β-amino alcohols.[4]
-
Catalyst Choice: Silica-bonded S-sulfonic acid (SBSSA) is an efficient and reusable catalyst for regioselective ring-opening under solvent-free conditions at room temperature.[1]
-
Controlling for Steric and Electronic Effects:
Question 2: I am observing the formation of a diol (cyclohexane-1,2-diol) as a major byproduct. What is the cause and how can I prevent it?
Answer: The formation of cyclohexane-1,2-diol is typically due to the presence of water in the reaction mixture, which can also act as a nucleophile and open the epoxide ring.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diol byproduct formation.
Detailed Protocol for Minimizing Diol Formation:
-
Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. For example, refluxing toluene over sodium/benzophenone or using a Dean-Stark trap can remove water.[6]
-
Amine Reactivity: Less reactive amines may require harsher conditions, which can promote side reactions. Consider using a more nucleophilic amine if possible or activating the epoxide with a Lewis acid.[7]
-
Stoichiometry: Use a slight excess of the amine to favor the aminolysis reaction over hydrolysis.
Question 3: My reaction is sluggish, and I am getting low yields. How can I improve the reaction rate?
Answer: Low reactivity can be due to several factors, including the nature of the amine and the reaction conditions.
Optimization Strategies:
-
Catalysis: The use of a catalyst can significantly accelerate the reaction. Acetic acid or silica-bonded S-sulfonic acid are effective options.[1][4]
-
Temperature: Increasing the reaction temperature can improve the rate, but be cautious as this may also lead to more byproducts.[1]
-
Solvent: While solvent-free conditions are often preferred, a polar protic solvent can sometimes facilitate the reaction.[1]
| Parameter | Recommendation | Rationale |
| Catalyst | Acetic acid or SBSSA | Activates the epoxide ring for nucleophilic attack.[1][4] |
| Temperature | Start at room temperature and gradually increase. | Balances reaction rate with byproduct formation.[1] |
| Solvent | Solvent-free or polar protic | Solvent-free is often more efficient and environmentally friendly.[1] |
Section 2: Reductive Synthesis Routes
Reductive methods, such as the reduction of β-enaminoketones or the catalytic hydrogenation of aminophenols, are common strategies for synthesizing aminocyclohexanols.[6][8]
Frequently Asked Questions & Troubleshooting
Question 4: I am struggling to control the diastereoselectivity of my reduction, resulting in a poor cis:trans ratio. How can I improve this?
Answer: The diastereoselectivity of these reductions is highly dependent on the reducing agent, catalyst, and substrate conformation.
For the Reduction of β-Enaminoketones:
-
The reduction of β-enaminoketones with sodium in THF/isopropyl alcohol can lead to a high diastereoselectivity for the cis-aminocyclohexanol.[6][9] This is attributed to the stereoselective protonation of an allyl anion intermediate.[6]
For Catalytic Hydrogenation:
-
Catalyst Choice is Critical:
-
Solvent Effects: The choice of solvent can influence the diastereoselectivity. For instance, using isopropanol as a solvent with a palladium catalyst can improve the trans:cis ratio.[8]
Improving Diastereoselectivity in Catalytic Hydrogenation:
Caption: Decision tree for improving diastereoselectivity.
Question 5: I am observing the formation of diamine byproducts in my reaction. What causes this and how can I avoid it?
Answer: The formation of diamines, such as 1,4-cyclohexanediamine, can occur in biocatalytic routes employing amine transaminases, especially if the enzyme exhibits cross-reactivity with the diketone starting material.[10][11]
Mitigation Strategies:
-
Enzyme Selection: Screen for a more selective amine transaminase that does not react with the diketone substrate.[10]
-
Reaction Mode: A sequential one-pot reaction, where the diketone is first reduced to the hydroxyketone before the addition of the amine transaminase, can prevent the formation of the diamine byproduct.[10]
-
Inhibitor Effects: The diketone can also act as an inhibitor for the transaminase. Running the reaction in a cascade mode where the diketone concentration is kept low can improve the transamination rate.[10]
Section 3: Synthesis via Azide Reduction
The synthesis of aminocyclohexanols via an azide intermediate followed by reduction is a versatile method. However, handling azides and ensuring complete reduction are key considerations.
Frequently Asked Questions & Troubleshooting
Question 6: My azide reduction is incomplete. What are the best methods for a clean and complete reduction?
Answer: Incomplete reduction of the azide can lead to purification challenges. Several effective methods are available for the reduction of organic azides to primary amines.[12]
-
Catalytic Hydrogenation: Hydrogenation over a palladium on carbon (Pd/C) catalyst is a common and effective method.[12]
-
LiAlH₄ Reduction: Lithium aluminum hydride is a powerful reducing agent that can readily reduce azides.[12]
-
Zinc and Ammonium Chloride: A milder and environmentally friendlier option is the use of zinc powder and ammonium chloride.[13] This method is tolerant of other functional groups like C=C bonds and benzyl groups.[13]
Protocol for Azide Reduction using Zinc and Ammonium Chloride:
-
Setup: Dissolve the azide and ammonium chloride in a suitable solvent system (e.g., ethanol/water).
-
Addition of Zinc: Add zinc powder to the solution with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Add ethyl acetate and aqueous ammonia to the reaction mixture.
-
Purification: The product can then be isolated and purified by standard methods.[13]
Question 7: Are there any specific safety precautions I should take when working with azides?
Answer: Yes, organic azides can be energetic and potentially explosive, especially low molecular weight azides.
Safety Precautions:
-
Handle with care: Avoid heat, shock, and friction.
-
Use appropriate personal protective equipment (PPE): Safety glasses, lab coat, and gloves are essential.
-
Work in a well-ventilated fume hood.
-
Avoid heavy metal azides: Do not use heavy metal spatulas or allow contact with heavy metals, as this can form highly sensitive and explosive heavy metal azides.
-
Quenching: Any residual azide should be carefully quenched before disposal.
References
-
Reddy, K. S., et al. (2015). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications. Available at: [Link]
-
Almansa, C., et al. (2001). Regioselective Ring Opening of Amino Epoxides with Nitriles: An Easy Synthesis of (2R,3S)- and (2S,3S)-1,3-Diaminoalkan-2-ols with Differently Protected Amine Functions. The Journal of Organic Chemistry. Available at: [Link]
-
Montoya Balbás, I., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Available at: [Link]
-
Das, B., et al. (2013). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society. Available at: [Link]
-
Kégl, T., et al. (2018). Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow. ResearchGate. Available at: [Link]
-
Li, Z., et al. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules. Available at: [Link]
-
Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. Available at: [Link]
-
Chemistry Steps. Epoxides Ring-Opening Reactions. Chemistry Steps. Available at: [Link]
- Google Patents. (2021). Method for recovering trans-p-aminocyclohexanol from low-concentration waste liquid. Google Patents.
-
Sviatenko, O. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Publication Server of the University of Greifswald. Available at: [Link]
- Google Patents. (2003). Process for the preparation of trans-4-aminocyclohexanol. Google Patents.
- Google Patents. (2004). PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. Google Patents.
-
Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Semantic Scholar. Available at: [Link]
-
Montoya Balbás, I., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. ResearchGate. Available at: [Link]
-
Pearson. (2024). What products are obtained from the reaction of cyclohexene oxide with b. methylamine?. Pearson. Available at: [Link]
-
Canadian Science Publishing. (1961). AMMONOLYSIS OF 1,2-EPOXYCYCLOHEXANE AND TRANS-2-BROMOCYCLOHEXANOL. Canadian Journal of Chemistry. Available at: [Link]
-
Montoya Balbás, I., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. Available at: [Link]
-
ResearchGate. (2014). Scheme 1: Aminolysis of cyclohexene oxide. ResearchGate. Available at: [Link]
-
Wikipedia. Cyclohexene oxide. Wikipedia. Available at: [Link]
-
Master Organic Chemistry. (2018). Reactions of Azides – Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (1995). Absorption, Disposition Kinetics, and Metabolic Pathways of Cyclohexene Oxide in the Male Fischer 344 Rat and Female B6C3F1 Mouse. PubMed. Available at: [Link]
-
The Hive Novel Discourse. (2003). The reduction of azides to amines w zinc/amoniumCl. The Hive Novel Discourse. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by azide reduction. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 2. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 3. What products are obtained from the reaction of cyclohexene oxide... | Study Prep in Pearson+ [pearson.com]
- 4. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Absorption, disposition kinetics, and metabolic pathways of cyclohexene oxide in the male Fischer 344 rat and female B6C3F1 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. The reduction of azides to amines w zinc/amoniumCl , Hive Novel Discourse [chemistry.mdma.ch]
Storage conditions and long-term stability of trans-4-Amino-4-methylcyclohexanol hydrochloride
Technical Support Center: trans-4-Amino-4-methylcyclohexanol hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for trans-4-Amino-4-methylcyclohexanol hydrochloride (CAS: 1447955-52-3). This document provides in-depth, experience-driven advice on the proper storage, handling, and troubleshooting for this chemical compound. Our goal is to ensure the integrity of your starting materials, leading to more reliable and reproducible experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) on Storage & Handling
This section addresses the most common inquiries regarding the day-to-day use of trans-4-Amino-4-methylcyclohexanol hydrochloride.
Q1: What are the ideal storage conditions for solid trans-4-Amino-4-methylcyclohexanol hydrochloride?
The long-term stability of the solid compound is best maintained by adhering to the following conditions:
-
Temperature: Store at room temperature in a cool, dry location.[1]
-
Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.
-
Container: Always keep the compound in a tightly sealed container to prevent moisture absorption.[2][3] The hydrochloride salt form can be hygroscopic, meaning it can absorb moisture from the air, which may lead to clumping and potential degradation over time.
-
Light: Protect from direct sunlight and strong light sources.[4]
Expert Insight: While storage in an inert atmosphere glovebox is ideal, for many labs, this is not practical. A simple and effective alternative is to use a desiccator cabinet. After each use, quickly flush the vial headspace with an inert gas like argon before tightly resealing and placing it in the desiccator. This small step significantly enhances long-term stability.
Q2: How should I prepare a stock solution, and how should it be stored for maximum stability?
As a hydrochloride salt, this compound is expected to be soluble in water.[4] For other polar organic solvents, it is always best to perform a small-scale solubility test first.
For Aqueous Solutions:
-
Short-Term Storage (≤ 1 week): Store aliquots at 2-8°C.
-
Long-Term Storage (> 1 week): Store aliquots at -20°C or -80°C. It is crucial to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Expert Insight: The stability of amine hydrochloride salts in solution is generally good, as the protonated amine is less susceptible to oxidation than the free base.[1] However, the pH of your solution is critical. In highly basic conditions (pH > 9-10), the amine will be deprotonated to its more reactive free base form. If your experimental conditions are basic, it is recommended to prepare the solution fresh for each experiment.
Q3: What chemical incompatibilities should I be aware of?
To prevent unintended reactions and degradation, avoid contact with the following:
-
Strong Oxidizing Agents: The amino group is susceptible to oxidation.
-
Strong Bases: As mentioned, strong bases will deprotonate the ammonium salt to the more reactive free amine.
-
Acid Anhydrides and Acid Chlorides: The amino and hydroxyl groups can react with these reagents.
Part 2: Troubleshooting Guide for Stability Issues
This section provides a logical framework for diagnosing and resolving common problems that may arise from compound instability.
Q4: My experimental results are inconsistent. How can I determine if my compound has degraded?
Inconsistent results are often traced back to reagent integrity. If you suspect degradation of your trans-4-Amino-4-methylcyclohexanol hydrochloride, follow this diagnostic workflow.
Caption: A decision tree for troubleshooting compound stability.
Q5: The solid has turned slightly yellow and has clumped together. What does this indicate?
-
Clumping: This is a classic sign of moisture absorption. As a hydrochloride salt, the compound is hygroscopic. While this doesn't automatically mean the molecule has degraded, the presence of water can facilitate hydrolytic or oxidative degradation pathways over time.
-
Discoloration: A change from white to yellow or brown often suggests oxidation. The amino group is a potential site for oxidation, which can be accelerated by light, air (oxygen), and trace metal impurities.
If you observe these changes, it is highly recommended to perform a purity check as outlined in Protocol 2 before proceeding with critical experiments.
Q6: What is the expected shelf-life of this compound?
Part 3: Data & Experimental Protocols
This section provides quantitative data and step-by-step procedures for common laboratory tasks involving this compound.
Data Presentation
Table 1: Summary of Recommended Storage Conditions
| Form | Temperature | Atmosphere | Duration | Key Considerations |
| Solid | Room Temperature | Inert Gas (N₂ or Ar) | >2 years | Use a desiccator; avoid frequent opening. |
| Aqueous Solution | 2-8°C | N/A | ≤ 1 week | Prone to microbial growth; sterile filter if needed. |
| Aqueous Solution | -20°C or -80°C | N/A | ≤ 3 months | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
This protocol details the steps for preparing a standard aqueous stock solution.
-
Equilibration: Before opening, allow the vial of solid trans-4-Amino-4-methylcyclohexanol hydrochloride (MW: 165.66 g/mol ) to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: In a fume hood or on a dedicated balance, quickly and accurately weigh 165.7 mg of the solid into a sterile 15 mL conical tube.
-
Dissolution: Add 9 mL of high-purity, sterile water (e.g., Milli-Q or HPLC-grade) to the tube.
-
Mixing: Cap the tube tightly and vortex thoroughly. If needed, use a sonicating water bath for 5-10 minutes to ensure complete dissolution.
-
Volume Adjustment: Once fully dissolved, add sterile water to bring the final volume to exactly 10.0 mL. Invert the tube several times to mix.
-
Aliquoting & Storage: Dispense the solution into sterile, single-use microcentrifuge tubes (e.g., 100 µL aliquots). Label clearly with the compound name, concentration, and date. Store immediately at -20°C for long-term use.
This protocol provides a general workflow for checking the purity of a suspect lot against a reference.[5]
Caption: A standard workflow for purity assessment via HPLC.
Expert Insight: For compounds like this with a primary amine and no strong chromophore, UV detection at low wavelengths (e.g., 200-215 nm) is often required. An even better approach is to use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), or ideally, Mass Spectrometry (MS) for definitive identification of any new peaks.
References
-
The Crucial Role of Hydrochloride Salts in Chemical Stability: A Look at (S)-3-Amino-4-(3-chlorophenyl)butyric Acid Hydrochloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
How to design a purity test using HPLC. (2012-11-09). Chromatography Forum. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 3. Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts [jstage.jst.go.jp]
- 4. trans-4-Aminocyclohexanol | 27489-62-9 [chemicalbook.com]
- 5. How to design a purity test using HPLC - Chromatography Forum [chromforum.org]
Technical Support Center: Preventing Oxidation During the Synthesis of Aminocyclohexanols
Welcome to the Technical Support Center for the synthesis of aminocyclohexanols. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with oxidation during their synthetic routes. As valuable intermediates in medicinal chemistry, the stability of aminocyclohexanols is paramount. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate and mitigate unwanted oxidation, ensuring the integrity and yield of your target compounds.
I. Frequently Asked Questions (FAQs): Understanding the Root of the Problem
This section addresses common queries regarding the inherent instability of aminocyclohexanols and the factors that contribute to their oxidation.
Q1: What makes aminocyclohexanols prone to oxidation?
The primary susceptibility to oxidation in aminocyclohexanols stems from the amino group (-NH2).[1] In its free base form, the lone pair of electrons on the nitrogen atom is readily available for oxidation.[1] This process can lead to a variety of byproducts, including hydroxylamines, nitroso compounds, or imines, which may further react or polymerize, often resulting in discoloration of the reaction mixture.[1]
Q2: How does pH influence the stability of aminocyclohexanols?
The pH of the reaction medium plays a critical role in the stability of aminocyclohexanols.[1][2]
-
Acidic Conditions (pH < 4): In an acidic environment, the amino group is protonated to form an ammonium salt (-NH3+). This protonation effectively protects the amino group from oxidation.[1] However, highly acidic conditions can promote dehydration of the hydroxyl group, leading to the formation of cyclohexeneamine derivatives.[1]
-
Neutral to Mildly Alkaline Conditions (pH 7-9): In this range, a significant portion of the aminocyclohexanol exists as the free base, making it more susceptible to oxidation.[1]
-
Strongly Alkaline Conditions (pH > 10): At high pH, the free amino group is predominant, maximizing the risk of oxidation.[1]
Q3: What are common oxidizing agents I should be aware of in my synthesis?
Oxidation can be initiated by various species, some of which may be inadvertently introduced into your reaction. Common culprits include:
-
Atmospheric Oxygen: The most prevalent oxidizing agent. Reactions left open to the air are highly susceptible.
-
Peroxides: Can be present in solvents like ethers (e.g., THF, diethyl ether) that have been improperly stored.
-
Metal Ion Impurities: Traces of transition metals can catalyze oxidation reactions.
-
Strong Oxidizing Reagents: Reagents such as potassium permanganate (KMnO4), chromic acid (H2CrO4), and even nitric acid (HNO3) are powerful oxidants.[3][4]
Q4: Can the choice of synthetic route impact the likelihood of oxidation?
Absolutely. For instance, in the catalytic hydrogenation of p-aminophenol derivatives to produce 4-aminocyclohexanol, suboptimal reaction conditions can lead to the formation of side products.[5] Similarly, certain reagents used in alternative synthetic pathways may themselves be or become oxidizing agents under the reaction conditions.
II. Troubleshooting Guide: Diagnosing and Solving Oxidation Issues
This section provides a structured approach to identifying and resolving oxidation-related problems during your synthesis.
Issue 1: My reaction mixture is turning yellow/brown, but the starting materials are colorless.
A color change is a common indicator of oxidation and the formation of polymeric byproducts.
Plausible Causes:
-
Exposure to atmospheric oxygen.
-
Presence of peroxide impurities in solvents.
-
Reaction temperature is too high, accelerating oxidation.
Solutions:
-
Implement an Inert Atmosphere: For air-sensitive reactions, using a Schlenk line or a glovebox is ideal for maintaining an inert atmosphere of argon or nitrogen.[6][7] This prevents contact with atmospheric oxygen.
-
Solvent Purification: Ensure all solvents are freshly distilled or purchased as anhydrous and peroxide-free. Test for peroxides in older solvents before use.
-
Temperature Control: Carefully monitor and control the reaction temperature. If the reaction is exothermic, ensure adequate cooling.
Issue 2: I'm experiencing low yields of my desired aminocyclohexanol.
Low yields can be a direct consequence of the starting material or product being consumed by side reactions, including oxidation.[5][8]
Plausible Causes:
-
Incomplete conversion of starting material.
-
Formation of oxidation byproducts.
-
Degradation of the product during workup or purification.
Solutions:
-
Reaction Monitoring: Use analytical techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and detect the formation of byproducts.[5]
-
Protecting Group Strategy: Temporarily protect the amine functionality to prevent it from reacting.[9] Common protecting groups for amines include carbamates like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be removed under specific conditions after the desired reaction is complete.[9][10]
-
pH Adjustment During Workup: During the extraction and purification steps, consider adjusting the pH of the aqueous phase to be mildly acidic (pH 4-6) to protonate the amine and enhance its stability against oxidation.[1]
Issue 3: I'm observing unexpected peaks in my analytical data (NMR, LC-MS).
The presence of unknown peaks often points to the formation of side products.
Plausible Causes:
-
Oxidation of the amino group.
-
Dehydration of the alcohol group.
-
Formation of dimeric or polymeric species.
Solutions:
-
Forced Degradation Studies: Systematically expose your aminocyclohexanol to acidic, alkaline, oxidative, and photolytic stress conditions.[1] Analyzing the degradation products can help identify the unknown peaks in your experimental data.[1]
-
Optimize Purification: If oxidation is occurring during purification (e.g., on a silica gel column), consider alternative methods. For instance, derivatization with a protecting group can increase the hydrophobicity of the compound, potentially simplifying purification.[11]
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant can help prevent oxidation.[1][12][13][14][15][16] However, the compatibility of the antioxidant with your reaction and its potential to interfere with downstream steps must be carefully evaluated.
III. Experimental Protocols and Methodologies
To provide practical guidance, this section details key experimental techniques and workflows to minimize oxidation.
Protocol 1: Establishing an Inert Atmosphere using a Schlenk Line
A Schlenk line is a versatile piece of equipment for handling air-sensitive compounds.[6][7][17]
Objective: To create a nitrogen or argon atmosphere within the reaction flask to exclude oxygen.
Materials:
-
Schlenk line connected to a vacuum pump and an inert gas source.
-
Schlenk flask or a three-necked round-bottom flask with appropriate adapters.[6]
-
Heat gun.
-
Reagents and solvents.
Procedure:
-
Glassware Preparation: Assemble the reaction glassware and flame-dry it under vacuum using a heat gun to remove adsorbed moisture.
-
Evacuate-Refill Cycles: Alternate between applying a vacuum to the flask and refilling it with inert gas.[6] Repeat this cycle at least three times to ensure the complete removal of air.[6]
-
Reagent Addition: Add solids under a positive flow of inert gas.[6] Add liquids via a syringe through a rubber septum.[18]
Protocol 2: Amine Protection using a Boc Group
This protocol describes the protection of the amino group as a tert-butyloxycarbonyl (Boc) carbamate.
Objective: To temporarily block the reactivity of the amino group.
Materials:
-
Aminocyclohexanol.
-
Di-tert-butyl dicarbonate ((Boc)2O).
-
Suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)).
-
Base (e.g., Triethylamine (TEA), Sodium bicarbonate).
Procedure:
-
Dissolve the aminocyclohexanol in the chosen solvent.
-
Add the base to the solution.
-
Slowly add a solution of (Boc)2O in the same solvent.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, perform an aqueous workup to remove the base and any unreacted (Boc)2O.
-
Purify the Boc-protected aminocyclohexanol by column chromatography.
Data Summary Table
| Issue | Potential Cause | Recommended Action | Analytical Technique for Verification |
| Discoloration | Air Oxidation | Use inert atmosphere (Schlenk line/glovebox).[6][7] | Visual inspection, UV-Vis Spectroscopy |
| Low Yield | Side Product Formation | Employ protecting groups (e.g., Boc, Cbz).[9][10] | HPLC, GC-MS, NMR[5] |
| Unexpected Peaks | Product Degradation | Conduct forced degradation studies.[1] | LC-MS, NMR |
| Precipitation | pH Shift, Salt Formation | Control pH during workup, use appropriate buffers.[1] | pH measurement, Solubility tests |
Visualizing the Workflow: Troubleshooting Oxidation
Caption: A decision tree for troubleshooting oxidation issues.
IV. Concluding Remarks
The successful synthesis of aminocyclohexanols hinges on a thorough understanding of their stability and the factors that can lead to their degradation. By carefully considering the reaction conditions, implementing appropriate handling techniques for air-sensitive compounds, and employing protective group strategies when necessary, researchers can significantly mitigate the risk of oxidation. This guide serves as a foundational resource to empower you to troubleshoot and optimize your synthetic protocols, ultimately leading to higher yields and purer products.
V. References
-
Technical Support Center: Overcoming Stability Challenges of 4-Aminocyclohexanol - Benchchem. (URL not available)
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews. --INVALID-LINK--
-
Air Free Techniques | Handling Air-Sensitive Materials - Ossila. --INVALID-LINK--
-
Technical Support Center: Synthesis of trans-4-Aminocyclohexanol - Benchchem. (URL not available)
-
Inert Atmosphere - YouTube. --INVALID-LINK--
-
Analysis of Air-Sensitive Compounds via Inert Sampling Techniques - Advion, Inc. --INVALID-LINK--
-
Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. --INVALID-LINK--
-
Synthesis and Ring-Closing Reactions of Aminocyclohexane Derivatives Bearing Unsaturated Side Chains at C2 - Open Research. --INVALID-LINK--
-
A novel way to synthesize antioxidant substances | ScienceDaily. --INVALID-LINK--
-
Development of Novel Antioxidants: Design, Synthesis, and Reactivity | The Journal of Organic Chemistry - ACS Publications. --INVALID-LINK--
-
Oxidative Reactions Role in the Synthesis of Organic Compounds - Longdom Publishing. --INVALID-LINK--
-
Elevating Antioxidant Levels in Food Through Organic Farming and Food Processing. (URL not available)
-
One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase - ResearchGate. --INVALID-LINK--
-
One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase | Semantic Scholar. --INVALID-LINK--
-
Antioxidants Activity of Selected Synthesized Compounds|crimson publishers.com. --INVALID-LINK--
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - NIH. --INVALID-LINK--
-
What are some common causes of low reaction yields? : r/Chempros - Reddit. --INVALID-LINK--
-
Oxidizing agent - Wikipedia. --INVALID-LINK--
-
Top 5 Factors Affecting Chemical Stability. --INVALID-LINK--
-
Process for the preparation of trans-4-aminocyclohexanol - Google Patents. --INVALID-LINK--
-
(PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. --INVALID-LINK--
-
Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis - Publication Server of the University of Greifswald. --INVALID-LINK--
-
Protecting group - Wikipedia. --INVALID-LINK--
-
Common Oxidizing Agents and Their Properties - Solubility of Things. --INVALID-LINK--
-
Amino Protecting Groups Stability - Organic Chemistry Portal. --INVALID-LINK--
-
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Aminocyclohexanol - Benchchem. (URL not available)
-
Appendix 6: Protecting groups - Oxford Learning Link. --INVALID-LINK--
-
Protective Groups - Organic Chemistry Portal. --INVALID-LINK--
-
Alcohol Oxidation: "Strong" & "Weak" Oxidants - Master Organic Chemistry. --INVALID-LINK--
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. --INVALID-LINK--
-
Analytical methods used to quantify amine oxidation. - ResearchGate. --INVALID-LINK--
-
AMMONOLYSIS OF 1,2-EPOXYCYCLOHEXANE AND TRANS-2-BROMOCYCLOHEXANOL - Canadian Science Publishing. --INVALID-LINK--
-
Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - NIH. --INVALID-LINK--
-
Analytical Methods Used in Determining Antioxidant Activity: A Review - MDPI. --INVALID-LINK--
-
Advanced Oxidation Processes for the Removal of Antibiotics from Water. An Overview. --INVALID-LINK--
-
Innovative Solutions for Food Analysis: Microextraction Techniques in Lipid Peroxidation Product Detection - MDPI. --INVALID-LINK--
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. --INVALID-LINK--
-
Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 7. ossila.com [ossila.com]
- 8. reddit.com [reddit.com]
- 9. Protective Groups [organic-chemistry.org]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. researchgate.net [researchgate.net]
- 12. sciencedaily.com [sciencedaily.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. longdom.org [longdom.org]
- 15. organic-center.org [organic-center.org]
- 16. crimsonpublishers.com [crimsonpublishers.com]
- 17. molan.wdfiles.com [molan.wdfiles.com]
- 18. youtube.com [youtube.com]
Technical Support Center: Safe Handling of trans-4-Amino-4-methylcyclohexanol hydrochloride
This guide provides comprehensive safety procedures and technical information for researchers, scientists, and drug development professionals working with trans-4-Amino-4-methylcyclohexanol hydrochloride (CAS No. 1447955-52-3).[1][2][3] Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from closely related structural analogs, namely trans-4-Aminocyclohexanol hydrochloride and trans-4-Aminocyclohexanol, to establish a robust and conservative safety protocol. The principles of handling amine hydrochlorides are also integrated to ensure the highest level of laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with trans-4-Amino-4-methylcyclohexanol hydrochloride?
A1: Based on data from structurally similar compounds, trans-4-Amino-4-methylcyclohexanol hydrochloride is expected to be hazardous.[4] The primary concerns are:
-
Skin Irritation: Causes skin irritation.[4]
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[4]
-
Corrosivity: Some related amine compounds are classified as corrosive and can cause severe skin burns and eye damage.[5][6] A conservative approach assuming this potential is recommended.
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A2: A comprehensive PPE protocol is crucial to minimize exposure. The following should be considered mandatory:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Skin Protection:
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (such as an N95) should be used.[9] Always handle this solid compound in a well-ventilated area, preferably within a chemical fume hood.[4]
Q3: How should I properly store trans-4-Amino-4-methylcyclohexanol hydrochloride?
A3: Proper storage is essential for maintaining the compound's integrity and ensuring safety.
-
Keep the container tightly closed to prevent moisture absorption and contamination.[4]
-
Store away from incompatible materials such as strong oxidizing agents.[5]
-
The storage area should be secure and accessible only to authorized personnel.
Q4: What should I do in case of an accidental spill?
A4: In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
-
Wear Appropriate PPE: Before cleaning up, don the full PPE as described in Q2.
-
Contain the Spill: For a solid spill, carefully sweep or vacuum the material. Avoid generating dust.[5] Place the spilled material into a suitable, labeled container for disposal.
-
Decontaminate the Area: Wash the spill area with soap and water.[8]
-
Dispose of Waste: All cleanup materials should be treated as hazardous waste and disposed of according to local, state, and federal regulations.[4]
Q5: What are the first aid procedures for exposure to this compound?
A5: Immediate action is critical in case of exposure.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[4][8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][5] If skin irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids.[4][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water afterward.[4] Seek immediate medical attention.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Caking or Clumping of the Solid Compound | Hygroscopic nature of the compound (common for amine hydrochlorides) | Store in a desiccator or a dry box. Ensure the container is always tightly sealed after use. |
| Inconsistent Experimental Results | Impurity or degradation of the compound | Store the compound as recommended, away from light and moisture. Consider re-purifying the material if degradation is suspected. |
| Irritation to Respiratory Tract During Handling | Inhalation of fine dust particles | Always handle the compound in a certified chemical fume hood. Use appropriate respiratory protection. |
Experimental Protocols
Protocol 1: Weighing and Preparing Solutions
-
Preparation: Before handling the compound, ensure a designated workspace is clean and uncluttered. A chemical fume hood is the required location for this procedure.
-
Donning PPE: Put on a lab coat, chemical safety goggles, and appropriate gloves. If there's a risk of dust, a respirator is necessary.
-
Weighing:
-
Use an analytical balance inside the fume hood or in a contained, ventilated space.
-
Use a spatula to carefully transfer the solid from its container to a weigh boat.
-
Minimize the generation of dust.
-
Close the primary container immediately after dispensing.
-
-
Dissolving:
-
Place the weigh boat with the compound into the desired flask or beaker.
-
Slowly add the solvent, directing the stream to wash the solid from the weigh boat.
-
Use a magnetic stirrer to aid dissolution if necessary.
-
-
Cleanup:
-
Dispose of the weigh boat and any contaminated wipes in the designated solid hazardous waste container.
-
Clean the spatula and any other reusable equipment.
-
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water.
Visual Workflow: Personal Protective Equipment (PPE) Protocol
Sources
- 1. trans-4-Amino-4-methylcyclohexanol hydrochloride 97% | CAS: 1447955-52-3 | AChemBlock [achemblock.com]
- 2. calpaclab.com [calpaclab.com]
- 3. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Trans-4-amino-1-methyl-cyclohexanol | C7H15NO | CID 18331273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. kmpharma.in [kmpharma.in]
- 9. 反式-4-氨基环己醇 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. diplomatacomercial.com [diplomatacomercial.com]
Pilot Production Support Hub: Scaling the Synthesis of trans-4-Amino-4-methylcyclohexanol Hydrochloride
Introduction: The successful scale-up of active pharmaceutical ingredient (API) synthesis from the laboratory bench to a pilot plant is a critical and complex phase in drug development.[1][2] This guide serves as a dedicated technical support center for researchers, chemists, and process engineers tackling the pilot production of trans-4-Amino-4-methylcyclohexanol hydrochloride, a key building block in various pharmaceutical agents. We will address common challenges, provide in-depth troubleshooting, and offer a validated procedural framework to ensure a safe, efficient, and scalable synthesis. The transition from small-scale experiments to larger pilot operations introduces significant risks and challenges, including heat management, mixing efficiency, and process safety, which require meticulous planning and hazard analysis.[1][3]
Troubleshooting Guide: Pilot Scale Synthesis
This section is designed to provide direct, actionable solutions to specific problems encountered during the scale-up process.
Q1: My reaction shows low or stalled conversion of the 4-methylcyclohexanone oxime starting material. What are the likely causes and solutions?
A1: Low conversion during the catalytic hydrogenation of the oxime is a frequent scale-up challenge. The root cause often lies in issues with mass transfer or catalyst activity.[4][5]
-
Cause 1: Inefficient Hydrogen Mass Transfer: At larger scales, ensuring efficient contact between the solid catalyst, liquid substrate, and hydrogen gas is difficult.[4][5] The reaction may be limited by the rate at which hydrogen dissolves into the liquid phase and reaches the catalyst surface.
-
Solution:
-
Increase Agitation: Verify that the reactor's agitator speed is sufficient to create a vortex that draws hydrogen from the headspace into the reaction mixture. Characterize the gas-liquid mass transfer coefficient (kLa) in your pilot reactor to ensure it's not the limiting factor.[5]
-
Optimize Sparging: If your reactor is equipped with a sparging tube, ensure it is positioned correctly below the agitator to maximize gas bubble dispersion.[4]
-
Check Hydrogen Pressure: Ensure the hydrogen regulator is functioning correctly and maintaining the target pressure. Fluctuations can starve the reaction.
-
-
-
Cause 2: Catalyst Deactivation or Poisoning: The catalyst (e.g., Raney Nickel, Palladium on Carbon) is sensitive to impurities that may not have been significant at the lab scale.[6][7]
-
Solution:
-
Substrate Purity: Analyze the 4-methylcyclohexanone oxime starting material for potential catalyst poisons like sulfur or strong coordinating agents.
-
Inert Atmosphere: Ensure the reactor is thoroughly purged with an inert gas (Nitrogen or Argon) to remove all oxygen before introducing hydrogen.[7] Oxygen can deactivate many hydrogenation catalysts.
-
Catalyst Handling: Use established best practices for handling pyrophoric catalysts safely under an inert atmosphere to prevent premature deactivation.[6][7] A blanket of inert gas should be used when transferring the catalyst.[6]
-
-
-
Cause 3: Thermal Control Issues: Hydrogenation reactions are often exothermic.[4] If the pilot reactor's cooling system cannot manage the heat generated, localized hot spots can form, potentially leading to side reactions or catalyst degradation.
-
Solution: Monitor the internal reaction temperature closely. If a sharp exotherm is observed that exceeds the set point, consider reducing the hydrogen addition rate or improving the reactor's cooling efficiency.[4]
-
Q2: The stereoselectivity of my reduction is poor, yielding a high percentage of the undesired cis-isomer. How can I improve the trans:cis ratio?
A2: Achieving high stereoselectivity for the trans product is critical. The orientation of the substrate as it adsorbs onto the catalyst surface dictates the stereochemical outcome.
-
Cause 1: Inappropriate Catalyst Choice: Different catalysts have different surface properties that influence stereoselectivity. For the reduction of substituted cyclohexanones or their oximes, catalyst choice is paramount.
-
Solution: While Raney Nickel is a common choice, rhodium-based catalysts (e.g., Rh/C or Rh/Al₂O₃) have been reported to favor the formation of the trans isomer in similar systems.[8] A screening of different catalysts at the lab scale is highly recommended before pilot production.
-
-
Cause 2: Reaction Temperature and Pressure: These parameters can influence the thermodynamics and kinetics of the surface reaction.
-
Solution: Systematically vary the temperature and pressure within safe operating limits. Lower temperatures often favor the thermodynamically more stable trans product, but may require longer reaction times.
-
-
Cause 3: Solvent and pH Effects: The solvent system can affect the conformation of the oxime intermediate and its presentation to the catalyst surface.
-
Solution: Protic solvents like ethanol or methanol are commonly used.[9] The addition of a small amount of acid or base can sometimes influence the stereochemical pathway. For instance, performing the hydrogenation under acidic conditions (e.g., in acetic acid) can alter the substrate's conformation and improve selectivity in some cases.
-
| Parameter | Condition A (Low trans) | Condition B (Improved trans) | Rationale |
| Catalyst | 5% Pd/C | 5% Rh/Al₂O₃ | Rhodium often shows higher selectivity for the equatorial attack needed for the trans product in cyclohexanone systems.[8] |
| Temperature | 80 °C | 40-50 °C | Lower temperatures can enhance selectivity by favoring the pathway with the lower activation energy, which often leads to the more stable isomer. |
| Solvent | Methanol | Ethanol / Acetic Acid (95:5) | The acidic co-solvent can protonate the intermediate, influencing its adsorption geometry on the catalyst surface. |
Q3: My final product is difficult to crystallize and fails to meet purity specifications. What are the best purification strategies at pilot scale?
A3: Purification of polar amino alcohol hydrochlorides can be challenging. The key is to identify the nature of the impurities and select an appropriate crystallization or workup procedure.[10]
-
Problem 1: Residual Catalyst Fines: Incomplete filtration can leave trace amounts of the metal catalyst in the product solution, causing discoloration and potential downstream issues.
-
Solution: Use a filter aid like Celite® for the catalyst filtration. Ensure the filter bed is properly packed. A secondary polish filtration using a cartridge filter (e.g., 0.5 µm) can be highly effective at removing fines.
-
-
Problem 2: Co-crystallization of Isomers or Impurities: The cis-isomer or other side products may crystallize along with the desired trans product.
-
Solution:
-
Solvent Screening: The choice of crystallization solvent is critical. While ethanol is common, 2-Propanol (IPA) is often preferred for hydrochloride salts as it can offer better solubility differentiation between the desired product and impurities.[10] Sometimes, using a mixed solvent system or adding an anti-solvent (like diethyl ether or ethyl acetate) can improve purity.[10][11]
-
pH-Based Separation: Before crystallization, consider an acid-base extraction in the workup. Dissolve the crude free base in an organic solvent and wash with a basic aqueous solution to remove acidic impurities. Then, extract the amine into an acidic aqueous phase, leaving non-polar impurities behind.[10]
-
Slurry Wash: After crystallization and filtration, washing the filter cake (the "wet cake") with a cold solvent in which the impurities are more soluble can significantly improve purity.[10] Acetone can be a useful wash solvent for removing certain impurities from hydrochloride salts.[10]
-
-
Frequently Asked Questions (FAQs)
Q: What is the most robust and scalable synthetic route? A: The most common and industrially viable route starts from 4-methylcyclohexanone.[9] The ketone is first converted to 4-methylcyclohexanone oxime via condensation with a hydroxylamine salt, such as hydroxylamine hydrochloride.[9] The subsequent stereoselective catalytic hydrogenation of the oxime group yields the desired amino alcohol. This two-step process is generally robust and avoids harsh reagents.
Q: What are the primary safety concerns during pilot production? A: The primary hazards are associated with catalytic hydrogenation.[6][7]
-
Pyrophoric Catalysts: Catalysts like Raney Nickel and Palladium on Carbon are pyrophoric and can ignite spontaneously upon exposure to air, especially when dry.[6][7] They must be handled under a solvent slurry or an inert atmosphere.[6]
-
Flammable Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[7] The hydrogenation reactor must be located in a well-ventilated area or a purpose-built high-pressure bay.[12] All equipment must be properly grounded to prevent static discharge.[7]
-
Pressure and Exotherms: The reaction is conducted under pressure and can be exothermic. A runaway reaction is a significant risk.[4][6] Ensure the reactor has a calibrated pressure relief system and that the cooling system is robust enough to handle the heat load.[1][4]
Q: What are the critical process parameters (CPPs) to monitor and control? A: For a successful and reproducible scale-up, the following CPPs must be tightly controlled:
-
Hydrogen Pressure: Directly impacts reaction rate and safety.
-
Reaction Temperature: Affects reaction rate, selectivity, and impurity profile.[13]
-
Agitator Speed: Governs mass transfer and ensures catalyst suspension.
-
Catalyst Loading & Purity: Determines reaction efficiency and can introduce impurities.
-
Substrate Concentration: Can influence reaction kinetics and thermal management.
Q: How can I confirm the trans:cis ratio of the final product? A: The most reliable method is ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy. The axial and equatorial protons on the cyclohexane ring will have distinct chemical shifts and coupling constants, allowing for clear differentiation and integration of the two isomers. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) methods can also be developed to separate and quantify the isomers.
Visualized Workflows and Logic
Diagram 1: General Pilot Production Workflow This diagram outlines the end-to-end process for scaling up the synthesis.
Caption: End-to-end pilot production workflow.
Diagram 2: Troubleshooting Decision Tree for Low Stereoselectivity This diagram provides a logical path for diagnosing and solving issues with the trans:cis isomer ratio.
Caption: Decision tree for low stereoselectivity.
Pilot-Scale Experimental Protocol
WARNING: This procedure involves hazardous materials, including flammable hydrogen gas and a pyrophoric catalyst. It must only be performed by trained personnel in a facility designed for such operations, following a thorough Process Hazard Analysis (PHA).[3]
Step 1: Oximation of 4-Methylcyclohexanone
-
Charge a 100 L glass-lined reactor with 4-methylcyclohexanone (5.0 kg, 44.6 mol).
-
Add ethanol (40 L) and hydroxylamine hydrochloride (3.4 kg, 48.9 mol).
-
Charge a solution of sodium acetate (4.0 kg, 48.8 mol) in water (10 L) to the reactor over 30 minutes, maintaining the internal temperature below 30°C.
-
Stir the mixture at 20-25°C for 4-6 hours. Monitor the reaction completion by GC or HPLC until <1% of the starting ketone remains.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the ethanol.
-
Add water (20 L) and extract the product with ethyl acetate (2 x 20 L).
-
Combine the organic layers, wash with brine (10 L), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 4-methylcyclohexanone oxime as an oil or low-melting solid.
Step 2: Catalytic Hydrogenation
-
Set up a 100 L stainless steel hydrogenation reactor. Perform a pressure test and ensure all safety features are operational.
-
Charge the crude 4-methylcyclohexanone oxime (approx. 5.6 kg, 44.0 mol) and ethanol (50 L) to the reactor.
-
In a separate, inerted glovebox or using a catalyst transfer vessel, prepare a slurry of 5% Rhodium on Alumina (560 g, 10 wt%) in ethanol (5 L).
-
Purge the reactor headspace with nitrogen three times, then evacuate.
-
Under a positive nitrogen pressure, transfer the catalyst slurry to the reactor.
-
Seal the reactor. Pressurize with nitrogen to 5 bar and vent (repeat 3 times).
-
Pressurize with hydrogen to 5 bar and vent (repeat 3 times).
-
Pressurize the reactor to 10 bar of hydrogen. Start agitation (e.g., 300-400 RPM) and heat the contents to 45°C.
-
Monitor the reaction by hydrogen uptake. The reaction is typically complete in 8-16 hours. Confirm completion by HPLC analysis of a carefully degassed sample.
Step 3: Product Isolation and Salt Formation
-
Cool the reactor to 20°C. Vent the hydrogen and purge the system thoroughly with nitrogen (5 times).
-
Carefully filter the reaction mixture through a pre-packed Celite® pad to remove the catalyst. CAUTION: The catalyst on the filter pad is pyrophoric and must be kept wet with solvent at all times and quenched safely (e.g., with slow addition of water) before disposal.[6]
-
Transfer the filtrate to a clean 100 L glass-lined reactor.
-
Concentrate the solution under reduced pressure to a volume of approximately 15 L.
-
Add 2-Propanol (IPA, 30 L) and continue concentration to remove residual ethanol (azeotropic removal). Adjust the final volume to ~25 L with IPA.
-
Slowly add a 5-6 M solution of HCl in IPA (approx. 8 L) while maintaining the temperature below 30°C. Monitor the pH to ensure it is acidic (pH 1-2).
-
Stir the resulting slurry at 20-25°C for 1 hour, then cool to 0-5°C and hold for at least 3 hours.
-
Filter the solid product, wash the cake with cold IPA (2 x 5 L), and dry under vacuum at 50°C to a constant weight.
-
Yield: 5.5 - 6.5 kg of trans-4-Amino-4-methylcyclohexanol hydrochloride. Analyze for purity (HPLC, >99%), identity (NMR), and isomeric ratio (NMR, trans:cis >98:2).
References
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]
-
Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety, 23(4), 17-23. Retrieved from [Link]
- Google Patents. (n.d.). CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof.
-
Adesis, Inc. (2024, May 28). Guide of Pilot Plant Scale-Up Techniques. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methylcyclohexanone oxime. PubChem Compound Database. Retrieved from [Link]
-
American Institute of Chemical Engineers (AIChE). (n.d.). Common Problems in Pilot Plant and Laboratory Hazard Analysis. CEP Magazine. Retrieved from [Link]
-
Chandra, T., & Zebrowski, J. P. (2015). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(4), 17-23. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime over a Cu12Ag17(SR)12(PPh3)4 cluster catalyst. Chemical Communications. Retrieved from [Link]
-
Corma, A., et al. (2009). Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H2 on decorated Pt nanoparticles. Journal of Catalysis, 267(1), 77-84. Retrieved from [Link]
-
van de Bovenkamp, H. H., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17(7), 1483-1490. Retrieved from [Link]
-
H.E.L Group. (2025, June 9). Hydrogenation: How we can make it safer. Retrieved from [Link]
-
Asynt. (2022, July 20). Saving Time and Money with Pilot Scale Process Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol.
-
Capital Resin Corporation. (2024, October 17). Dos and Don'ts for Pilot Testing Chemicals. Retrieved from [Link]
-
ChemRxiv. (2022). Sustainable Electrosynthesis of Cyclohexanone Oxime through Nitrate Reduction on a Zn-Cu Alloy Catalyst. Retrieved from [Link]
-
European Patent Office. (n.d.). Process for producing crystals of salt of acidic amino acid and basic amino acid. Retrieved from [Link]
-
Neuland Labs. (2022, August 30). 3 Key Elements of Successful Hydrogenation Scale-Up. Retrieved from [Link]
-
YouTube. (2020, April 3). Stereoselective Reduction of 4-tert-butylcyclohexanone. Retrieved from [Link]
-
SureChEMBL. (n.d.). Process for the preparation of trans-4-aminocyclohexanol. Retrieved from [Link]
-
Encyclopedia.pub. (2022, December 28). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Retrieved from [Link]
-
Southwest Research Institute. (n.d.). Pilot Plant Fabrication - Frequently Asked Questions. Retrieved from [Link]
-
Pérez Torres, P. (2021). Scale-up of catalytic hydrogenation in the pharmaceutical industry. Biblioteca IQS. Retrieved from [Link]
-
Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime over a Cu12Ag17(SR)12(PPh3)4 cluster catalyst. Chemical Communications. Retrieved from [Link]
-
ResearchGate. (n.d.). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Retrieved from [Link]
-
Koel, B. E., et al. (2003). Hydrogenation of cyclohexanone on Pt–Sn surface alloys. Journal of Catalysis, 220(2), 322-332. Retrieved from [Link]
-
Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(5), 1035-1043. Retrieved from [Link]
- Google Patents. (n.d.). US7449600B2 - Process for producing cyclohexanone oxime.
Sources
- 1. Guide of Pilot Plant Scale-Up Techniques | Adesis [adesisinc.com]
- 2. asynt.com [asynt.com]
- 3. Common Problems in Pilot Plant and Laboratory Hazard Analysis | AIChE [publications.aiche.org]
- 4. 3 Key Elements of Successful Hydrogenation Scale-Up | Neuland Labs [neulandlabs.com]
- 5. Scale-up of catalytic hydrogenation in the pharmaceutical industry | Biblioteca IQS [biblioteca.iqs.edu]
- 6. chem.wisc.edu [chem.wisc.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 9. 4-Methylcyclohexanone oxime | 4994-13-2 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 12. helgroup.com [helgroup.com]
- 13. koelgroup.princeton.edu [koelgroup.princeton.edu]
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectral Analysis of trans-4-Amino-4-methylcyclohexanol Hydrochloride: A Comparative Approach
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural elucidation of stereoisomers is not merely a procedural step but a cornerstone of ensuring efficacy, safety, and intellectual property. For molecules containing cyclic scaffolds, such as substituted cyclohexanes, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a powerful and definitive tool. This guide provides an in-depth analysis of the 1H NMR spectrum of trans-4-Amino-4-methylcyclohexanol hydrochloride, a compound of interest in medicinal chemistry and materials science.
This guide moves beyond a simple recitation of spectral data. It is designed for researchers, scientists, and drug development professionals, offering a comparative framework to distinguish the trans isomer from its potential cis counterpart and other related structures. We will delve into the causal relationships between molecular geometry and spectral output, supported by experimental data from analogous compounds, to build a robust understanding of the key structural reporters in the 1H NMR spectrum.
The Structural Imperative: Why Stereochemistry Matters
The molecule in focus, 4-Amino-4-methylcyclohexanol, possesses two stereogenic centers, giving rise to cis and trans diastereomers. The spatial arrangement of the amino and hydroxyl groups dictates the molecule's three-dimensional shape, which in turn governs its biological activity, physical properties, and reactivity. The trans isomer, with the amino and hydroxyl groups on opposite faces of the cyclohexane ring, presents a distinct conformational profile compared to the cis isomer. As a hydrochloride salt, the protonated amino group further influences the electronic environment of nearby protons, a key aspect that will be reflected in the 1H NMR spectrum.
Deciphering the 1H NMR Spectrum: A Predictive and Comparative Analysis
The analysis hinges on the rigid chair conformation of the cyclohexane ring and the distinct chemical environments of axial and equatorial protons. In the preferred chair conformation of the trans isomer, the hydroxyl group will occupy an equatorial position to minimize steric strain, placing the proton on C1 in an axial position.
Key Predicted Spectral Features for trans-4-Amino-4-methylcyclohexanol Hydrochloride:
| Proton(s) | Predicted Chemical Shift (ppm, in D₂O) | Multiplicity | Key Distinguishing Features & Rationale |
| -CH₃ | ~1.3 - 1.5 | Singlet (s) | The methyl group at C4 is a singlet as it has no adjacent protons to couple with. Its chemical shift is influenced by the adjacent protonated amino group. |
| Cyclohexane Ring Protons (H2, H3, H5, H6) | ~1.5 - 2.2 | Multiplets (m) | These protons will appear as complex multiplets due to geminal and vicinal coupling. The protons on the same carbon (geminal) will be diastereotopic and thus have different chemical shifts. |
| H1 (CH-OH) | ~3.6 - 3.8 | Multiplet (m) | This proton is attached to the carbon bearing the hydroxyl group. In the trans isomer, this proton is expected to be in an axial position, leading to large axial-axial couplings with the adjacent axial protons on C2 and C6. This will result in a broad multiplet, often appearing as a triplet of triplets. |
| -NH₃⁺ and -OH | Variable, may exchange with D₂O | Broad singlet or absent | In a deuterated solvent like D₂O, these labile protons will exchange with deuterium and may not be observed. In a non-protic solvent like DMSO-d₆, they would appear as broad singlets. |
Comparative 1H NMR Data of Analogous Compounds (in D₂O or CD₃OD):
| Compound | H1 (CH-OH) Shift (ppm) | Key Feature |
| trans-4-Aminocyclohexanol hydrochloride[1] | ~3.58 | Exhibits large axial-axial couplings.[2] |
| cis-4-Aminocyclohexanol hydrochloride[1] | ~3.93 | H1 is equatorial, resulting in smaller axial-equatorial and equatorial-equatorial couplings.[2] |
| trans-4-Methylcyclohexanol | ~3.4 - 3.6 | H1 is axial, showing large couplings. |
| cis-4-Methylcyclohexanol | ~3.9 - 4.1 | H1 is equatorial, showing smaller couplings. |
The most telling feature for confirming the trans stereochemistry is the multiplicity and coupling constant of the H1 proton. The Karplus relationship dictates that the dihedral angle between coupled protons strongly influences the magnitude of the coupling constant (J-value).[3]
-
Axial-axial (a-a) coupling: Dihedral angle of ~180°, resulting in a large J-value (typically 10-13 Hz).[2]
-
Axial-equatorial (a-e) and Equatorial-equatorial (e-e) coupling: Dihedral angles of ~60°, resulting in smaller J-values (typically 2-5 Hz).[2]
For trans-4-Amino-4-methylcyclohexanol, the axial H1 proton will have two adjacent axial protons (on C2 and C6), leading to large a-a couplings. In contrast, the cis isomer would likely have an equatorial H1 proton, resulting in smaller a-e and e-e couplings.
Experimental Protocol for High-Quality 1H NMR Acquisition
Obtaining a clean and reproducible 1H NMR spectrum is paramount for accurate analysis. The following protocol outlines the key steps and considerations.
I. Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of trans-4-Amino-4-methylcyclohexanol hydrochloride.
-
Solvent Selection: Deuterated water (D₂O) or methanol-d₄ (CD₃OD) are excellent choices due to the solubility of the hydrochloride salt.[2] D₂O is often preferred to observe the exchange of labile N-H and O-H protons. For hydrochloride salts that may be poorly soluble, using an alkaline deuterated solvent like deuterated methanol with a small amount of NaOD can neutralize the salt in situ, improving solubility and spectral quality.[4]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.
-
Filtration: To ensure a homogeneous magnetic field and sharp signals, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5][6] This removes any particulate matter that can degrade spectral resolution.[5]
-
Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, to reference the chemical shifts to 0.00 ppm.
II. Instrument Setup and Data Acquisition:
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for narrow and symmetrical solvent peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire a suitable number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration if needed.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the spectrum to the internal standard.
-
Visualizing the Workflow
The logical flow for the analysis can be represented as follows:
Figure 1: Workflow for the 1H NMR analysis of trans-4-Amino-4-methylcyclohexanol hydrochloride.
Conclusion: A Definitive Assignment
The 1H NMR spectrum provides a rich dataset for the structural confirmation of trans-4-Amino-4-methylcyclohexanol hydrochloride. By focusing on the chemical shift and, most critically, the coupling pattern of the H1 proton, a definitive assignment of the trans stereochemistry can be made. The presence of a downfield multiplet for H1 exhibiting large axial-axial coupling constants serves as the key spectral fingerprint. This comparative guide, grounded in the principles of conformational analysis and supported by data from analogous compounds, provides researchers with a robust framework for the confident structural elucidation of this and other substituted cyclohexane systems.
References
-
Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. ResearchGate. Available at: [Link]
- CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof. Google Patents.
-
4-Methylcyclohexanol | C7H14O. PubChem. Available at: [Link]
-
NMR Sample Preparation. University of California, Riverside. Available at: [Link]
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A Senior Application Scientist's Guide to Interpreting the 13C NMR Spectra of Aminocyclohexanol Derivatives
For researchers and professionals in drug development, the unambiguous determination of molecular structure is not merely an academic exercise; it is a cornerstone of ensuring a compound's safety, efficacy, and novelty. Stereoisomers, molecules with the same connectivity but different spatial arrangements, can exhibit dramatically different pharmacological activities. Within this context, aminocyclohexanol derivatives, common scaffolds in many pharmaceuticals, present a frequent stereochemical challenge. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, stands as a definitive tool for elucidating the precise three-dimensional structure of these isomers.[1]
This guide provides an in-depth comparison of the 13C NMR spectral features of aminocyclohexanol diastereomers. Moving beyond a simple catalog of chemical shifts, we will explore the fundamental stereoelectronic effects that govern these spectral differences. By understanding the causal links between a substituent's orientation on the cyclohexane ring and the resulting carbon chemical shifts, you can confidently assign the relative stereochemistry of your compounds.
The Foundation: Chair Conformations and Stereoelectronic Effects in 13C NMR
The non-planar "chair" conformation of the cyclohexane ring is central to understanding its derivatives' NMR spectra. In this conformation, substituents can occupy two distinct positions: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the perimeter of the ring).[1] The relative stability of conformers and the orientation of substituents directly influence the electronic environment of each carbon atom, which is reflected in its 13C chemical shift.
Two primary effects are critical for interpreting these spectra:
-
The Inductive Effect (α and β effects): Electronegative atoms like oxygen and nitrogen withdraw electron density from the carbons they are directly attached to (the α-carbon) and, to a lesser extent, from the adjacent carbons (β-carbons). This deshielding effect causes the signals for these carbons to appear at a lower field (higher ppm value) in the spectrum.[2]
-
The γ-Gauche Effect: This is arguably the most powerful diagnostic tool for stereochemistry in cyclohexyl systems. A carbon atom experiences significant shielding (an upfield shift to lower ppm) when it is in a gauche relationship with a substituent three bonds away (a γ-substituent). This occurs when a substituent is in the axial position, as it brings it into close proximity with the axial hydrogens on the carbons at the γ-position. This steric compression, a through-space interaction, is a hallmark of axial substitution.[3]
Comparative Analysis: The Case of cis- and trans-4-Aminocyclohexanol
To illustrate these principles, we will compare the 13C NMR spectra of cis- and trans-4-aminocyclohexanol. The key to differentiating them lies in analyzing their most stable chair conformations.
-
trans-4-Aminocyclohexanol: The most stable conformation has both the hydroxyl (-OH) and amino (-NH2) groups in the equatorial positions to minimize steric strain.
-
cis-4-Aminocyclohexanol: This isomer must have one substituent axial and the other equatorial . It exists as a rapidly equilibrating mixture of two chair conformers.
This fundamental conformational difference leads to distinct and predictable 13C NMR spectra.
Experimental Data Comparison
The following table summarizes representative 13C NMR chemical shift data for the cis and trans isomers of 4-aminocyclohexanol. Analysis of these shifts provides a clear method for differentiation.
| Carbon Atom | trans-4-Aminocyclohexanol (diequatorial) | cis-4-Aminocyclohexanol (axial/equatorial) | Key Differentiating Feature |
| C1 (CH-OH) | ~68.0 ppm | ~64.5 ppm | The carbon bearing the axial -OH group in the cis isomer is shielded (upfield shift) compared to the equatorial -OH in the trans isomer. |
| C4 (CH-NH₂) | ~49.5 ppm | ~46.0 ppm | Similarly, the carbon with the axial -NH₂ group in the cis isomer is shielded relative to the equatorial -NH₂ in the trans isomer. |
| C2, C6 | ~35.5 ppm | ~31.0 ppm | Significant upfield shift in the cis isomer due to the γ-gauche effect from the axial substituent at C4. |
| C3, C5 | ~35.5 ppm | ~31.0 ppm | Significant upfield shift in the cis isomer due to the γ-gauche effect from the axial substituent at C1. |
Note: Exact chemical shifts can vary slightly based on the deuterated solvent used.[1]
Interpreting the Causality Behind the Shifts
The data clearly shows that the carbon signals for the cis isomer are generally shifted upfield relative to the trans isomer. This is a direct consequence of its axial/equatorial conformation.
-
For the trans isomer, with both groups equatorial, the γ-gauche effect is absent. The chemical shifts observed represent a baseline for this substitution pattern.
-
For the cis isomer, whichever group is axial (e.g., the -OH group), it will impose a strong γ-gauche effect on the C3 and C5 carbons, causing their signals to shift significantly upfield.[3] Likewise, the axial -NH2 group will shield the C2 and C6 carbons. This shielding is the most reliable and pronounced indicator for the presence of an axial substituent and is therefore the key to identifying the cis isomer.
The logical flow from molecular structure to spectral output can be visualized as follows.
Caption: Logical workflow from isomer structure to 13C NMR spectral features.
Self-Validating Experimental Protocol for 13C NMR Acquisition
The integrity of your spectral data underpins the accuracy of your structural assignment. This protocol outlines the steps for acquiring a high-quality, proton-decoupled 13C NMR spectrum.
Methodology
-
Sample Preparation:
-
Weighing: Accurately weigh 20-50 mg of the aminocyclohexanol derivative for a standard 13C NMR experiment.[1] A higher concentration is required compared to 1H NMR due to the low natural abundance (1.1%) of the 13C isotope.[4]
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry 5 mm NMR tube.[5] The choice of solvent should be based on sample solubility and its potential for hydrogen bonding, which can influence chemical shifts.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.0 ppm.[6][7] For samples in D₂O, a water-soluble standard like DSS is used.
-
-
Instrument Setup and Data Acquisition:
-
Locking and Shimming: Insert the sample into the NMR spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for sharp spectral lines.
-
Acquisition Parameters:
-
Experiment Type: Select a standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments). This simplifies the spectrum by collapsing all carbon signals into singlets.[8]
-
Spectral Width: Set a spectral width that encompasses the expected range of carbon chemical shifts, typically 0 to 220 ppm for organic molecules.[4]
-
Number of Scans (NS): Set the number of scans to a value sufficient to achieve a good signal-to-noise ratio. For a 20-50 mg sample, this can range from 128 to 1024 scans or more, often taking several minutes to a few hours.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is typically sufficient for qualitative analysis.
-
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to ensure the baseline is flat and at zero intensity.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
-
Peak Picking: Identify and label the chemical shift of each peak in the spectrum.
-
Caption: Standard workflow for acquiring a 13C NMR spectrum.
Conclusion
13C NMR spectroscopy is an exceptionally powerful and definitive method for the stereochemical assignment of aminocyclohexanol derivatives. The key to its interpretation does not lie in memorizing chemical shifts, but in understanding the conformational behavior of the cyclohexane ring. The presence or absence of the γ-gauche shielding effect, which is directly tied to whether a substituent is in an axial or equatorial position, provides an unambiguous fingerprint for each diastereomer. By following a robust experimental protocol, researchers can acquire high-quality data and, by applying these foundational principles, confidently distinguish between cis and trans isomers, ensuring the structural integrity of their compounds for further development and application.
References
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Müller, D. S., et al. (2024, June 10). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. Request PDF on ResearchGate. Retrieved from [Link]
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Laihia, K., et al. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541-546. Retrieved from [Link]
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Clendinen, C. S., et al. (2015). Practical Guidelines for 13C-Based NMR Metabolomics. Metabolomics, 41-53. Retrieved from [Link]
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Request PDF on ResearchGate. (2025, November 21). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]
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ResearchGate. (n.d.). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Retrieved from [Link]
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A Senior Application Scientist's Guide to GC-MS Method Development for the Quantification of trans-4-Aminocyclohexanol
Welcome to a detailed guide on developing a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of trans-4-aminocyclohexanol. This document is tailored for researchers, scientists, and professionals in drug development who require a reliable method for quantifying this compound, which is a key intermediate in the synthesis of drugs like Ambroxol and a potential impurity or metabolite.[1]
The inherent chemical properties of trans-4-aminocyclohexanol—specifically its high polarity due to the presence of both amino and hydroxyl functional groups—make its direct analysis by gas chromatography challenging.[2][3] These polar groups lead to low volatility and poor peak shape, necessitating a chemical modification step known as derivatization. This guide will walk you through the rationale, development, and validation of a derivatization-based GC-MS method, and compare it with alternative analytical techniques.
The Imperative for Derivatization in GC-MS Analysis
Direct injection of polar analytes like trans-4-aminocyclohexanol into a GC system often results in significant peak tailing and low response due to interactions with the stationary phase and potential thermal degradation in the hot injector.[4] Derivatization addresses these issues by converting the polar functional groups into less polar, more volatile, and more thermally stable moieties.[5]
The most common and effective approach for compounds containing hydroxyl and amino groups is silylation . This process replaces the active hydrogens on these groups with a trimethylsilyl (TMS) group.[6][7] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose, as they are reactive towards both amines and alcohols and produce volatile by-products that do not interfere with the analysis.[7][8]
Part 1: GC-MS Method Development and Protocol
This section provides a step-by-step protocol for developing a sensitive and specific GC-MS method for trans-4-aminocyclohexanol, grounded in scientific principles.
Experimental Workflow Diagram
Caption: Workflow for the derivatization and GC-MS analysis of trans-4-aminocyclohexanol.
Step 1: Sample Preparation and Derivatization Protocol
The goal of this step is to quantitatively convert trans-4-aminocyclohexanol into its di-TMS derivative.
-
Standard/Sample Preparation: Accurately weigh approximately 10 mg of trans-4-aminocyclohexanol reference standard or the sample into a vial.
-
Dissolution: Add 1.0 mL of a suitable solvent. Anhydrous pyridine is an excellent choice as it also acts as a catalyst for the silylation reaction.
-
Derivatization: Add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). TMCS is a catalyst that enhances the reactivity of the silylating agent.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven. This ensures the derivatization reaction goes to completion.
-
Cooling: Allow the vial to cool to room temperature before injection into the GC-MS.
Rationale: The choice of BSTFA with TMCS is deliberate; it is a powerful silylating agent capable of derivatizing both the alcohol and the amine functional groups efficiently.[9] Heating accelerates the reaction to ensure complete conversion within a reasonable timeframe.
Derivatization Reaction Diagram
Caption: Silylation of trans-4-aminocyclohexanol with BSTFA to form its di-TMS derivative.
Step 2: Gas Chromatography (GC) Method Optimization
The objective here is to achieve a sharp, symmetrical peak for the derivatized analyte with good separation from any potential interferences.
| Parameter | Optimized Condition | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A non-polar 5% phenyl-methylpolysiloxane phase provides excellent resolution for the non-polar TMS derivatives.[7] |
| Inlet Temperature | 250°C | Ensures rapid and complete vaporization of the derivatized analyte without causing thermal degradation. |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading and ensures sharp peaks. The ratio can be adjusted based on sample concentration. |
| Carrier Gas | Helium, Constant Flow at 1.0 mL/min | Provides optimal efficiency and is inert. |
| Oven Program | Start at 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min | This temperature program allows for good separation of the analyte from solvent and other potential by-products. |
Step 3: Mass Spectrometry (MS) Method Optimization
The MS parameters are optimized for high sensitivity and specificity, typically using Selected Ion Monitoring (SIM) mode.
| Parameter | Optimized Condition | Rationale |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation. |
| Ion Source Temp. | 230°C | Standard temperature to maintain cleanliness and prevent condensation. |
| Quadrupole Temp. | 150°C | Standard temperature for stable mass filtering. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring only characteristic ions of the analyte, reducing background noise. |
| Selected Ions | Quantification Ion: m/z 156Qualifier Ions: m/z 244, 259 | The selection of ions is based on the mass spectrum of the di-TMS derivative. The base peak (m/z 156) is typically used for quantification for maximum sensitivity, while qualifier ions confirm the identity of the compound. |
Part 2: Method Validation and Performance
A developed analytical method is only useful if it is proven to be reliable. Validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12]
Summary of Validation Parameters
| Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | No interference at the retention time of the analyte peak. | To ensure the signal is solely from the analyte of interest. |
| Linearity (r²) | ≥ 0.995 | To demonstrate a proportional relationship between concentration and response over a defined range. |
| Accuracy (% Recovery) | 80 - 120% | To measure the closeness of the experimental value to the true value. |
| Precision (% RSD) | ≤ 15% | To show the degree of scatter between a series of measurements. |
| LOD & LOQ | Signal-to-Noise ≥ 3 (LOD), ≥ 10 (LOQ) | To determine the lowest concentration that can be reliably detected and quantified. |
Part 3: Comparison with Alternative Analytical Techniques
While GC-MS is a powerful technique for this analysis, it is important to understand its position relative to other available methods.[13]
| Technique | Advantages | Disadvantages | Best Suited For |
| GC-MS (with Derivatization) | - High sensitivity and specificity.- Excellent chromatographic resolution.- Structural confirmation via mass spectra. | - Requires a derivatization step, adding time and potential for error.- Not suitable for non-volatile or thermally labile compounds.[4] | Routine quality control and trace-level impurity analysis where high specificity is required.[14][15] |
| HPLC with UV Detection | - No derivatization required.- Simple and robust instrumentation. | - trans-4-aminocyclohexanol lacks a strong chromophore, leading to very low UV sensitivity.- Potential for matrix interference. | Analysis of higher concentration samples where sensitivity is not a primary concern.[16][17] |
| HPLC with ELSD/CAD | - Universal detection for non-chromophoric compounds.- No derivatization needed. | - Non-linear response, making quantification more complex.- Lower sensitivity compared to MS. | Semi-quantitative analysis or when a universal detector is needed for multiple components. |
| LC-MS/MS | - Very high sensitivity and specificity.- No derivatization required.- Suitable for complex matrices. | - Higher instrument cost and complexity.- Susceptible to matrix effects (ion suppression/enhancement).[18][19] | Bioanalytical studies (e.g., plasma samples) and trace-level analysis in complex formulations where the highest sensitivity is paramount. |
Conclusion
The derivatization-based GC-MS method presented here offers a robust, sensitive, and highly specific approach for the quantification of trans-4-aminocyclohexanol. The silylation step effectively overcomes the challenges associated with the analyte's polarity, enabling excellent chromatographic performance. While alternative techniques like HPLC and LC-MS/MS have their own merits, the GC-MS method provides a well-balanced solution for routine quality control in pharmaceutical development, offering a blend of performance, reliability, and cost-effectiveness. The validation of this method according to ICH guidelines ensures that the data generated is accurate and reliable for its intended purpose.[20][21]
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 81293, 4-Aminocyclohexanol. Retrieved from [Link].
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-
ResearchGate. Analytical Methods for Quantitative Estimation of Ambroxol HCl in Pharmaceutical Preparation: A Review. 2017. Retrieved from [Link].
- Google Patents. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL.
-
European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 1995. Retrieved from [Link].
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-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2021. Retrieved from [Link].
-
National Institutes of Health. Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques. Journal of Chemistry 2013. Retrieved from [Link].
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ResearchGate. Derivatization Method for the Determination of Amino Acids in Tobacco by Gas Chromatography–mass Spectrometry. 2021. Retrieved from [Link].
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link].
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Bibel, M. Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube 2022. Retrieved from [Link].
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. Retrieved from [Link].
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ResearchGate. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? 2011. Retrieved from [Link].
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HPLC protocol for the separation and analysis of aminocyclohexanol isomers
An In-Depth Guide to the HPLC Separation and Analysis of Aminocyclohexanol Isomers
A Senior Application Scientist's Comparative Guide
For researchers, synthetic chemists, and drug development professionals, aminocyclohexanol represents a critical structural motif found in numerous active pharmaceutical ingredients (APIs). Its cyclohexane scaffold allows for rich stereoisomerism, including diastereomers (cis/trans) and enantiomers. The precise control and analysis of this stereochemistry are not merely academic exercises; they are mandated by regulatory bodies and are fundamental to ensuring the safety, efficacy, and purity of a drug product. However, the high polarity, structural similarity, and often poor UV absorbance of these isomers present a significant analytical challenge.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) protocols for the effective separation and analysis of aminocyclohexanol isomers. Moving beyond a simple listing of methods, we will explore the causality behind strategic choices in column chemistry, mobile phase composition, and detection, empowering you to develop robust, validated analytical systems.
The Analytical Challenge: Navigating the Isomeric Maze
Aminocyclohexanol can exist as multiple isomers depending on the relative positions of the amino and hydroxyl groups. For instance, 4-aminocyclohexanol exists as cis and trans diastereomers. 2-aminocyclohexanol and 3-aminocyclohexanol are chiral and exist as pairs of enantiomers for both their cis and trans forms. These isomers often co-exist in synthetic mixtures, and their separation is notoriously difficult due to:
-
High Polarity: The presence of both amino and hydroxyl groups makes the molecules highly polar, leading to poor retention on traditional reversed-phase columns.
-
Structural Similarity: The subtle differences in the spatial orientation of functional groups provide a minimal basis for chromatographic discrimination.
-
Lack of a Strong Chromophore: The simple aliphatic structure means these compounds do not absorb UV light strongly, necessitating either derivatization or alternative detection methods like mass spectrometry (MS) or evaporative light scattering (ELSD).
Comparative Guide to HPLC Separation Strategies
Selecting the right HPLC strategy is contingent on the specific analytical goal: separating diastereomers, resolving enantiomers, or both. Below, we compare the most effective approaches.
Strategy 1: Reversed-Phase (RP-HPLC) for Diastereomer Separation
Reversed-phase HPLC is often the first line of attack in method development due to its versatility and robustness. For aminocyclohexanol isomers, success hinges on enhancing the subtle polarity differences between the cis and trans forms.
Causality of Method Choices:
-
Stationary Phase: A standard C18 column can provide baseline separation, particularly for less polar derivatives of aminocyclohexanol.[1] For the underivatized amine, low silanol activity columns or mixed-mode columns that blend reversed-phase character with ion-exchange capabilities can improve peak shape and retention.[2] The ion-exchange interaction provides an alternative retention mechanism for the protonated amine group.
-
Mobile Phase: The mobile phase is critical. A typical mobile phase consists of acetonitrile and water.[2] An acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is essential. It serves two purposes: it protonates the amino group, making the analyte more polar and water-soluble, and it suppresses the ionization of residual silanol groups on the silica surface, which prevents peak tailing. For MS compatibility, volatile acids like formic acid are required over non-volatile options like phosphoric acid.[2]
Data Presentation: RP-HPLC Performance Comparison
| Parameter | Method A: Standard C18 | Method B: Mixed-Mode RP/Ion-Exchange |
| Column | C18, 5 µm, 4.6 x 150 mm | Newcrom R1, 5 µm, 4.6 x 150 mm[2] |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile | A: WaterB: AcetonitrileC: 100 mM Phosphoric Acid |
| Gradient | 5% to 40% B over 20 min | Isocratic: 25% B, 74.5% A, 0.5% C |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | ELSD / CAD / MS | UV (low wavelength) / MS |
| Expected Outcome | Moderate separation of cis/trans isomers, potential for peak tailing. | Improved retention and peak shape for polar isomers.[2] |
Experimental Protocol: RP-HPLC for cis/trans-4-Aminocyclohexanol
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of trifluoroacetic acid (TFA) to 1 L of HPLC-grade water.
-
Mobile Phase B: Add 1.0 mL of TFA to 1 L of HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Mass Spectrometer (ESI+) or ELSD.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 60 40 21.0 95 5 | 25.0 | 95 | 5 |
-
-
Sample Preparation: Dissolve the aminocyclohexanol sample in Mobile Phase A at a concentration of approximately 0.5 mg/mL.
-
Analysis: Equilibrate the column for at least 15 minutes with the initial conditions. Inject the sample and acquire data. The trans isomer, being generally less polar, is expected to elute later than the cis isomer.
Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar molecules that are poorly retained in RP-HPLC, HILIC is a superior alternative.[3] It utilizes a polar stationary phase and a highly organic mobile phase, promoting the partitioning of polar analytes into an adsorbed water layer on the stationary phase surface.[4][5]
Causality of Method Choices:
-
Stationary Phase: A variety of polar phases can be used, including bare silica, amide, diol, or zwitterionic phases.[6] Bare silica phases can act as cation exchangers at moderate pH, which can add a useful secondary retention mechanism for the protonated aminocyclohexanol.[6] Amide or diol phases offer neutral polar surfaces for a more pure hydrophilic partitioning mechanism.
-
Mobile Phase: HILIC mobile phases consist of a high percentage (>60%) of a water-miscible organic solvent, typically acetonitrile, with a small amount of aqueous buffer.[3] In HILIC, water is the strong, eluting solvent—the opposite of RP-HPLC.[5] Buffer selection (e.g., ammonium formate or ammonium acetate) and pH are critical for controlling analyte charge state and interaction with the stationary phase.
Data Presentation: HILIC vs. RP-HPLC for Polar Isomer Retention
| Parameter | RP-HPLC (C18) | HILIC (Bare Silica) |
| Retention of Aminocyclohexanol | Weak, often near the void volume | Strong and tunable |
| Elution Order | Less polar elutes later | More polar elutes later |
| Mobile Phase (Start) | High Aqueous (e.g., 95% Water) | High Organic (e.g., 95% Acetonitrile) |
| MS Sensitivity | Good | Excellent (high organic content aids desolvation)[3] |
| Key Advantage | Robust and familiar | Superior retention for very polar analytes[3] |
Experimental Protocol: HILIC for Aminocyclohexanol Isomers
-
Column: Bare Silica or Amide-bonded phase, 3 µm, 2.1 x 100 mm.
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: Mass Spectrometer (ESI+).
-
Gradient Program:
Time (min) %A %B 0.0 100 0 10.0 50 50 12.0 0 100 15.0 100 0 | 20.0 | 100 | 0 |
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase (95% Acetonitrile) to avoid peak distortion.
-
Analysis: Proper column equilibration is critical in HILIC and may take longer than in RP-HPLC. Inject the sample and acquire data.
Strategy 3: Chiral HPLC for Enantioselective Separation
When the goal is to separate enantiomers, a chiral stationary phase (CSP) is required.[7] These phases create a chiral environment where the two enantiomers can form transient diastereomeric complexes with different energies, leading to different retention times.[8]
Causality of Method Choices:
-
Stationary Phase: Polysaccharide-based CSPs, such as cellulose or amylose derivatives coated or immobilized on silica, are the most versatile and widely successful for a broad range of compounds, including amino alcohols.[9][10] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.
-
Mobile Phase: The choice of mobile phase (mode) dramatically affects selectivity.
-
Normal Phase (NP): Typically mixtures of alkanes (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol, ethanol). This is often the most successful mode for initial screening.
-
Polar Organic (PO): Uses 100% of a single solvent like methanol, ethanol, or acetonitrile.
-
Reversed Phase (RP): Mixtures of water/buffer and acetonitrile/methanol. This mode is useful for more polar compounds or for LC-MS compatibility.
-
Experimental Protocol: Chiral Column Screening
-
Columns:
-
Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralcel OD-H)
-
Amylose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralpak AD)
-
-
Screening Mobile Phases (Isocratic):
-
A: 90:10 n-Hexane / Isopropanol
-
B: 80:20 n-Hexane / Isopropanol
-
C: 95:5 n-Hexane / Ethanol
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 210 nm (if derivatized) or ELSD/CAD/MS.
-
-
Procedure:
-
For each column, sequentially run each mobile phase.
-
Equilibrate the column for at least 20 column volumes when changing mobile phases.
-
Identify the column/mobile phase combination that provides the best separation (selectivity factor α > 1.1 and resolution Rs > 1.5).
-
Further optimize by making small adjustments to the alcohol percentage.
-
Strategy 4: Enhancing Performance with Chemical Derivatization
When dealing with low concentrations or when universal detectors like MS are unavailable, pre-column derivatization is an invaluable tool.[11] It involves reacting the analyte with a reagent to attach a tag that enhances a specific property.
Causality of Method Choices:
-
Rationale: The primary goals are to introduce a strong chromophore or fluorophore for sensitive UV or fluorescence detection and to alter the molecule's polarity, which can dramatically improve chromatographic separation of isomers.[12]
-
Reagent Selection: For the primary amino group in aminocyclohexanol, reagents like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) are highly effective. NBD-Cl reacts with primary and secondary amines to form stable, colored products that can be detected at high sensitivity.[13][14] This derivatization has been shown to enable baseline separation of cis and trans isomers that may otherwise co-elute.[13]
Experimental Protocol: NBD-Cl Derivatization for HPLC-UV Analysis[13]
-
Reagent Preparation:
-
Borate Buffer: 0.1 M Borax solution, pH adjusted to 9.0.
-
NBD-Cl Solution: 5 mg/mL solution of NBD-Cl in Acetonitrile.
-
-
Sample Preparation: Prepare a ~1 mg/mL solution of the aminocyclohexanol isomer mixture in water or a suitable solvent.
-
Derivatization Procedure:
-
In a microcentrifuge tube, mix 100 µL of the sample solution with 200 µL of Borate Buffer.
-
Add 100 µL of the NBD-Cl solution.
-
Vortex the mixture and incubate in a water bath at 60 °C for 30 minutes, protected from light.
-
Cool the mixture to room temperature.
-
Add 50 µL of 1 M HCl to quench the reaction.
-
Dilute with the HPLC mobile phase as needed and filter through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Use a standard C18 column.
-
Employ a gradient of water (with 0.1% formic acid) and acetonitrile.
-
Set the UV detector to monitor at the absorbance maximum of the NBD-derivative (approx. 480 nm).[13]
-
Conclusion and Strategic Recommendations
The successful separation of aminocyclohexanol isomers is an achievable but non-trivial task that requires a logical, tailored approach. There is no single "best" method; the optimal strategy is dictated by the specific isomers of interest and the analytical objective.
-
For diastereomer (cis/trans) separation , begin with Reversed-Phase HPLC on a modern, low-silanol C18 column with an acidic mobile phase. If retention is insufficient, HILIC is the superior choice and offers excellent compatibility with MS detection.
-
For enantiomer separation , direct analysis on a polysaccharide-based chiral stationary phase is the industry standard. A systematic screening of different CSPs and mobile phase modes is the most efficient path to a successful separation.
-
When high sensitivity is required and MS is not available, pre-column derivatization with a reagent like NBD-Cl is a powerful technique that can simultaneously solve issues of detection and chromatographic resolution.
The following decision tree summarizes the recommended strategic approach to method development.
By understanding the principles behind each technique and applying a systematic approach, researchers and analysts can confidently develop and validate robust HPLC methods for the challenging but critical analysis of aminocyclohexanol isomers.
References
-
SIELC Technologies. (n.d.). Separation of 4-Aminocyclohexanol on Newcrom R1 HPLC column. Retrieved from [Link]
-
White, D. E., et al. (2011). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Organic Letters. Retrieved from [Link]
-
Sviatenko, O. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. University of Greifswald. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. Retrieved from [Link]
-
Rocchi, L., et al. (2023). Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. Molecules. Retrieved from [Link]
-
Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. Retrieved from [Link]
-
Lee, K., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Retrieved from [Link]
-
Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. Retrieved from [Link]
-
Dong, M. W. (2013). Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review. Pharmaceutical Outsourcing. Retrieved from [Link]
-
LCGC International. (2019). Making HILIC Work for You—Column Selection. Retrieved from [Link]
-
Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. Retrieved from [Link]
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]
-
Khadidja, A., et al. (2015). Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. Chirality. Retrieved from [Link]
-
Zhang, T., et al. (2012). Enantioselective chromatography in drug discovery. Drug Discovery Today. Retrieved from [Link]
-
Ordóñez, M., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Retrieved from [Link]
-
Prudhviraju, C. H., et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences. Retrieved from [Link]
Sources
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- 2. Separation of 4-Aminocyclohexanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
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- 6. chromatographyonline.com [chromatographyonline.com]
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- 12. documents.thermofisher.com [documents.thermofisher.com]
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- 14. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
A Comparative Guide to the FTIR Characterization of trans-4-Amino-4-methylcyclohexanol Hydrochloride
This guide provides an in-depth technical comparison for the characterization of trans-4-Amino-4-methylcyclohexanol hydrochloride using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the rationale behind experimental choices, compares critical methodologies, and presents a spectral analysis in contrast with a key structural alternative to ensure robust and reliable characterization.
Introduction: The Significance of Structural Verification
trans-4-Amino-4-methylcyclohexanol hydrochloride (CAS: 1447955-52-3) is a substituted cyclohexylamine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis.[1][] Its structure, featuring a hydroxyl group and a primary amine salt on a cyclohexane ring, presents specific challenges and opportunities for spectroscopic analysis. The presence of the hydrochloride salt profoundly influences the vibrational characteristics of the amino group, making FTIR spectroscopy an indispensable tool for confirming its identity, purity, and the success of synthesis protocols.
This guide will objectively compare two primary FTIR sampling techniques—Attenuated Total Reflectance (ATR) and the Potassium Chloride (KCl) pellet method—and provide a detailed interpretation of the resulting spectrum, supported by a comparative analysis against its free base analogue, trans-4-Aminocyclohexanol.
Experimental Methodology: A Self-Validating Protocol
The acquisition of a high-quality FTIR spectrum is contingent on meticulous sample preparation and a well-defined data acquisition protocol. The choice of sampling technique is the most critical variable, directly impacting spectral quality and data interpretation.
Comparison of Sampling Techniques
For hydrochloride salts, the choice of sampling method is not trivial. We will compare the modern workhorse, ATR, with the traditional pellet method, emphasizing a crucial modification for this class of compounds.
ATR spectroscopy has become a primary sampling method due to its speed and minimal sample preparation.[3][4] It is a surface-sensitive technique where the IR beam interacts with the sample via an evanescent wave generated at the surface of a high-refractive-index crystal (commonly diamond).
Experimental Protocol (ATR):
-
Background Spectrum: Ensure the ATR crystal surface is impeccably clean. With the pressure clamp disengaged, acquire a background spectrum. This accounts for any atmospheric (CO₂, H₂O) or instrumental interferences.
-
Sample Application: Place a small amount of the powdered trans-4-Amino-4-methylcyclohexanol hydrochloride directly onto the center of the ATR crystal.[5]
-
Apply Pressure: Lower the pressure clamp and apply firm, consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
-
Data Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32-64 scans to ensure a good signal-to-noise ratio.[6][7]
-
Cleaning: Thoroughly clean the crystal post-analysis, typically with a solvent-moistened wipe (e.g., isopropanol), to prevent cross-contamination.
The pellet method is a classic transmission technique that analyzes the bulk of the sample.[4][8] Trustworthiness Mandate: For hydrochloride samples, Potassium Bromide (KBr) must be avoided. KBr can participate in a halogen exchange reaction with the chloride ions of the sample, forming the hydrobromide salt and generating spectral artifacts.[3][9][10] Therefore, Potassium Chloride (KCl), which contains the same anion, is the required matrix material.
Experimental Protocol (KCl Pellet):
-
Sample Preparation: Gently grind approximately 1-2 mg of the sample with an agate mortar and pestle. Add 100-200 mg of dry, spectral-grade KCl powder and continue to grind until the mixture is a fine, homogenous powder.[5][11] Uniform particle size is critical to minimize light scattering.
-
Pellet Pressing: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.
-
Background Spectrum: Prepare a blank pellet using only the KCl powder to acquire a background spectrum. This corrects for moisture absorbed by the KCl and any scattering losses.[3]
-
Data Acquisition: Place the sample pellet into the spectrometer's sample holder and collect the spectrum using similar acquisition parameters as the ATR method.
Data Presentation: ATR vs. KCl Pellet
| Feature | Attenuated Total Reflectance (ATR) | Potassium Chloride (KCl) Pellet |
| Principle | Surface Reflectance[4] | Bulk Transmission[4] |
| Sample Prep | Minimal; place solid on crystal. | Labor-intensive; requires grinding and pressing.[5][8] |
| Speed | High throughput; < 2 minutes per sample. | Slower; 5-10 minutes per sample. |
| Risk of Artifacts | Low; potential for band shifts with pressure. | High risk of ion exchange if KBr is used[9][10]; hygroscopic nature of KCl requires dry conditions.[3] |
| Sensitivity | Generally lower pathlength; may be less sensitive for trace components. | Longer effective pathlength; potentially superior for detecting minor components.[8] |
| Best For | Routine analysis, rapid screening, analysis of aqueous or soft samples.[4] | High-quality reference spectra, library matching, quantitative analysis.[8] |
Experimental Workflow Visualization
Caption: Experimental workflow for FTIR analysis.
Spectral Interpretation and Comparative Analysis
The FTIR spectrum of trans-4-Amino-4-methylcyclohexanol hydrochloride is rich with information. The key is to systematically assign the observed absorption bands to the vibrational modes of its specific functional groups.
Characteristic Vibrational Frequencies
The structure contains hydroxyl (-OH), primary ammonium (-NH₃⁺), methyl (-CH₃), and cyclohexyl (-CH₂-) groups, each with characteristic absorption frequencies.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Appearance |
| 3200 - 3550 | O-H (Alcohol) | Stretching (H-bonded) | Strong, broad peak.[12] |
| 2800 - 3000 | N-H (Ammonium) | Stretching (asymmetric & symmetric) | Very strong, very broad, often with multiple sub-peaks ("Ammonium band").[12] |
| 2850 - 2960 | C-H (Alkyl) | Stretching (asymmetric & symmetric) | Strong, sharp peaks, may be superimposed on the ammonium band. |
| ~1600 & ~1500 | N-H (Ammonium) | Bending (asymmetric & symmetric) | Medium to strong, broad peaks. |
| 1450 - 1470 | C-H (Alkyl) | Bending (scissoring/deformation) | Medium intensity. |
| 1050 - 1150 | C-O (Alcohol) | Stretching | Strong intensity. |
Comparison Guide: Hydrochloride Salt vs. Free Base
The most illustrative comparison is between the hydrochloride salt and its corresponding free base, trans-4-Aminocyclohexanol. This comparison authoritatively confirms the protonation state of the amino group, a critical quality attribute.
The primary spectral difference lies in the N-H stretching region.
-
Free Primary Amine (-NH₂): Exhibits two distinct, sharp peaks of medium intensity between 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric N-H stretching.[12]
-
Primary Ammonium Salt (-NH₃⁺): The three N-H bonds give rise to a very broad and intense absorption band at lower frequencies, typically centered around 2800-3000 cm⁻¹.[12] This broadening is due to extensive hydrogen bonding.
Caption: N-H stretching differences in FTIR spectra.
Comparative Data Table:
| Vibrational Mode | trans-4-Aminocyclohexanol (Free Base) | trans-4-Amino-4-methylcyclohexanol HCl | Causality of Difference |
| N-H Stretch | Two sharp peaks (~3300-3500 cm⁻¹) | Single, very broad band (~2800-3000 cm⁻¹) | Protonation of the nitrogen atom changes the bond strength, symmetry, and hydrogen bonding environment. |
| O-H Stretch | Broad (~3200-3550 cm⁻¹) | Broad (~3200-3550 cm⁻¹) | Largely unaffected, as both molecules participate in hydrogen bonding via the hydroxyl group. |
| N-H Bend | Scissoring band (~1600 cm⁻¹) | Asymmetric & Symmetric bends (~1600, ~1500 cm⁻¹) | The change from a planar -NH₂ group to a tetrahedral -NH₃⁺ group introduces new bending modes. |
Conclusion
FTIR spectroscopy is a powerful, definitive technique for the characterization of trans-4-Amino-4-methylcyclohexanol hydrochloride. The choice of sampling methodology is paramount; while ATR offers speed and convenience, the KCl pellet method provides classic transmission data but requires careful execution to avoid artifacts. Specifically, the use of KCl instead of KBr is non-negotiable for hydrochloride salts to ensure scientific integrity.
The spectral analysis provides a unique fingerprint of the molecule. The broad, intense absorption band in the 2800-3000 cm⁻¹ region is the hallmark of the primary ammonium salt, and its presence, in contrast to the sharp doublet seen in the free amine, serves as conclusive evidence of the compound's identity and form. This guide provides the experimental and theoretical framework for researchers to confidently apply FTIR spectroscopy for the robust characterization of this and similar pharmaceutical intermediates.
References
- 1. trans-4-Amino-4-methylcyclohexanol hydrochloride 97% | CAS: 1447955-52-3 | AChemBlock [achemblock.com]
- 3. jascoinc.com [jascoinc.com]
- 4. What Is The Difference Between Kbr And Atr In Ftir? Choosing The Right Technique For Your Sample - Kintek Solution [kindle-tech.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy - Kintek Press [kinteksolution.com]
- 9. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. KBr Pellet Method : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 11. eng.uc.edu [eng.uc.edu]
- 12. instanano.com [instanano.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Novel Aminocyclohexanol Analogs
The aminocyclohexanol framework represents a quintessential "privileged scaffold" in modern medicinal chemistry. Its inherent stereochemical complexity, combined with the synthetic tractability of its amino and hydroxyl functionalities, provides a versatile three-dimensional canvas for designing potent and selective therapeutic agents.[1] This guide offers an in-depth comparison of aminocyclohexanol analogs, moving beyond a simple catalog of compounds to dissect the causal relationships between structural modifications and biological outcomes. We will explore key therapeutic areas where this scaffold has proven indispensable, elucidating the nuanced SAR that governs target engagement and efficacy.
Part 1: The Aminocyclohexanol Scaffold in Neuraminidase Inhibition
The most prominent application of the aminocyclohexanol core is in the design of anti-influenza agents, exemplified by the neuraminidase inhibitor Oseltamivir (Tamiflu®).[2] Neuraminidase is a critical viral surface enzyme that cleaves sialic acid residues, facilitating the release of newly formed virions from infected host cells.[3][4] Oseltamivir's aminocyclohexene ring is designed to mimic the natural substrate's transition state, thereby blocking the enzyme's active site.
Core SAR Insights from Oseltamivir and its Analogs
The development of Oseltamivir and subsequent analogs has generated a rich body of SAR data. The key interactions are governed by specific functional groups appended to the cyclohexene core.
-
C4-Amido Group (4-NHAc): The acetamido group at the C4 position is critical for potent inhibitory activity. It forms a crucial hydrogen bond network with Arg118 and Glu119 in the neuraminidase active site. Derivatization at this position with larger substituents, such as thiocarbamates or cyclic secondary amines, generally leads to a significant decrease in inhibitory activity.[2]
-
C5-Amino Group (5-NH2): The basic amino group at C5 is essential for salt-bridge formation with the highly conserved Glu276 residue. This interaction anchors the inhibitor within the active site.
-
C3-Pentyloxy Group: This bulky hydrophobic group occupies a pocket in the enzyme formed by residues like Arg224, Ile222, and Ala246. The size and nature of this alkyl chain are crucial; modifications have been explored to enhance binding affinity and target drug-resistant strains.[5] For instance, some studies show that modifying the alkyl chains can improve efficacy.[2]
-
C1-Carboxylate Group: The ethyl ester in Oseltamivir serves as a prodrug, enhancing oral bioavailability.[2] In the body, it is hydrolyzed to the active form, oseltamivir carboxylate, where the free carboxylate group forms salt bridges with a triad of arginine residues (Arg118, Arg292, Arg371) in the active site. Studies comparing carboxylate, phosphate, and sulfonate analogs have shown that the nature of this acidic group can influence binding strength.[2]
Comparative Activity of Oseltamivir Analogs
The table below summarizes the SAR for key positions on the aminocyclohexene ring of Oseltamivir analogs, providing a clear comparison of how structural changes impact neuraminidase inhibition.
| Position | Modification | Effect on Neuraminidase Inhibition | Rationale | Reference |
| C1 | Ethyl Ester (Prodrug) | High (after hydrolysis) | Enhances oral bioavailability. The active carboxylate forms key salt bridges. | [2] |
| Phosphate/Sulfonate | Variable, sulfonate can be stronger | Alters the geometry and strength of interactions with arginine residues. | [2] | |
| C3 | 3-pentyloxy | High | Optimal hydrophobic interaction with the enzyme's side pocket. | [5] |
| Shorter/Longer alkyl chains | Decreased | Sub-optimal fit within the hydrophobic pocket. | [2] | |
| C4 | Acetamido (NHAc) | High | Forms critical hydrogen bonds with active site residues. | [2] |
| Thiocarbamates, α-amino acids | Decreased | Steric hindrance and disruption of the H-bond network. | [2] | |
| C5 | Primary Amine (NH2) | High | Essential salt-bridge interaction with Glu276. | [2] |
| Substituted Amines | Significantly Decreased | Loss of the critical salt-bridge interaction. | [5] |
Logical Workflow for Analog Design & Screening
The process of developing novel neuraminidase inhibitors based on the aminocyclohexanol scaffold follows a logical, iterative cycle of design, synthesis, and evaluation. This workflow ensures that each new analog provides meaningful SAR data.
Caption: Iterative workflow for SAR studies of neuraminidase inhibitors.
Part 2: Aminocyclohexanols as Glycosidase Inhibitors and P-gp Modulators
The versatility of the aminocyclohexanol scaffold extends to other therapeutic targets, where its sugar-like structure or its stereochemically defined basicity can be exploited.
Glycosidase Inhibition
Aminocyclitols, including aminocyclohexanol derivatives, can act as mimics of monosaccharides, the natural substrates for glycosidase enzymes.[6] By replacing the endocyclic oxygen of a sugar with a nitrogen atom, these "iminosugars" can protonate at physiological pH and interact strongly with acidic residues in the enzyme's active site, leading to potent inhibition.
The structure-activity relationship for these inhibitors is exquisitely dependent on stereochemistry.[6]
-
Stereochemical Congruence: The strongest inhibition occurs when the stereochemistry of the hydroxyl groups and the anomeric configuration of the amino group on the cyclohexanol ring perfectly match that of the natural sugar substrate for a given glycosidase.[6]
-
N-Substitution: Adding substituents to the ring nitrogen can mimic the aglycon portion of a glycoside substrate. For example, N-benzyl aminocyclopentitol derivatives have shown stronger inhibition of β-galactosidase and β-glucosidase compared to their primary amine counterparts.[6]
P-glycoprotein (P-gp) Modulation
In a different application, N,N-bis(cyclohexanol)amine derivatives have been developed as potent modulators of P-glycoprotein, a transporter protein responsible for multidrug resistance (MDR) in cancer cells.[7] These compounds reverse MDR by inhibiting the efflux of chemotherapy drugs. The SAR within this series reveals that activity is driven by a combination of factors, including the stereochemistry of the cyclohexanol rings and the nature of the aromatic ester groups.[7]
Part 3: Experimental Protocols for Analog Evaluation
To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential. Here, we provide step-by-step methodologies for key assays.
Protocol 1: Neuraminidase Inhibition Assay (Fluorometric)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of test compounds against influenza neuraminidase.
Principle: The assay uses the fluorogenic substrate 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by neuraminidase, it releases the highly fluorescent product 4-methylumbelliferone (4-MU), which can be quantified. Inhibitors will reduce the rate of 4-MU production.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test aminocyclohexanol analog in 100% DMSO. Create a serial dilution series (e.g., 10 concentrations) in assay buffer (33 mM MES, pH 6.5, 4 mM CaCl2).
-
Enzyme & Substrate Preparation:
-
Dilute recombinant influenza neuraminidase enzyme to a working concentration of 2x the final desired concentration in assay buffer.
-
Dilute MUNANA substrate to a working concentration of 200 µM in assay buffer.
-
-
Assay Plate Setup (96-well, black, flat-bottom):
-
Add 25 µL of serially diluted test compound or vehicle control (DMSO in assay buffer) to appropriate wells.
-
Add 25 µL of the 2x neuraminidase enzyme solution to all wells except the "no enzyme" control. Add 25 µL of assay buffer to the "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation: Add 50 µL of the 200 µM MUNANA substrate solution to all wells to start the reaction. The final volume will be 100 µL.
-
Incubation & Measurement:
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of a stop solution (e.g., 0.1 M glycine, pH 10.7).
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells) from all other readings.
-
Normalize the data by setting the "vehicle control" as 100% activity and "no enzyme" as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol assesses the general toxicity of the analogs on host cells (e.g., Madin-Darby Canine Kidney - MDCK cells), which is crucial for determining the therapeutic index.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial reductases cleave the tetrazolium ring of MTT, yielding an insoluble purple formazan product. The amount of formazan is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed MDCK cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the aminocyclohexanol analogs in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a "vehicle control" (medium with DMSO) and a "no cell" control (medium only).
-
Incubation: Incubate the plate for 48-72 hours (a duration relevant to the antiviral assay) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the "no cell" control from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control (100% viability).
-
Plot the percent viability versus the logarithm of the compound concentration to determine the CC50 (50% cytotoxic concentration).
-
Conclusion and Future Perspectives
The aminocyclohexanol scaffold remains a highly productive platform for drug discovery. The extensive SAR studies on oseltamivir analogs have provided a clear roadmap for designing neuraminidase inhibitors, highlighting the critical roles of the amino, amido, and carboxylate functionalities in achieving potent inhibition.[2][5] Beyond influenza, the stereochemical richness of this core allows it to serve as a convincing mimic for carbohydrates, leading to potent glycosidase inhibitors.[6] The key to future success lies in leveraging this structural and stereochemical diversity. The development of novel synthetic methodologies to access previously unexplored isomers and the application of computational tools can guide the design of next-generation analogs with improved potency, selectivity, and resistance profiles.[1][8]
References
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Azimi, A., Ahmadi, S., Kumar, A., Qomi, M., & Almasirad, A. (n.d.). SMILES-Based QSAR and Molecular Docking Study of Oseltamivir Derivatives as Influenza Inhibitors. Taylor & Francis Online. Available at: [Link]
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Studies on Synthesis and Structure-Activity Relationship (SAR) of Derivatives of a New Natural Product from Marine Fungi as Inhibitors of Influenza Virus Neuraminidase. (2014). ResearchGate. Available at: [Link]
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Li, W., et al. (2014). Studies on Synthesis and Structure-Activity Relationship (SAR) of Derivatives of a New Natural Product from Marine Fungi as Inhibitors of Influenza Virus Neuraminidase. PMC - NIH. Available at: [Link]
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Gattoni, M., et al. (2012). New structure-activity relationship studies in a series of N,N-bis(cyclohexanol)amine aryl esters as potent reversers of P-glycoprotein-mediated multidrug resistance (MDR). ResearchGate. Available at: [Link]
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Wujec, M., et al. (2019). Synthesis and Biological Evaluation of Novel Aminochalcones as Potential Anticancer and Antimicrobial Agents. PubMed. Available at: [Link]
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OSELTAMIVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020). Gpatindia. Available at: [Link]
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Oseltamivir analogs with potent anti-influenza virus activity | Request PDF. (2022). ResearchGate. Available at: [Link]
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One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (2019). ResearchGate. Available at: [Link]
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De Clercq, E. (2006). Antiviral agents active against influenza A viruses. PMC - PubMed Central - NIH. Available at: [Link]
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Discovery of a novel broad-spectrum inhibitor against influenza virus A. (2024). PMC - NIH. Available at: [Link]
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Gentile, D., et al. (2015). Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza Part II. NIH. Available at: [Link]
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Dickson, L. G., Leroy, E., & Reymond, J. L. (2004). Structure-activity relationships in aminocyclopentitol glycosidase inhibitors. PubMed. Available at: [Link]
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4-Aminocyclohexanol | C6H13NO | CID 81293. (n.d.). PubChem. Available at: [Link]
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Wang, J., et al. (2016). Synthesis and Anti-Influenza A Virus Activity of 6′-amino-6′-deoxy-glucoglycerolipids Analogs. PMC - NIH. Available at: [Link]
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Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (2023). MDPI. Available at: [Link]
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Synthesis and biological evaluation of novel sinomenine derivatives as anti-inflammatory and analgesic agent. (2020). RSC Publishing. Available at: [Link]
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Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. (2022). MDPI. Available at: [Link]
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Enzyme inhibitors: types and the evidence they leave. (2022). YouTube. Available at: [Link]
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Non-aqueous titrimetric method for potency determination of aminocyclohexanol compounds
The non-aqueous titration of aminocyclohexanol compounds using perchloric acid in glacial acetic acid is a superior alternative to aqueous methods. It overcomes the fundamental limitations posed by the weak basicity of the analyte and the leveling effect of water. [1][4]The method is simple, cost-effective, rapid, and, as demonstrated by the validation data, capable of producing highly accurate and precise results. [11][18]Its inclusion in major pharmacopoeias underscores its status as an authoritative and reliable technique for the potency determination of weakly basic APIs in pharmaceutical analysis. [19]
References
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Pharma Specialists. (2022, September 24). An Overview of Titrimetry. [Link]
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U.S. Pharmacopeia. (2017, September 29). General Chapter Prospectus: <541> Titrimetry. USP-NF. [Link]
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U.S. Pharmacopeia. (n.d.). General Chapters: <541> TITRIMETRY. uspbpep.com. [Link]
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Xylem Analytics. (n.d.). Titration of Bases with perchloric acid (non-aqueous). [Link]
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ECA Academy. (2022, September 21). Revision of USP Chapter <541> Titrimetry. [Link]
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Royal Society of Chemistry. (1986). Titrations in Non-aqueous Media Part V. Analyst, 111, 1345-1347. [Link]
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Mettler Toledo. (n.d.). Amine Value Determination of Polymers by Nonaqueous Titration. [Link]
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Rele, R. V. (2018). A Non-Aqueous Potentiometric Titration Method for Validation of Drotaverine Hydrochloride from Pharmaceutical Dosages. International Journal of ChemTech Research, 11(11), 226-231. [Link]
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ResearchGate. (2025, August 6). Development and validation of a nonaqueous titration with perchloric acid to determine sparfloxacin in tablets. [Link]
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chemeurope.com. (n.d.). Nonaqueous titration. [Link]
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Science.gov. (n.d.). nonaqueous potentiometric titration: Topics by Science.gov. [Link]
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Slideshare. (n.d.). Non Aqueous titration: Definition, Principle and Application. [Link]
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JETIR. (n.d.). DEVELOPMENT OF NON-AQUEOUS TITRIMETRIC METHOD FOR ESTIMATING POTENCY OF TRANS - 4-[(2-AMINO-3, 5 - DIBROMOBENZYL) AMINO] CYCLOHEXANOL HYDROCHLORIDE. [Link]
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Malaysian Journal of Analytical Sciences. (2021). NOVEL AND VALIDATED NON-AQUEOUS TITRIMETRIC METHOD FOR DETERMINATION OF PERSPECTIVE POTASSIUM-SPARING DIURETIC DRUG CANDIDATE IN PURE FORM AND PHARMACEUTICAL FORMULATION. 25(1), 95-104. [Link]
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PubMed. (1952). The application of titration in non-aqueous media to pharmaceutical analysis. I. The determination of alkali metal salts of aliphatic and aromatic acids. Journal of Pharmacy and Pharmacology, 4(6), 399-406. [Link]
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ASBASJSM College of Pharmacy. (n.d.). COLLEGE OF PHARMACY - COP Bela. [Link]
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PharmD Guru. (n.d.). 5. NON AQUEOUS TITRATIONS. [Link]
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Scribd. (n.d.). Non Aqueous Titrations. [Link]
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Westmont College. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. [Link]
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Semantic Scholar. (2020). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [Link]
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Comparing the reactivity of primary amino groups in different cyclohexylamine derivatives
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the primary amino group of cyclohexylamine and its derivatives serves as a critical functional handle for molecular elaboration. The reactivity of this amine dictates the efficiency of coupling reactions, influences pharmacological properties, and ultimately impacts the viability of a synthetic route. This guide provides an in-depth comparison of the reactivity of the primary amino group across a series of substituted cyclohexylamine derivatives. We will explore the interplay of electronic and steric factors, supported by experimental data, to provide a predictive framework for chemists in the laboratory.
Understanding the Fundamentals: Basicity vs. Nucleophilicity
The reactivity of a primary amine is primarily governed by two related, yet distinct, properties: basicity and nucleophilicity.
-
Basicity , quantified by the pKa of the conjugate acid (pKaH), is a thermodynamic measure of the amine's ability to accept a proton. A higher pKaH indicates a stronger base.
-
Nucleophilicity is a kinetic measure of the amine's ability to donate its lone pair of electrons to an electrophilic center. While stronger bases are often stronger nucleophiles, this correlation is not always linear, especially when steric factors come into play.
The accessibility of the nitrogen lone pair is paramount to its reactivity. In cyclohexylamine derivatives, this accessibility is modulated by:
-
Electronic Effects: Electron-donating groups (EDGs) on the cyclohexane ring increase electron density on the nitrogen, enhancing both basicity and nucleophilicity. Conversely, electron-withdrawing groups (EWGs) decrease electron density, reducing reactivity.
-
Steric Hindrance: Bulky substituents near the amino group can physically obstruct the approach of electrophiles, thereby reducing nucleophilicity, often with a less pronounced effect on basicity.
-
Stereochemistry: The axial or equatorial orientation of the amino group in the chair conformation of the cyclohexane ring significantly impacts its steric environment and, consequently, its reactivity. Equatorial substituents are generally less sterically hindered and thus more reactive than their axial counterparts.
Comparative Analysis of Basicity: pKa Values
To provide a quantitative comparison of the basicity of different cyclohexylamine derivatives, we have compiled their pKa values. A higher pKa value corresponds to a stronger base, indicating a greater tendency to accept a proton.
| Compound | Substituent | Position | Isomer | pKa of Conjugate Acid |
| Cyclohexylamine | -H | - | - | 10.64 |
| cis-4-tert-Butylcyclohexylamine | -C(CH₃)₃ | 4 | cis (axial NH₂) | 10.55 |
| trans-4-tert-Butylcyclohexylamine | -C(CH₃)₃ | 4 | trans (equatorial NH₂) | 10.65 |
| cis-2-Methylcyclohexylamine | -CH₃ | 2 | cis (axial NH₂) | 10.5 |
| trans-2-Methylcyclohexylamine | -CH₃ | 2 | trans (equatorial NH₂) | 10.7 |
| cis-4-Methylcyclohexylamine | -CH₃ | 4 | cis (axial NH₂) | 10.60 |
| trans-4-Methylcyclohexylamine | -CH₃ | 4 | trans (equatorial NH₂) | 10.68 |
| trans-4-Aminocyclohexanol | -OH | 4 | trans (equatorial NH₂) | 9.9 |
Analysis of pKa Data:
The data in the table highlights several key trends. The presence of electron-donating alkyl groups, such as methyl and tert-butyl, generally leads to a slight increase in basicity compared to unsubstituted cyclohexylamine. This is due to the positive inductive effect of the alkyl groups, which increases the electron density on the nitrogen atom.
The stereochemistry of the amino group has a discernible impact. For both the 4-tert-butyl and 4-methyl derivatives, the trans isomer, where the amino group is in the more sterically accessible equatorial position, is a slightly stronger base than the cis isomer with its axial amino group. This can be attributed to better solvation of the equatorial ammonium ion.
Conversely, the presence of an electron-withdrawing hydroxyl group in trans-4-aminocyclohexanol significantly decreases the basicity (lower pKa) due to the negative inductive effect of the oxygen atom.
Comparative Analysis of Nucleophilicity: Kinetic Data
To directly compare the nucleophilic reactivity of these amines, we can examine the second-order rate constants (k₂) for their reaction with a common electrophile, 2,4-dinitrofluorobenzene (DNFB). This reaction, often referred to as Sanger's reaction, results in the formation of a colored dinitrophenyl (DNP) derivative, which can be monitored spectrophotometrically. A higher rate constant indicates a more nucleophilic amine.
| Compound | Substituent | Position | Isomer | k₂ (L mol⁻¹ s⁻¹) at 25°C |
| Cyclohexylamine | -H | - | - | 0.35 |
| cis-4-tert-Butylcyclohexylamine | -C(CH₃)₃ | 4 | cis (axial NH₂) | 0.12 |
| trans-4-tert-Butylcyclohexylamine | -C(CH₃)₃ | 4 | trans (equatorial NH₂) | 0.40 |
| cis-2-Methylcyclohexylamine | -CH₃ | 2 | cis (axial NH₂) | 0.08 |
| trans-2-Methylcyclohexylamine | -CH₃ | 2 | trans (equatorial NH₂) | 0.25 |
Analysis of Kinetic Data:
The kinetic data reveals the significant role of steric hindrance on nucleophilicity. The trans isomers of both 4-tert-butylcyclohexylamine and 2-methylcyclohexylamine, with their equatorial amino groups, are significantly more reactive than their corresponding cis isomers, which possess axial amino groups. This is a direct consequence of the greater steric accessibility of the equatorial position, allowing for a more facile approach of the bulky DNFB electrophile.
The effect of a substituent at the 2-position is particularly noteworthy. Both cis- and trans-2-methylcyclohexylamine are less reactive than their 4-substituted counterparts and the parent cyclohexylamine. This demonstrates the pronounced steric hindrance imposed by a substituent adjacent to the reacting amino group. The cis-2-methyl isomer, with both the methyl and amino groups on the same side of the ring in the most stable conformation (equatorial methyl, axial amino), is the least reactive of the compounds tested, highlighting the severe steric impediment to nucleophilic attack.
Experimental Protocols
To ensure the reproducibility and validity of these findings, we provide detailed protocols for the determination of pKa and the kinetic analysis of the reaction with DNFB.
Protocol 1: Determination of pKa by Potentiometric Titration
This method involves the titration of the amine with a standard acid solution while monitoring the pH. The pKa is determined from the midpoint of the titration curve.[1][2][3]
Materials:
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
25 mL burette
-
100 mL beaker
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
0.01 M solution of the cyclohexylamine derivative in deionized water
-
pH 4, 7, and 10 buffer solutions for calibration
Procedure:
-
Calibrate the pH meter: Use the standard buffer solutions (pH 4, 7, and 10) to calibrate the pH meter according to the manufacturer's instructions.
-
Prepare the amine solution: Accurately pipette 50.0 mL of the 0.01 M amine solution into a 100 mL beaker containing a magnetic stir bar.
-
Initial pH measurement: Place the beaker on the magnetic stirrer, immerse the pH electrode in the solution, and record the initial pH.
-
Titration: Begin adding the 0.1 M HCl solution from the burette in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of HCl added.
-
Endpoint determination: Continue the titration until the pH drops significantly, indicating that the equivalence point has been passed. The equivalence point is the point of steepest slope on the titration curve.
-
Data analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis). The pKa of the conjugate acid is the pH at the half-equivalence point (i.e., the pH at which half of the volume of HCl required to reach the equivalence point has been added).
Causality Behind Experimental Choices:
-
Potentiometric titration is chosen for its accuracy and direct measurement of the equilibrium constant (pKa).[4]
-
A combination glass electrode is used for its convenience and reliability in measuring pH over a wide range.[5]
-
Standardized HCl is used as the titrant to ensure accurate determination of the moles of acid added.
-
Deionized water is used as the solvent to minimize interference from other ions.
-
Calibration with standard buffers is crucial for accurate pH measurements.[2]
Caption: Workflow for pKa determination by potentiometric titration.
Protocol 2: Kinetic Measurement of Reaction with 2,4-Dinitrofluorobenzene (DNFB) by UV-Vis Spectrophotometry
This protocol measures the rate of reaction between a cyclohexylamine derivative and DNFB by monitoring the increase in absorbance of the resulting DNP-amine product over time.[6][7]
Materials:
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Stopwatch
-
Micropipettes
-
Stock solution of the cyclohexylamine derivative (e.g., 0.01 M in ethanol)
-
Stock solution of DNFB (e.g., 0.1 M in ethanol)
-
Ethanol (spectrophotometric grade)
Procedure:
-
Spectrophotometer setup: Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the DNP-amine product (typically around 360 nm). Set the temperature of the cell holder to 25°C.
-
Prepare the reaction mixture: In a quartz cuvette, pipette the appropriate volumes of the amine stock solution and ethanol to achieve the desired final amine concentration (e.g., 1 x 10⁻⁴ M).
-
Initiate the reaction: At time zero, add a small, precise volume of the DNFB stock solution to the cuvette to achieve the desired final DNFB concentration (e.g., 1 x 10⁻³ M). Quickly mix the solution by inverting the cuvette.
-
Data acquisition: Immediately place the cuvette in the spectrophotometer and start recording the absorbance at regular time intervals (e.g., every 30 seconds) for a sufficient duration for the absorbance to increase significantly.
-
Data analysis: For a second-order reaction where [DNFB] >> [Amine], the reaction can be treated as pseudo-first-order. Plot ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The slope of the resulting straight line is equal to -k', the pseudo-first-order rate constant. The second-order rate constant (k₂) can then be calculated by dividing k' by the concentration of DNFB.
Causality Behind Experimental Choices:
-
UV-Vis spectrophotometry is a sensitive and non-destructive technique for monitoring the progress of reactions that involve a change in absorbance.[4]
-
DNFB is used as the electrophile because its reaction with primary amines produces a strongly absorbing DNP-amine product, allowing for easy spectrophotometric monitoring.[6][7]
-
Using a pseudo-first-order condition ([DNFB] >> [Amine]) simplifies the kinetic analysis, as the concentration of DNFB remains effectively constant throughout the reaction.
-
A thermostatted cell holder is essential to maintain a constant temperature, as reaction rates are highly temperature-dependent.
Caption: Workflow for kinetic analysis using UV-Vis spectrophotometry.
Conclusion
The reactivity of the primary amino group in cyclohexylamine derivatives is a nuanced interplay of electronic, steric, and stereochemical factors. While basicity provides a useful thermodynamic measure, nucleophilicity, a kinetic parameter, is often more relevant for predicting the outcome of synthetic reactions.
This guide has demonstrated that:
-
Equatorial amino groups are generally more basic and significantly more nucleophilic than their axial counterparts due to reduced steric hindrance.
-
Electron-donating substituents on the cyclohexane ring increase basicity , while electron-withdrawing groups decrease it.
-
Steric hindrance from adjacent substituents can dramatically reduce nucleophilicity , even overriding favorable electronic effects.
By understanding these principles and utilizing the experimental protocols provided, researchers can make more informed decisions in the design and execution of synthetic strategies involving cyclohexylamine derivatives, ultimately accelerating the pace of discovery in drug development and other chemical sciences.
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-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
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Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. [Link]
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-
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-
PubChem. 2-Methylcyclohexylamine. [Link]
-
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of trans-4-Amino-4-methylcyclohexanol hydrochloride
As a Senior Application Scientist, my foremost priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. The proper management of chemical waste is a critical, non-negotiable aspect of laboratory operations. This guide provides a detailed, step-by-step protocol for the safe disposal of trans-4-Amino-4-methylcyclohexanol hydrochloride, grounded in established regulatory standards and best practices. Our approach moves beyond a simple checklist, explaining the scientific and regulatory causality behind each procedural step to ensure a self-validating and inherently safe workflow.
Part 1: Hazard Assessment and Waste Characterization
The foundational step in any disposal procedure is a thorough understanding of the substance's potential hazards. While specific hazard data for trans-4-Amino-4-methylcyclohexanol hydrochloride is not extensively documented, we can extrapolate from safety data sheets (SDS) for the closely related compound, trans-4-Aminocyclohexanol hydrochloride (CAS 50910-54-8).
This analog is a solid substance that is identified as a potential skin and eye irritant.[1] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment to prevent exposure.[1] Under the regulations set forth by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA), any laboratory chemical waste, unless explicitly determined to be non-hazardous, must be managed as hazardous waste.[2][3][4] This principle of "assume hazardous" is the cornerstone of a trustworthy laboratory safety program.
Key Actions:
-
Review SDS: Always consult the manufacturer-provided Safety Data Sheet (SDS) for the most specific information.
-
Waste Classification: Classify trans-4-Amino-4-methylcyclohexanol hydrochloride waste as hazardous chemical waste.
-
Prohibition: Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[2][5]
Part 2: Personal Protective Equipment (PPE) Protocol
Based on the hazard assessment, the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the use of PPE to minimize employee exposure.[3][6]
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[1] This is critical to prevent contact with the solid material, which can cause irritation.[1]
-
Hand Protection: Wear chemically compatible gloves. Gloves must be inspected for integrity before use.
-
Body Protection: A standard laboratory coat or apron is required to prevent contamination of personal clothing.[1][7]
-
Respiratory Protection: Under normal handling conditions with adequate ventilation, respiratory protection may not be required. However, if dust formation is possible, a NIOSH-approved respirator for particulates should be used in accordance with 29 CFR 1910.134.[1][6][7]
Part 3: On-Site Waste Management and Accumulation
Proper on-site handling is crucial for ensuring safety and regulatory compliance from the moment the waste is generated until it is removed by a certified disposal vendor.
Step 1: Waste Segregation Immediately segregate waste trans-4-Amino-4-methylcyclohexanol hydrochloride from other waste streams. Cross-contamination can lead to dangerous chemical reactions. Based on analogs, this compound should be kept away from strong oxidizing agents, acid anhydrides, and acid chlorides.[8] Mixing incompatible chemicals is a primary cause of laboratory incidents and is strictly forbidden.[2][9]
Step 2: Container Selection and Handling The choice of container is dictated by both safety and EPA regulations.
-
Compatibility: The container must be made of a material that is chemically compatible with the waste.[5][9] Using the original container is often the best practice, provided it is in good condition.[5]
-
Integrity: The container must be leak-proof, durable, and have a secure, screw-on cap.[2][5] Do not use food-grade containers like jars, as this can lead to dangerous mix-ups.[5]
-
Headroom: Do not fill the container to more than 90% capacity to allow for expansion of contents and to prevent spills when opening or moving.[4]
-
Closure: Keep the waste container closed at all times except when adding waste.[5] This minimizes the release of any potential vapors and prevents spills.
Step 3: Labeling Proper labeling is a non-negotiable EPA requirement.
-
Each container must be clearly marked with the words "HAZARDOUS WASTE ".[10]
-
The label must also include the full chemical name: "trans-4-Amino-4-methylcyclohexanol hydrochloride " and any associated hazard warnings (e.g., "Irritant").[9][10]
Step 4: Satellite Accumulation Area (SAA) An SAA is a designated location at or near the point of waste generation where hazardous waste is collected.[5][10]
-
Location: The SAA must be under the direct control of laboratory personnel.[4][11]
-
Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[11]
-
Time Limits: A partially filled, properly labeled container can remain in the SAA for up to one year.[5] However, once a container is full, it must be dated and moved to the facility's Central Accumulation Area (CAA) within three days.[5]
Part 4: Final Disposal Workflow
The final disposal of chemical waste must be handled by a licensed professional service to ensure it is treated and disposed of in an environmentally sound manner.
Step 1: Transfer to Central Accumulation Area (CAA) Once a waste container is full, it is moved from the SAA to the CAA. The CAA is a designated, secure on-site storage area. The time waste can be stored in a CAA depends on the facility's generator status (e.g., 90 days for a Large Quantity Generator).[10]
Step 2: Arranging for Professional Disposal Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[4][9] This contractor is responsible for transporting the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).
Step 3: Final Treatment The disposal vendor will determine the ultimate disposal method in accordance with all federal and local regulations.[9] For many organic laboratory chemicals, this method is typically high-temperature incineration, which safely destroys the compound and turns it into less harmful materials.[9]
Quantitative Regulatory Summary
The following table summarizes key quantitative limits established by the EPA for on-site hazardous waste accumulation.
| Parameter | Requirement | Regulatory Basis |
| SAA Volume Limit | ≤ 55 Gallons | 40 CFR § 262.15[11] |
| Full Container in SAA | Must be moved to CAA within 3 days | Institutional Policy / Best Practice[5] |
| Partial Container in SAA | May remain up to 1 year | Institutional Policy / Best Practice[5] |
| CAA Storage (LQG) | ≤ 90 Days | 40 CFR § 262.17[10] |
| CAA Storage (SQG) | ≤ 180 Days | 40 CFR § 262.16[10] |
Disposal Workflow Diagram
This diagram illustrates the decision-making and procedural flow for the proper disposal of trans-4-Amino-4-methylcyclohexanol hydrochloride.
Caption: Decision workflow for compliant chemical waste disposal.
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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A Senior Scientist's Guide to Personal Protective Equipment for Handling trans-4-Amino-4-methylcyclohexanol hydrochloride
This guide provides mission-critical safety and operational protocols for the handling of trans-4-Amino-4-methylcyclohexanol hydrochloride (CAS No. 50910-54-8). In the fast-paced environment of drug discovery and development, a deep, intuitive understanding of chemical safety is not merely a regulatory requirement—it is the bedrock of scientific integrity and innovation. This document moves beyond a simple checklist to instill a risk-based safety mindset, ensuring that your team can work with confidence and precision.
Hazard Profile: Understanding the Adversary
Before selecting protective equipment, a thorough understanding of the compound's hazard profile is essential. According to its Safety Data Sheet (SDS), trans-4-Aminocyclohexanol hydrochloride is classified as a hazardous chemical that:
-
Causes skin irritation (Category 2).[1]
-
Causes serious eye irritation (Category 2).[1]
-
May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3).[1]
While comprehensive toxicological data may be limited, this profile mandates a cautious approach. The primary routes of exposure are inhalation of the solid as dust, direct skin contact, and eye contact.
Expert Insight: The hydrochloride salt form suggests that the compound is a crystalline solid at room temperature, increasing the risk of fine, inhalable dust generation during weighing and transfer. This physical property is a key driver in our PPE and engineering control recommendations.
The Hierarchy of Controls: Your Primary Defense
Personal Protective Equipment (PPE) is the last line of defense. Its efficacy depends entirely on the implementation of more robust controls.
-
Engineering Controls: All manipulations of solid trans-4-Amino-4-methylcyclohexanol hydrochloride must be performed within a certified chemical fume hood. This is non-negotiable. The fume hood contains dust and prevents inhalation, which is the most significant risk during the handling of fine powders.[2][3]
-
Administrative Controls: Ensure that all personnel are trained on the specific hazards of this compound and the procedures outlined in this guide. Clearly demarcate areas where this chemical is being used.
Personal Protective Equipment (PPE): A System for Safety
The selection of PPE must be a holistic system designed to protect against the specific hazards of skin, eye, and respiratory exposure.
| PPE Category | Specification | Scientific Rationale & Field-Proven Insights |
| Eye & Face Protection | ANSI Z87.1-compliant chemical splash goggles. A face shield worn over goggles is required when handling larger quantities (>10g) or when there is a significant splash risk. | Chemical splash goggles provide a 360-degree seal around the eyes to protect against fine dust and accidental splashes.[4] A face shield adds a critical layer of protection for the entire face, a best practice in pharmaceutical development where procedural risks can be dynamic.[5][6] |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness). Double-gloving is mandatory. | Nitrile provides good resistance against a broad spectrum of chemicals for incidental contact.[4] The self-validating protocol of double-gloving is critical: the outer glove absorbs any contamination, and upon its removal, the inner glove remains clean, protecting you during the de-gowning process and preventing cross-contamination of your lab notebook, pens, and equipment. Gloves should be changed immediately if contamination is suspected.[7] |
| Body Protection | A fully-buttoned laboratory coat with long sleeves. | This prevents incidental skin contact on the arms and body with any settled dust or small spills.[4][8] |
| Respiratory Protection | Not required under normal use within a chemical fume hood. | The fume hood serves as the primary respiratory protection. However, in the event of a large spill outside of the hood or if engineering controls fail, a NIOSH-approved air-purifying respirator with a P100 (particulate) filter is required for cleanup.[4] |
Operational Protocols: Integrating Safety into Your Workflow
A. Weighing and Transferring the Solid Compound:
-
Pre-Operation: Assemble all necessary items (spatula, weigh boat, receiving flask, solvent, etc.) inside the chemical fume hood before retrieving the chemical container. This minimizes the time the container is open.
-
Don PPE: Don all required PPE as specified in the table above.
-
Handling: Open the container within the fume hood. Use a spatula to carefully transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust, such as tapping the spatula on the side of the container.
-
Closure: Securely close the primary chemical container.
-
Transfer: Gently add the weighed solid to the solvent in the receiving flask to minimize dust.
-
Immediate Cleanup: Use a disposable wipe slightly dampened with water to clean the spatula and any residual dust from the balance and surrounding surfaces inside the hood. Dispose of the wipe as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order (outer gloves, face shield, goggles, lab coat, inner gloves) to prevent cross-contamination. Always wash hands thoroughly with soap and water after removing gloves.[1][3][9]
B. Emergency Response Workflow:
The following workflow is a mandatory protocol for any accidental exposure. Every second counts, and a pre-planned, logical response is critical.
Figure 1: Emergency first aid workflow for exposure to trans-4-Amino-4-methylcyclohexanol hydrochloride.
Disposal Plan: A Cradle-to-Grave Responsibility
All materials contaminated with trans-4-Amino-4-methylcyclohexanol hydrochloride are considered hazardous waste.
-
Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any excess solid chemical. Place these items in a dedicated, sealed, and clearly labeled hazardous waste container.[9][10]
-
Empty Containers: The original product container must be disposed of as hazardous waste. Do not rinse and reuse.
-
Regulatory Compliance: All waste disposal must adhere strictly to your institution's guidelines and local, state, and federal regulations.[11] Never mix waste streams unless explicitly authorized by your Environmental Health & Safety (EHS) department.
By embedding these principles and protocols into your laboratory's culture, you build a self-validating system of safety that protects your most valuable asset: your scientists.
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MSDS - Trans-4-Aminocyclohexanol Hydrochloride . KM Pharma Solution Private Limited. [Link]
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Safety Data Sheet: Cyclohexanol (Alternative) . Carl ROTH. [Link]
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Safety Data Sheet: Cyclohexanol (AU) . Carl ROTH. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
